4-(4-Methylphenylsulfonamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340085 | |
| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37028-85-6 | |
| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenylsulfonamido)benzoic acid
This guide provides a comprehensive, technically detailed framework for the structural elucidation of 4-(4-Methylphenylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of Structural Verification
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, comprising a benzoic acid moiety linked to a toluenesulfonamide group, presents a unique combination of functional groups that dictate its chemical and biological activity. Accurate structural elucidation is a non-negotiable prerequisite for any further investigation, forming the bedrock of reliable and reproducible research. This guide outlines a multi-technique approach to unequivocally confirm the molecular structure of this compound.
Foundational Analysis: Synthesis and Preliminary Characterization
The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride.[1]
A typical synthesis protocol is as follows:
-
Dissolve 4-aminobenzoic acid (1 mmol) in a suitable aqueous base.
-
Slowly add p-toluenesulfonyl chloride (1 mmol) to the stirred solution.
-
Maintain the reaction at room temperature for several hours.[1]
-
Acidify the solution with an acid like HCl to precipitate the product.[1]
-
Filter, wash, and dry the resulting solid.
-
Recrystallization from a suitable solvent, such as N,N-dimethylformamide, can yield high-purity crystals suitable for analysis.[1]
Initial characterization of the synthesized product should include melting point determination and thin-layer chromatography (TLC) to assess purity.
Spectroscopic Deep Dive: Assembling the Structural Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Sample Preparation and Acquisition
A meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[2]
-
Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this compound due to its ability to dissolve polar molecules and exchange with labile protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample and ensure complete dissolution.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters should be optimized, including the number of scans and relaxation delays, to ensure accurate integration and signal-to-noise.[4][5]
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~12.9 | Singlet (broad) | 1H | COOH |
| ~10.5 | Singlet (broad) | 1H | SO₂NH |
| ~7.8 | Doublet | 2H | Protons ortho to COOH |
| ~7.7 | Doublet | 2H | Protons ortho to SO₂ |
| ~7.3 | Doublet | 2H | Protons meta to SO₂ |
| ~7.2 | Doublet | 2H | Protons meta to COOH |
| ~2.3 | Singlet | 3H | CH₃ |
Causality: The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing nature of the carboxylic acid and sulfonamide groups. The broad singlets for the COOH and NH protons are characteristic of acidic and exchangeable protons.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~143 | Quaternary Carbon (Tolyl) |
| ~142 | Quaternary Carbon (Benzoic) |
| ~137 | Quaternary Carbon (Tolyl) |
| ~131 | CH (Aromatic) |
| ~130 | CH (Aromatic) |
| ~127 | CH (Aromatic) |
| ~119 | Quaternary Carbon (Benzoic) |
| ~21 | CH₃ |
Causality: The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded, resulting in a large downfield shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Sample Preparation
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[6][7][8]
-
ATR Method:
-
KBr Pellet Method:
FT-IR Data Interpretation
The IR spectrum will exhibit characteristic absorption bands for the various functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic Acid[9] |
| 1350-1300 & 1170-1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide |
| 1600-1450 | C=C stretch | Aromatic Rings |
Causality: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10] The two distinct bands for the sulfonyl group are due to its asymmetric and symmetric stretching modes. A publication on the synthesis of a similar compound reported IR peaks at 3423 (N-H), 1693 (C=O), 1334, and 1159 (SO₂) cm⁻¹.[1]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Experimental Protocol: LC-MS Sample Preparation
-
Dissolution: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]
-
Dilution: Further dilute the stock solution to the low µg/mL or high ng/mL range.[11]
-
Filtration: Filter the sample if any particulates are present to avoid clogging the system.[11]
-
Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically using electrospray ionization (ESI).[11]
Mass Spectrometry Data Interpretation
The mass spectrum should show a prominent peak for the molecular ion.
-
Expected Molecular Weight: C₁₄H₁₃NO₄S = 291.06 g/mol
-
Expected Mass-to-Charge Ratio (m/z):
-
[M+H]⁺ = 292.06
-
[M-H]⁻ = 290.05
-
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH)
-
Cleavage of the S-N bond
-
Loss of the tolyl group
-
The fragmentation pattern provides a fingerprint that can be used to confirm the connectivity of the different structural components.
The Definitive Proof: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in a solvent like N,N-dimethylformamide.[1]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.
X-ray Crystallography Data Interpretation
The crystallographic data will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule. A published crystal structure for the N,N-dimethylformamide solvate of the title compound confirms the expected connectivity and conformation.[1] The dihedral angle between the two benzene rings was found to be 83.367 (6)°.[1]
Visualization of the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: Workflow for the comprehensive structure elucidation of this compound.
Conclusion: A Self-Validating Approach
By systematically applying a suite of complementary analytical techniques, the structure of this compound can be elucidated with a high degree of confidence. The congruence of data from NMR, FT-IR, and mass spectrometry, culminating in the definitive proof from X-ray crystallography, provides a self-validating system that ensures the scientific integrity of the structural assignment. This robust approach is essential for any research or development program that relies on a precise understanding of molecular structure.
References
- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. One moment, please... [edinst.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylphenylsulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methylphenylsulfonamido)benzoic acid (CAS No: 37028-85-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this molecule. It includes detailed experimental protocols for synthesis and analysis, predicted and experimental data, and contextual insights into its potential applications. By synthesizing available data with established scientific principles, this guide serves as an essential resource for the effective handling, characterization, and utilization of this compound in a research and development setting.
Introduction: Context and Significance
This compound belongs to the sulfonamide class of compounds, a group renowned for its significant therapeutic applications, most notably as antimicrobial agents. The core structure, featuring a sulfonic acid amide linkage to an aminobenzoic acid, provides a versatile scaffold for designing molecules with specific biological activities.[1] The physicochemical properties of such molecules are paramount, as they directly influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's viability.
This guide offers a detailed examination of these properties, providing both the foundational data and the practical methodologies required for its scientific investigation.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its identity and structure unequivocally.
Chemical Identifiers
A consistent and accurate identification is crucial for regulatory compliance, literature searches, and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | [2] |
| CAS Number | 37028-85-6 | [3] |
| Molecular Formula | C₁₄H₁₃NO₄S | [3] |
| Molecular Weight | 291.32 g/mol | [3][4] |
| InChI Key | ZEUVKKKFDVRMIM-UHFFFAOYSA-N | [2] |
| Synonyms | N-(4-Carboxyphenyl)-p-toluenesulfonamide, 4-[(p-tolylsulfonyl)amino]benzoic acid | [3] |
Molecular Structure
The structural arrangement of this compound dictates its chemical reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in drug development and other scientific research.
Physical State and Appearance
The compound is typically found as colorless needles or a crystalline solid at room temperature.[1]
Melting Point
The melting point is a key indicator of purity and is influenced by the crystal lattice energy.
| Property | Value | Source(s) |
| Melting Point | 503 K (230 °C) | [1] |
This relatively high melting point suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid and sulfonamide groups, as well as π-stacking of the aromatic rings.[1]
Boiling Point
An experimental boiling point is not available. Due to its high melting point and the presence of functional groups susceptible to thermal degradation, it is predicted that this compound will decompose at temperatures above its melting point before it can boil at atmospheric pressure.
Solubility
Solubility is a critical parameter for drug delivery and formulation. No specific experimental solubility data for this compound in various solvents is readily available. However, based on its structure, a qualitative prediction can be made.
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of the carboxylic acid and sulfonamide groups, which can act as both hydrogen bond donors and acceptors, suggests some solubility in polar protic solvents. However, the two aromatic rings contribute significant hydrophobic character, which will limit its aqueous solubility. The solubility in water is expected to be low but can be significantly increased in alkaline solutions where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in nonpolar solvents due to the compound's high polarity.
Acidity (pKa)
The pKa values indicate the propensity of the molecule to donate a proton. There are two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen.
-
Carboxylic Acid Proton: The pKa of benzoic acid is approximately 4.2.[6] The 4-sulfonamido group is electron-withdrawing, which would be expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.
-
Sulfonamide Proton: The pKa of the sulfonamide proton is generally higher (less acidic) than the carboxylic acid proton.
While no experimental pKa for this specific molecule has been reported, computational studies on similar substituted benzoic acids can provide reliable estimates.[7]
| Property | Predicted Value |
| pKa₁ (Carboxylic Acid) | ~ 3.5 - 4.0 |
| pKa₂ (Sulfonamide) | ~ 8.0 - 9.0 |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
| Property | Value | Source(s) |
| LogP | 3.64780 | [3] |
A LogP value in this range suggests a moderate level of lipophilicity.
Spectral Data and Analysis
Spectroscopic analysis is essential for structural elucidation and confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3423 | N-H stretch | [5] |
| 3198 | O-H stretch (carboxylic acid) | [5] |
| 1693 | C=O stretch (carboxylic acid) | [5] |
| 1334, 1159 | S=O asymmetric and symmetric stretch | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While experimental spectra for this specific compound are not publicly available, a predicted spectrum can be inferred from the structure and data for analogous compounds.[8]
-
¹H NMR (Predicted):
-
~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~10-11 ppm (singlet, 1H): Sulfonamide proton (-SO₂NH-).
-
~7.8-8.0 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the sulfonamide group on the tosyl ring.
-
~7.2-7.4 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.
-
~7.1-7.3 ppm (doublet, 2H): Aromatic protons meta to the sulfonamide group on the tosyl ring.
-
~2.4 ppm (singlet, 3H): Methyl protons of the tosyl group.
-
-
¹³C NMR (Predicted):
-
~165-170 ppm: Carboxylic acid carbon (-COOH).
-
~140-145 ppm: Aromatic carbons attached to the sulfonamide and methyl groups.
-
~125-140 ppm: Other aromatic carbons.
-
~21 ppm: Methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion Peak (M+H)⁺: m/z 292.06
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 274)
-
Loss of COOH (m/z 246)
-
Cleavage of the C-S bond to give the p-toluenesulfonyl cation (m/z 155)
-
Cleavage of the S-N bond.
-
Synthesis and Purification
A reliable and reproducible synthesis protocol is fundamental for obtaining high-quality material for research.
Synthetic Pathway
The most common synthesis route involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on literature procedures and established laboratory practices.[1]
-
Dissolution of 4-Aminobenzoic Acid: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 eq) in distilled water.
-
Basification: Add a 1M aqueous solution of sodium carbonate portion-wise while stirring until the pH of the mixture is between 8 and 9 and the solid has dissolved.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Continue stirring until the reaction is complete (typically several hours).
-
Precipitation: Once the reaction is complete, cool the flask in an ice bath and slowly add 1N HCl with stirring to adjust the pH to 1-2. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water.
-
Drying: Dry the solid in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure colorless needles.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or in a fume hood.
-
Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, flush with copious amounts of water and seek medical attention.
-
Ingestion: May be harmful if swallowed.
Conclusion
This compound is a compound with physicochemical properties that make it an interesting candidate for further research, particularly in the context of medicinal chemistry. This guide has consolidated the available experimental data and provided scientifically-grounded predictions for key parameters. The detailed protocols for synthesis and analysis are intended to facilitate reproducible and high-quality research. As with any scientific endeavor, the predicted values herein should be confirmed by experimental determination, and this guide provides the framework for such investigations.
References
- 1. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound|lookchem [lookchem.com]
- 4. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic Acid
Executive Summary
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a key intermediate in the development of various chemical entities. The core of this synthesis is the robust and well-characterized Schotten-Baumann reaction, which offers high yields and purity. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen pathway, the critical function of each reagent, and the importance of precise parameter control. The presented workflow is designed as a self-validating system, with clear in-process controls and characterization endpoints to ensure the synthesis of a high-purity final product. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and reproducible method for the preparation of this versatile sulfonamide compound.
Introduction: The Target Molecule
Chemical Identity and Significance
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (also known as N-tosyl-4-aminobenzoic acid) is an organic compound featuring a benzoic acid moiety linked to a toluenesulfonyl group via a sulfonamide bridge. Sulfonamides are a vital class of compounds known for a wide array of biological activities and serve as crucial building blocks in medicinal chemistry.[1] The bifunctional nature of the target molecule—possessing both a carboxylic acid and a sulfonamide N-H group—makes it a valuable synthon for creating more complex molecular architectures through further derivatization.
Strategic Approach: The Schotten-Baumann Reaction
The synthesis of the target molecule is most effectively achieved through the reaction of 4-aminobenzoic acid (PABA) with p-toluenesulfonyl chloride (TsCl). This transformation is a classic example of the Schotten-Baumann reaction, a highly reliable method for acylating amines and alcohols.[2][3] The reaction is typically performed in a two-phase solvent system under basic conditions, which efficiently neutralizes the hydrochloric acid byproduct and drives the reaction to completion.[3] This choice of strategy is predicated on its high efficiency, operational simplicity, and the ready availability of the starting materials.
Mechanistic Underpinnings and Rationale
The Nucleophilic Sulfonylation Mechanism
The formation of the N-S bond is a nucleophilic acyl substitution reaction. The amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electron-deficient sulfur atom of p-toluenesulfonyl chloride. The presence of a base is critical; it serves two primary functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction. If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
Activation (Implicit): By maintaining an alkaline environment, the base ensures the amino group remains deprotonated and thus maximally nucleophilic.
The reaction proceeds through a tetrahedral intermediate before the chloride ion is eliminated as a leaving group, yielding the stable sulfonamide product.
Caption: Figure 1: The Schotten-Baumann reaction mechanism.
Causality of Experimental Parameters
The success of this synthesis hinges on the precise control of key parameters. The choice of each condition is deliberate and directly impacts the reaction's outcome.
| Parameter | Value / Condition | Scientific Rationale |
| pH (Initial) | 8–9 | Maintained by an aqueous sodium carbonate solution. This pH is sufficiently basic to keep the starting amine nucleophilic and neutralize the HCl byproduct without causing significant hydrolysis of the tosyl chloride.[1] |
| Temperature | Room Temperature | The reaction is sufficiently exothermic and proceeds at a practical rate at ambient temperature, minimizing potential side reactions or degradation that could occur at elevated temperatures. |
| Stirring | Continuous, vigorous | Essential for ensuring homogeneity, especially as the solid tosyl chloride is added. It maximizes the interfacial area between reactants, facilitating a complete reaction. |
| pH (Final) | 1–2 | Achieved by adding 1N HCl. This step is crucial for workup. It protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution for easy collection.[1] |
A Validated Experimental Protocol
This protocol is designed to be self-validating, with clear observational checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Grade |
| 4-Aminobenzoic acid (PABA) | 150-13-0 | 137.14 | Reagent |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Reagent |
| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | ACS |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1N Solution |
| Methanol | 67-56-1 | 32.04 | ACS/HPLC |
| Distilled Water | 7732-18-5 | 18.02 | N/A |
Synthesis Workflow Diagram
Caption: Figure 2: Step-by-step synthesis and purification workflow.
Step-by-Step Procedure
-
Preparation: To a 250 mL round-bottom flask, add 4-aminobenzoic acid (5.0 g, 36.4 mmol) and 50 mL of distilled water.
-
Basification: While stirring, add a 1M aqueous sodium carbonate solution dropwise until the pH of the mixture is between 8 and 9. Most of the PABA should dissolve.
-
Sulfonylation: Add p-toluenesulfonyl chloride (8.34 g, 43.7 mmol, 1.2 equivalents) to the solution in small portions over 15 minutes.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete when the solid suspension transforms into a clear, homogeneous solution, which may take several hours.
-
Precipitation: Once the reaction is complete, carefully adjust the pH of the reaction mixture to 1–2 by the dropwise addition of 1N HCl. A voluminous white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Purification: Recrystallize the dried crude solid from hot methanol to yield colorless needles of pure 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid.[1]
Product Characterization and Quality Assurance
The identity and purity of the synthesized compound must be confirmed through rigorous analysis.
Physical Properties
-
Appearance: White to off-white crystalline solid / colorless needles.[1]
-
Melting Point: The literature reports a melting point of approximately 240-242 °C (with decomposition).[4] A sharp melting point is indicative of high purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the final product, which serves to confirm its chemical structure.
| Analysis Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | - Aromatic protons from the benzoic acid ring (~7.8-8.0 ppm and ~7.5-7.7 ppm).- Aromatic protons from the tosyl group (~7.4-7.6 ppm and ~7.2-7.3 ppm).- A singlet for the methyl group on the tosyl ring (~2.3-2.4 ppm).- A broad singlet for the N-H proton (~10.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm). |
| IR (KBr, cm⁻¹) | - Strong C=O stretch from the carboxylic acid (~1680-1700 cm⁻¹).- Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- N-H stretch from the sulfonamide (~3200-3300 cm⁻¹).- Asymmetric and symmetric S=O stretches from the sulfonyl group (~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹). |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 290.05. |
Conclusion
The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid via the Schotten-Baumann reaction is a highly efficient, reproducible, and scalable method. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as pH, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The detailed protocol and characterization data provided herein serve as a comprehensive resource for scientists in the fields of organic synthesis and drug discovery.
References
CAS 37028-85-6 background and discovery
An In-depth Technical Guide to the Herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea)
A Note on Chemical Identification: The initial request specified CAS 37028-85-6. However, publicly available scientific literature and chemical databases associate this number with 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a compound with limited information regarding its background and discovery. In contrast, the detailed requirements of this guide align with the history and scientific profile of the well-documented herbicide Monuron (CAS 150-68-5). This guide will therefore focus on Monuron, assuming a potential discrepancy in the provided CAS number.
Introduction
Monuron, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide that marked a significant advancement in chemical weed management upon its introduction.[1] Developed and introduced by DuPont in 1952, it was one of the pioneering phenylurea herbicides used for the comprehensive control of grasses and herbaceous weeds.[1][2] Its primary application was in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks.[1][2] At lower concentrations, it was also utilized as a pre- or post-emergence herbicide in certain agricultural contexts.[1] While its efficacy and persistence were initially seen as advantages, these properties later raised environmental and toxicological concerns, leading to a decline in its use and regulatory restrictions in many regions.
Discovery and Historical Context
The development of Monuron in the early 1950s occurred during a period of rapid innovation in synthetic organic chemistry and its application to agriculture. In 1952, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as herbicides, which included Monuron.[3] The synthesis of Monuron was first detailed in 1951 by Bucha and Todd.[1] This class of compounds represented a new frontier in the quest for effective and selective methods of weed control, moving beyond the earlier generation of broad-spectrum chemical agents. The introduction of Monuron and related phenylurea herbicides like Diuron provided powerful tools for managing vegetation in both agricultural and industrial settings.[3][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C9H11ClN2O[5] |
| Molecular Weight | 198.65 g/mol [5] |
| Appearance | White to almost white crystalline powder[5] |
| Melting Point | 173-174 °C |
| Synonyms | 1,1-Dimethyl-3-(4-chlorophenyl)urea, CMU[5][6] |
Mechanism of Action: Inhibition of Photosynthesis
The herbicidal efficacy of Monuron is attributed to its potent inhibition of photosynthesis.[1][2] Specifically, Monuron disrupts the photosynthetic electron transport chain in Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[1]
Monuron binds to the D1 protein within the PSII complex, effectively displacing the native plastoquinone (QB) molecule from its binding site.[1] This blockage prevents the flow of electrons from Photosystem II to plastoquinone, thereby interrupting the conversion of light energy into chemical energy in the form of ATP and NADPH.[1][3] This inhibition not only deprives the plant of energy but also leads to the generation of reactive oxygen species, which cause rapid cellular damage, manifesting as chlorosis (yellowing) and necrosis (tissue death).[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DCMU - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-(4-Chlorophenyl)-1,1-dimethylurea | CymitQuimica [cymitquimica.com]
- 6. Monuron [sitem.herts.ac.uk]
An In-depth Technical Guide to N-(4-Carboxyphenyl)-p-toluenesulfonamide: Synthesis, Potential Biological Activity, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Carboxyphenyl)-p-toluenesulfonamide, a member of the esteemed sulfonamide class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental research aspects, including a detailed, proposed synthesis protocol, and an exploration of its potential biological activities based on the well-established properties of structurally related sulfonamides. While specific experimental data for this particular molecule is limited in publicly available literature, this document serves as a foundational resource, offering insights into its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases, and its prospective role in anticancer research. Detailed experimental workflows for synthesis, purification, and biological evaluation are provided to empower researchers to further investigate the therapeutic potential of this compound.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. From the pioneering discovery of antibacterial sulfa drugs to the development of diuretics, anticonvulsants, and anticancer agents, the sulfonamide moiety has consistently proven to be a privileged scaffold. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for effective binding to a wide array of biological targets. N-(4-Carboxyphenyl)-p-toluenesulfonamide (CAS No: 37028-85-6; Molecular Formula: C₁₄H₁₃NO₄S) incorporates this key functional group, alongside a p-toluenesulfonyl moiety and a 4-aminobenzoic acid backbone, suggesting a rich potential for biological activity.[1][2] This guide will delve into the core aspects of this compound, providing a roadmap for its synthesis and biological characterization.
Synthesis and Characterization
While a specific, detailed synthesis protocol for N-(4-Carboxyphenyl)-p-toluenesulfonamide is not extensively documented in peer-reviewed literature, a reliable synthetic route can be proposed based on established methods for sulfonamide formation.[3][4] The most common and effective method involves the reaction of a primary amine with a sulfonyl chloride.
Proposed Synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide
The synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide can be readily achieved by the nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride.
Reaction Scheme:
A proposed synthetic route for N-(4-Carboxyphenyl)-p-toluenesulfonamide.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous pyridine (a suitable solvent and base) at room temperature.
-
Addition of Sulfonyl Chloride: To the stirring solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Carboxyphenyl)-p-toluenesulfonamide.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (327.23 g/mol ).[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -SO₂NH-).
-
Melting Point Analysis: To assess purity.
-
Potential Biological Activities and Mechanisms of Action
The structural features of N-(4-Carboxyphenyl)-p-toluenesulfonamide suggest several avenues for biological activity, primarily as an enzyme inhibitor and a potential anticancer agent.
Carbonic Anhydrase Inhibition
Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5][6][7][8] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
Mechanism of Inhibition:
The sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the catalytic activity. The acidic nature of the sulfonamide proton is a key determinant of inhibitory potency.
Inhibition of Carbonic Anhydrase by a Sulfonamide.
Given its structure, N-(4-Carboxyphenyl)-p-toluenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The carboxylic acid group may provide an additional point of interaction with the enzyme's active site or enhance its solubility and pharmacokinetic properties.
Anticancer Potential
The parent compound, p-toluenesulfonamide, has demonstrated antitumor activity in preclinical and clinical studies.[9][10][11][12] It has been shown to induce necrosis in tumors and inhibit cancer cell growth. The proposed mechanisms of action for p-toluenesulfonamide and its derivatives include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Akt/mTOR pathway.[10]
Furthermore, certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and are involved in pH regulation, cell proliferation, and metastasis.[13] Therefore, the potential of N-(4-Carboxyphenyl)-p-toluenesulfonamide to inhibit these tumor-associated CA isoforms makes it an attractive candidate for anticancer drug development. A related compound, ethyl O-[N-(p-carboxyphenyl)-carbamoyl]-mycophenolate, has also shown a wide antitumor spectrum.[14]
Experimental Workflows for Biological Evaluation
To elucidate the biological activity of N-(4-Carboxyphenyl)-p-toluenesulfonamide, a series of well-defined experimental protocols should be employed.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of N-(4-Carboxyphenyl)-p-toluenesulfonamide against various carbonic anhydrase isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and a suitable substrate, such as 4-nitrophenyl acetate (p-NPA).
-
Inhibitor Preparation: Prepare a stock solution of N-(4-Carboxyphenyl)-p-toluenesulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a buffer solution (e.g., Tris-HCl), the enzyme solution, and the inhibitor solution at various concentrations.
-
Incubate the mixture for a pre-determined period to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (p-NPA).
-
Monitor the hydrolysis of p-NPA to 4-nitrophenolate, which can be measured spectrophotometrically at a specific wavelength (e.g., 400 nm), over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
In Vitro Anticancer Activity Assays
Objective: To assess the cytotoxic and antiproliferative effects of N-(4-Carboxyphenyl)-p-toluenesulfonamide on various cancer cell lines.
Protocol (MTT Assay):
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon cancer cell lines) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(4-Carboxyphenyl)-p-toluenesulfonamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Presentation
While specific quantitative data for N-(4-Carboxyphenyl)-p-toluenesulfonamide is not yet available, the following tables illustrate how such data should be structured for clear comparison once obtained.
Table 1: Physicochemical Properties of N-(4-Carboxyphenyl)-p-toluenesulfonamide
| Property | Value |
| CAS Number | 37028-85-6 |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 327.23 g/mol |
| Appearance | (To be determined) |
| Melting Point | (To be determined) |
| Solubility | (To be determined) |
Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (IC₅₀, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| N-(4-Carboxyphenyl)-p-toluenesulfonamide | (TBD) | (TBD) | (TBD) | (TBD) |
| Acetazolamide (Control) | (Reference Value) | (Reference Value) | (Reference Value) | (Reference Value) |
Table 3: Hypothetical Anticancer Activity Data (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| N-(4-Carboxyphenyl)-p-toluenesulfonamide | (TBD) | (TBD) | (TBD) |
| Doxorubicin (Control) | (Reference Value) | (Reference Value) | (Reference Value) |
Conclusion and Future Directions
N-(4-Carboxyphenyl)-p-toluenesulfonamide is a promising, yet underexplored, molecule within the pharmacologically significant sulfonamide class. Based on its structural characteristics and the well-documented activities of related compounds, it holds considerable potential as a carbonic anhydrase inhibitor and an anticancer agent. This technical guide provides a solid foundation for initiating research into this compound, offering a proposed synthetic route and detailed protocols for its biological evaluation.
Future research should focus on the successful synthesis and thorough characterization of N-(4-Carboxyphenyl)-p-toluenesulfonamide. Subsequent in-depth biological studies are warranted to determine its inhibitory profile against a panel of carbonic anhydrase isoforms and to evaluate its anticancer efficacy across a range of cancer cell lines. Further investigations into its mechanism of action, including its effects on specific signaling pathways, will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. BioOrganics [bioorganics.biz]
- 2. biomall.in [biomall.in]
- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Google Patents [patents.google.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 11. A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of a new compound, ethyl O-[N-(p-carboxyphenyl)-carbamoyl]-mycophenolate, against various experimental tumors upon oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Methylphenylsulfonamido)benzoic acid molecular weight and formula
An In-depth Technical Guide to 4-(4-Methylphenylsulfonamido)benzoic Acid: Properties, Synthesis, and Characterization
Introduction
This compound, also known by its synonym N-(4-Carboxyphenyl)-p-toluenesulfonamide, is a sulfonamide derivative of significant interest to the scientific community. As a bifunctional molecule, it incorporates a carboxylic acid group and a sulfonamide linkage, making it a valuable building block in organic synthesis and medicinal chemistry. Its structural framework is analogous to N-protected amino acids, which are fundamental in peptide chemistry and drug design.[1] The sulfonamide moiety itself is a well-established pharmacophore, famously present in antibacterial sulfa drugs and various classes of enzyme inhibitors.[2]
This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and an analysis of its structural characteristics. The content is grounded in authoritative data to ensure scientific integrity and practical applicability.
Physicochemical and Structural Properties
The fundamental identity and characteristics of a compound are critical for its application. This compound is a well-characterized, crystalline solid under standard conditions. Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 37028-85-6 | [3] |
| Molecular Formula | C₁₄H₁₃NO₄S | [3] |
| Molecular Weight | 291.33 g/mol | |
| IUPAC Name | 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
| InChI Key | ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |
| Polar Surface Area (PSA) | 91.85 Ų | |
| LogP | 3.6478 | |
| Storage Conditions | Sealed in a dry environment, Room Temperature | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"]; C14 [label="CH₃"];
// Benzoic acid ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C13; C13 -- O3; C13 -- O4;
// Sulfonamide bridge N1 -- S1; N1 -- H1; S1 -- O1; S1 -- O2; S1 -- C7;
// Toluene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C14;
// Dummy nodes for double bonds node [shape=point, width=0, height=0]; d1 [pos="0.43,0.25!"]; d2 [pos="0.43,-0.25!"]; d3 [pos="-0.43,0!"]; d4 [pos="2.93,0.25!"]; d5 [pos="2.93,-0.25!"]; d6 [pos="4.0,0!"]; d7 [pos="1.75,1.2!"]; d8 [pos="1.75,-1.2!"]; d9 [pos="3.45,1.2!"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="0.86,0.5!"]; C3 [pos="0.86,-0.5!"]; C4 [pos="-0.86,0!"]; C5 [pos="-0.43,0.75!"]; C6 [pos="-0.43,-0.75!"]; N1 [pos="1.5,0!"]; S1 [pos="2.5,0!"]; O1 [pos="2.75,0.8!"]; O2 [pos="2.75,-0.8!"]; C7 [pos="3.5,0!"]; C8 [pos="4.36,0.5!"]; C9 [pos="4.36,-0.5!"]; C10 [pos="5.22,0!"]; C11 [pos="4.79,0.75!"]; C12 [pos="4.79,-0.75!"]; C13 [pos="-1.8,0!"]; O3 [pos="-2.3,0.5!"]; O4 [pos="-2.3,-0.5!"]; H1 [pos="1.5,0.5!"]; C14 [pos="6.22,0!"];
// Draw double bonds C2 -- C5; C3 -- C6; C1 -- C4; C8 -- C11; C9 -- C12; C7 -- C10; S1 -- O1; S1 -- O2; C13 -- O3; }
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is straightforward and high-yielding, typically accomplished via a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. This method is reliable and scalable for laboratory settings.
Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion serves as a good leaving group, facilitating the formation of the sulfonamide bond.
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be self-validating, yielding a high-purity product.[1]
-
Reaction Setup : In a suitable reaction vessel, combine 4-aminobenzoic acid (1.0 mmol) and p-toluenesulfonyl chloride (1.0 mmol).
-
Expertise & Experience: Using equimolar amounts ensures efficient conversion without the need to remove excess of either starting material, which can complicate purification.
-
-
Solvent Addition : Add 20 mL of water to the mixture.
-
Causality: Water serves as an inexpensive and environmentally benign solvent. While the reactants have limited solubility, the reaction proceeds effectively in a stirred suspension.
-
-
Reaction Execution : Stir the mixture vigorously at room temperature for 10 hours.
-
Trustworthiness: A 10-hour reaction time ensures the reaction proceeds to completion. Progress can be monitored by thin-layer chromatography (TLC) if desired.
-
-
Product Isolation (Workup) : Following the reaction period, slowly add concentrated hydrochloric acid (HCl) to the solution until it is acidic.
-
Causality: The initial product exists as a carboxylate salt. Acidification protonates this salt, converting it to the free carboxylic acid, which is significantly less soluble in water and precipitates out.
-
-
Filtration : Stir the acidified mixture for 5 minutes, then collect the resulting precipitate by filtration. Wash the solid with cold water to remove any remaining salts or HCl.
-
Purification : Obtain block, colorless single crystals suitable for X-ray analysis by recrystallizing the crude product from N,N-dimethylformamide (DMF).
-
Expertise & Experience: DMF is an excellent high-boiling polar aprotic solvent for this compound, allowing for the dissolution of the product upon heating and the formation of well-defined crystals upon cooling. This process effectively removes trace impurities.
-
Structural Analysis and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its three-dimensional structure, which dictates its interactions and potential function.
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups. The reported spectrum for this compound shows characteristic absorption bands:[1]
-
3423, 3198 cm⁻¹ : Strong, broad peaks corresponding to N-H and O-H stretching vibrations, indicative of the sulfonamide and carboxylic acid groups.
-
1693 cm⁻¹ : A very strong absorption from the C=O (carbonyl) stretch of the carboxylic acid.
-
1334, 1159 cm⁻¹ : Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.
Single-Crystal X-ray Crystallography
Crystallographic analysis provides definitive proof of structure and reveals detailed conformational information.[1] Studies on the N,N-dimethylformamide monosolvate of the title compound reveal a folded conformation.
Table 2: Key Crystallographic Parameters
| Parameter | Value | Significance |
| C—S—N—C Torsion Angle | -64.55° | Defines the folded, non-planar conformation of the molecule. |
| Benzene Ring Dihedral Angle | 83.37° | Indicates the two aromatic rings are oriented nearly perpendicular to each other. |
This distinct three-dimensional arrangement is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups form O—H···O hydrogen bonds, while the sulfonamide N-H group participates in N—H···O interactions, linking the molecules into chains within the crystal lattice.[1] This conformation is critical for molecular recognition and could be a key determinant in its binding to biological targets such as enzyme active sites.
Applications in Research and Drug Development
The structural features of this compound make it a compound of interest for several applications.
-
Scaffold for Drug Design : As a member of the sulfonamide class, it serves as a potential scaffold for developing novel therapeutic agents. Aromatic sulfonamides are known inhibitors of various enzymes, and this compound provides a synthetic platform for creating derivatives with tailored specificities.[2]
-
Intermediate in Peptide Chemistry : The molecule can be viewed as a tosyl-protected version of 4-aminobenzoic acid. The tosyl group is a robust protecting group for amines, widely used in multi-step organic synthesis to prevent the amino group from participating in unwanted side reactions.[1]
-
Materials Science : The capacity for strong, directional hydrogen bonding makes this and related molecules candidates for the design of supramolecular assemblies and crystalline organic materials.
Conclusion
This compound is a readily synthesizable and well-characterized compound with a defined three-dimensional structure. Its combination of a carboxylic acid, an aromatic core, and a sulfonamide group makes it a versatile tool for professionals in medicinal chemistry, organic synthesis, and materials science. The reliable synthetic protocol and detailed structural data presented in this guide provide a solid foundation for its use in advanced research and development applications.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methylphenylsulfonamido)benzoic acid
Introduction
4-(4-Methylphenylsulfonamido)benzoic acid, a sulfonamide derivative of benzoic acid, represents a class of compounds with significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a sulfonamido group imparts a unique combination of chemical properties, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) for this compound, offering a detailed analysis and interpretation for researchers, scientists, and drug development professionals.
Principles of Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry for the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with a sample, we can gain detailed insights into its molecular structure, functional groups, and the chemical environment of individual atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Different types of bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint".[2] The presence and position of absorption bands in an IR spectrum provide direct evidence for the presence of specific functional groups within the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[4] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local chemical environment.[5] The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a signal, which is proportional to the number of nuclei it represents.
-
Multiplicity (Splitting Pattern): Provides information about the number of neighboring nuclei.
-
Coupling Constant (J): The distance between the peaks in a split signal, which gives further information about the connectivity of atoms.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality IR and NMR spectra for a solid organic compound like this compound.
Infrared (IR) Spectroscopy: Thin Solid Film Method
This method is a straightforward and common technique for obtaining the IR spectrum of a solid sample.[6]
Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) in a small vial.
-
Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)benzoic acid | C22H20FNO4S | CID 57422343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 6. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of 4-(4-Methylphenylsulfonamido)benzoic Acid
Introduction
This compound, a molecule integrating a sulfonamide linkage with a benzoic acid moiety, represents a significant scaffold in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a benzoic acid group introduces opportunities for diverse intermolecular interactions, particularly the formation of robust hydrogen-bonded synthons, which are crucial in crystal engineering and the design of solid-state materials with desired physicochemical properties.
This guide provides a comprehensive analysis of the solid-state structure of this compound, presenting a detailed examination of its known crystal forms: an unsolvated triclinic structure and a monoclinic N,N-dimethylformamide (DMF) solvate. Understanding the nuanced differences in molecular conformation, packing, and intermolecular interactions between these forms is paramount for researchers engaged in the development of new pharmaceuticals and functional materials based on this versatile molecule. By exploring the causal relationships between synthetic conditions, resulting crystal structures, and the compound's properties, this document aims to equip scientists with the foundational knowledge necessary for informed molecular design and solid-form selection.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. The choice of solvent and crystallization conditions plays a pivotal role in determining the resulting crystal form, as evidenced by the isolation of both an unsolvated form and a DMF solvate.
Experimental Protocol: Synthesis of this compound (Unsolvated Form)
This protocol describes a general method for the synthesis of the unsolvated crystalline form.
Materials:
-
4-aminobenzoic acid
-
p-toluenesulfonyl chloride
-
1M aqueous sodium carbonate solution
-
Distilled water
-
Hydrochloric acid (for acidification)
Procedure:
-
To a suspension of 4-aminobenzoic acid (1.0 g, 7.3 mmol) in distilled water (10 ml) in a 25 ml round-bottom flask, add 1M aqueous sodium carbonate solution dropwise to adjust the pH to between 8 and 9, ensuring the dissolution of the amino acid.
-
Slowly add p-toluenesulfonyl chloride to the solution while stirring vigorously.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain single crystals of the unsolvated form.
Experimental Protocol: Synthesis and Crystallization of the N,N-Dimethylformamide (DMF) Solvate[1]
Materials:
-
4-aminobenzoic acid
-
p-toluenesulfonyl chloride
-
Water
-
N,N-dimethylformamide (DMF)
-
12 M Hydrochloric acid
Procedure:
-
A mixture of p-toluenesulfonyl chloride (1 mmol) and 4-aminobenzoic acid (1 mmol) in water (20 ml) is stirred at room temperature for 10 hours.[1]
-
Slowly add 12 M HCl to the resulting solution.[1]
-
Stir the mixture for 5 minutes and then filtrate.[1]
-
Obtain block colorless single crystals suitable for X-ray analysis by recrystallization from N,N-dimethylformamide.[1]
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of different forms of this compound.
Crystal Structure Analysis
The solid-state architecture of this compound is dictated by a network of directional intermolecular interactions, leading to the formation of distinct crystalline polymorphs. Here, we present a detailed crystallographic analysis of the unsolvated triclinic form and the monoclinic N,N-dimethylformamide solvate.
Unsolvated Triclinic Form
The unsolvated form of this compound crystallizes in the triclinic space group P-1.[2] The asymmetric unit contains one molecule of the compound.
Table 1: Crystallographic Data for the Unsolvated Form [2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₄S |
| Formula Weight | 291.31 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.1588 (2) |
| b (Å) | 6.9277 (2) |
| c (Å) | 20.0350 (6) |
| α (°) | 83.574 (1) |
| β (°) | 86.357 (1) |
| γ (°) | 72.824 (1) |
| Volume (ų) | 679.44 (4) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.424 |
Molecular Conformation
In the unsolvated structure, the molecule adopts a conformation where the two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 35.47 (10)°.[2] This non-planar arrangement is a common feature in sulfonamide derivatives and is influenced by the steric hindrance around the sulfonyl group.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a robust hydrogen-bonding network. The most prominent feature is the formation of centrosymmetric dimers through classic O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[2] These dimers are further interconnected by N—H···O hydrogen bonds involving the sulfonamide nitrogen as a donor and a sulfonyl oxygen as an acceptor.[2] Additionally, weaker C—H···O interactions contribute to the overall stability of the three-dimensional supramolecular architecture, forming chains of molecules along the b-axis.[2]
Table 2: Hydrogen Bond Geometry for the Unsolvated Form (Å, °) [2]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1N···O1ⁱ | 0.81(3) | 2.25(3) | 3.042(2) | 164.2(2) |
| O3—H3O···O4ⁱⁱ | 0.82 | 1.83 | 2.633(2) | 166 |
| C5—H5···O3ⁱⁱⁱ | 0.93 | 2.55 | 3.397(2) | 151 |
| C6—H6···O4ⁱᵛ | 0.93 | 2.43 | 3.294(3) | 155 |
| Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) x, y-1, z; (iv) -x+1, -y+2, -z+1 |
Caption: Hydrogen bonding motifs in the unsolvated crystal structure.
N,N-Dimethylformamide (DMF) Solvate: Monoclinic Form
The inclusion of DMF in the crystallization process leads to a solvated crystal structure with a different symmetry and packing arrangement. This form crystallizes in the monoclinic space group P2₁/c.
Table 3: Crystallographic Data for the DMF Solvate [1]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₄S · C₃H₇NO |
| Formula Weight | 364.41 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0953 (10) |
| b (Å) | 25.151 (3) |
| c (Å) | 8.8840 (11) |
| β (°) | 98.010 (1) |
| Volume (ų) | 1791.1 (4) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.353 |
Molecular Conformation
In the DMF solvate, the molecule adopts a more folded conformation, characterized by a C1—N1—S1—C8 torsion angle of -64.55 (17)°.[1] The dihedral angle between the two benzene rings is significantly larger than in the unsolvated form, measuring 83.367 (6)°.[1] This pronounced twist is likely due to the accommodation of the solvent molecule in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The presence of the DMF molecule disrupts the carboxylic acid dimer synthon observed in the unsolvated form. Instead, the crystal packing is characterized by chains of molecules linked by intermolecular N—H···O and O—H···O hydrogen bonds.[1] In this arrangement, the sulfonamide N-H and the carboxylic acid O-H groups form hydrogen bonds with the oxygen atoms of the sulfonyl group and the DMF molecule, respectively. Furthermore, an intramolecular C—H···π interaction is observed, which contributes to the stability of the folded conformation.[1]
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a crystalline material requires not only structural data but also a thorough characterization of its physicochemical and spectroscopic properties.
Physicochemical Properties
Table 4: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.33 g/mol |
| Melting Point | 230 °C (503 K)[2] |
| Appearance | White solid |
| Solubility | Data not available |
| Thermal Stability (TGA/DSC) | Data not available |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of the DMF solvate shows characteristic absorption bands that confirm the presence of the key functional groups.
Table 5: Key IR Absorption Bands for the DMF Solvate [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3423 (s) | N-H stretching |
| 3198 (vs) | O-H stretching (carboxylic acid) |
| 1693 (vs) | C=O stretching (carboxylic acid) |
| 1635 (vs) | C=O stretching (DMF) |
| 1334 (s), 1159 (vs) | Asymmetric and symmetric SO₂ stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Assignment | Predicted ¹H Shift | Predicted ¹³C Shift |
| CH₃ | ~2.4 | ~21.0 |
| Aromatic CH | 7.2 - 8.0 | 118.0 - 145.0 |
| NH | ~10.5 | - |
| COOH | ~13.0 | ~167.0 |
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound, highlighting the distinct structural features of its unsolvated triclinic form and its N,N-dimethylformamide solvated monoclinic form. The interplay of molecular conformation and a network of hydrogen bonds, including the classic carboxylic acid dimer synthon in the unsolvated form and solvent-mediated chains in the solvate, governs the supramolecular assembly of this compound.
The presented synthesis protocols and physicochemical and spectroscopic data offer a solid foundation for researchers. A thorough understanding of the solid-state chemistry of this molecule is crucial for controlling its properties, which is of significant interest in the fields of drug development and materials science. The structural insights provided herein can guide the rational design of new derivatives with tailored functionalities and predictable solid-state behavior. Further investigation into the thermal properties and solubility of the unsolvated form, as well as a detailed comparison with other solvates, would be a valuable extension of this work.
References
An In-Depth Technical Guide to the Solubility Characteristics of 4-(4-Methylphenylsulfonamido)benzoic acid
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methylphenylsulfonamido)benzoic acid, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties that govern its solubility, the factors influencing it, and robust methodologies for its empirical determination.
Introduction: Understanding the "Why" Behind Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a molecule like this compound, which possesses both acidic and sulfonamidic functionalities, its solubility profile is a complex interplay of its structural attributes and the surrounding chemical environment. A thorough understanding of these characteristics is paramount for effective formulation development, ensuring optimal delivery and performance. This guide delves into the core principles governing the solubility of this compound, moving beyond mere data presentation to explain the underlying chemical causality.
Physicochemical Properties of this compound
A molecule's inherent properties are the foundation of its solubility behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 37028-85-6 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄S | [1][2] |
| Molecular Weight | 291.32 g/mol | [1][2] |
| LogP | 3.64780 | [1] |
| PSA (Polar Surface Area) | 91.85 Ų | [1] |
| Crystal Structure | Triclinic | [3] |
The presence of both a carboxylic acid group and a sulfonamide group imparts a dual acidic character to the molecule. The LogP value suggests a significant non-polar character, which is a crucial factor in its solubility in organic solvents.
The Crucial Role of Molecular Structure in Solubility
The solubility of this compound is dictated by the balance between its hydrophilic and hydrophobic regions. The tolyl and phenyl rings contribute to its lipophilicity, while the carboxylic acid and sulfonamide moieties provide sites for hydrogen bonding and ionization, enhancing its potential for aqueous solubility, particularly under specific pH conditions.
Caption: Structural contributions to the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is not a static property but is dynamically influenced by several external factors.
The Predominant Effect of pH
As a weak acid, the aqueous solubility of this compound is profoundly dependent on the pH of the medium.[4][5][6] In acidic conditions, the molecule exists predominantly in its neutral, less soluble form. As the pH increases, the carboxylic acid and sulfonamide protons can dissociate, forming anionic species that are significantly more water-soluble due to ion-dipole interactions with water molecules.[7] The solubility of sulfonamides, in general, has been shown to increase with a rise in pH.[8][9]
Solvent Polarity: The "Like Dissolves Like" Principle
The general principle of "like dissolves like" is a reliable guide for predicting the solubility of this compound in various organic solvents.[10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and sulfonamide groups, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Dimethylacetamide, Dioxane): These solvents can act as hydrogen bond acceptors and have been shown to be effective in dissolving sulfonamides.[11]
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the functional groups, the solubility in these solvents is expected to be low.
Temperature's Influence
For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be quantified to understand the thermodynamics of solubilization.
Experimental Determination of Solubility: A Methodical Approach
A robust and reproducible experimental design is critical for accurately characterizing the solubility of this compound.
Recommended Experimental Workflow
The following workflow provides a systematic approach to solubility determination.
Caption: A systematic workflow for determining the solubility of a compound.
Step-by-Step Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, pH-buffered solutions, various organic solvents). The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.
-
-
Phase Separation:
-
Allow the suspensions to settle. Subsequently, filter the samples through a fine-pored filter (e.g., 0.22 µm) or centrifuge at high speed to separate the undissolved solid from the saturated supernatant.
-
-
Quantitative Analysis:
-
Accurately dilute the clear supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Solid Phase Characterization:
-
Analyze the remaining solid residue using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate transformation occurred during the experiment.
-
Anticipated Solubility Profile
Based on the molecular structure and the general behavior of sulfonamides, the following solubility characteristics can be anticipated:
-
Aqueous Solubility: Low intrinsic solubility in pure water. A significant increase in solubility is expected as the pH rises above the pKa of the carboxylic acid and subsequently the sulfonamide group.
-
Organic Solvent Solubility: Moderate to high solubility in polar aprotic solvents like dimethylacetamide and polar protic solvents like methanol and ethanol. Low solubility in non-polar solvents such as hexane.
Conclusion: From Data to Drug Development
A comprehensive understanding of the solubility characteristics of this compound is not merely an academic exercise; it is a critical enabler for successful drug development. The data and methodologies presented in this guide provide a robust framework for researchers to predict and empirically determine the solubility of this compound, thereby informing formulation strategies, predicting in vivo behavior, and ultimately accelerating the journey from the laboratory to the clinic. The principles of pH-dependent solubility, solvent-solute interactions, and rigorous experimental design are the cornerstones of this endeavor.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmj.com [bmj.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.ws [chem.ws]
- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
In-Depth Technical Guide: Theoretical Modeling of 4-(4-Methylphenylsulfonamido)benzoic Acid Conformation
Introduction
In the landscape of medicinal chemistry and materials science, the sulfonamide functional group is a cornerstone of molecular design. Its unique electronic and structural properties contribute to the biological activity of numerous pharmaceuticals.[1] The compound 4-(4-Methylphenylsulfonamido)benzoic acid is a quintessential example, integrating the sulfonamide bridge between two aromatic systems, each endowed with distinct electronic character. The overall three-dimensional shape, or conformation, of this molecule is not static; it is a dynamic equilibrium of multiple shapes dictated by the rotational freedom around its key chemical bonds.
Understanding the conformational landscape of this molecule is paramount for predicting its function. In drug development, for instance, a molecule's ability to bind to a biological target is critically dependent on its shape.[2] This guide provides a comprehensive, in-depth protocol for the theoretical modeling of the conformational preferences of this compound. We will move beyond a simple procedural outline, delving into the rationale behind the selection of computational methods, the setup of the calculations, and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.
The core of our investigation will revolve around several key rotatable bonds that define the molecule's overall topology. The central C-S-N-C linkage is of particular interest, as its torsional angle significantly influences the relative orientation of the two phenyl rings.[3] We will employ a multi-step computational workflow, beginning with an initial exploration of the conformational space using molecular mechanics, followed by more accurate quantum mechanical calculations to refine the energies and geometries of the identified conformers. Finally, we will utilize advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to probe the subtle intramolecular forces that govern the conformational preferences.[4][5][6]
I. Foundational Concepts: The "Why" Behind the "How"
Before embarking on the technical protocols, it is crucial to understand the theoretical underpinnings of the chosen methodologies. The accuracy of any computational model is directly tied to the appropriateness of the theoretical level used to describe the system.[7][8]
A. The Hierarchy of Computational Methods
Computational chemistry offers a spectrum of methods, each with a different balance of accuracy and computational cost.[9] For a molecule of this size and flexibility, a hierarchical approach is most effective.[10]
-
Molecular Mechanics (MM): This method treats atoms as classical particles and uses a pre-parameterized "force field" to describe the energy of the system as a function of its geometry.[7][9] It is computationally inexpensive and ideal for rapidly exploring a wide range of possible conformations. However, its accuracy is limited by the quality of the force field parameters.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[1] It offers a good compromise between accuracy and computational cost, making it the workhorse for many computational chemistry studies.[7] A key consideration in DFT is the choice of the functional, which approximates the exchange-correlation energy. For systems where non-covalent interactions are important, dispersion-corrected functionals are essential.[11][12][13][14][15]
-
Ab Initio Methods: These are highly accurate quantum mechanical methods that are, in principle, derived directly from fundamental physical constants without empirical parameterization.[8] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy but are computationally very demanding and typically reserved for smaller systems or for benchmarking DFT results.
B. The Importance of Basis Sets
In quantum mechanical calculations, the molecular orbitals are constructed from a set of mathematical functions known as a basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. A common choice for molecules of this type is a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance of accuracy and efficiency.
C. Solvation Effects
The conformation of a molecule can be significantly influenced by its environment. In solution, solvent molecules can interact with the solute, stabilizing certain conformations over others. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these effects by representing the solvent as a continuous dielectric medium.[16]
II. Experimental Workflow: A Step-by-Step Guide
This section details the practical steps for performing a comprehensive conformational analysis of this compound.
A. Workflow Overview
The overall workflow is designed to systematically identify and characterize the low-energy conformations of the target molecule.
B. Detailed Protocols
1. 3D Structure Generation
-
Objective: To create an initial 3D structure of this compound.
-
Protocol:
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the 2D structure of the molecule.
-
Convert the 2D structure to a 3D representation using the software's built-in tools.
-
Perform a preliminary geometry optimization using a simple molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
2. Molecular Mechanics Conformational Search
-
Objective: To efficiently explore the conformational space and identify a set of low-energy conformers.
-
Rationale: The flexibility of the molecule necessitates a broad search to avoid missing important conformations.[10]
-
Protocol:
-
Use a computational chemistry package that implements conformational search algorithms (e.g., Spartan, MacroModel).
-
Select a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e).
-
Define the rotatable bonds to be explored. For this compound, the key torsions are around the C-S, S-N, and N-C bonds.
-
Perform a systematic or stochastic conformational search.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
3. DFT Geometry Optimization & Frequency Calculation
-
Objective: To obtain accurate geometries and vibrational frequencies for the low-energy conformers identified in the previous step.
-
Rationale: DFT provides a more reliable description of the electronic structure and, consequently, more accurate geometries and relative energies than molecular mechanics.[1]
-
Protocol:
-
For each conformer from the MM search, perform a geometry optimization using a DFT method.
-
Recommended Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p). The B3LYP functional is a widely used hybrid functional, and the D3(BJ) correction is crucial for accurately describing dispersion interactions.[13] The 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost.
-
Include an implicit solvation model (e.g., PCM with water as the solvent) if the molecule's behavior in an aqueous environment is of interest.[16]
-
Following each optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
4. Single-Point Energy Calculation (Optional but Recommended)
-
Objective: To further refine the relative energies of the conformers using a more accurate level of theory.
-
Protocol:
-
Using the DFT-optimized geometries, perform a single-point energy calculation with a larger basis set or a more sophisticated method (e.g., a double-hybrid DFT functional or MP2).
-
This can provide a more accurate ranking of the conformer stabilities.
-
5. Potential Energy Surface (PES) Scan
-
Objective: To map the energy landscape as a function of the rotation around a specific bond and to identify transition states between conformers.
-
Protocol:
-
Select the lowest energy conformer from the DFT optimizations.
-
Define the dihedral angle of interest (e.g., the C-S-N-C dihedral).
-
Perform a relaxed PES scan, where the chosen dihedral angle is systematically varied (e.g., in 10-degree increments from 0 to 360 degrees), and at each step, the rest of the molecule's geometry is allowed to relax.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
6. QTAIM and NCI Analysis
-
Objective: To visualize and quantify the non-covalent interactions that stabilize the preferred conformations.[4][17]
-
Rationale: These analyses provide insights into the nature of intramolecular interactions, such as hydrogen bonds and van der Waals contacts.[5][6][18]
-
Protocol:
-
Generate a wavefunction file (.wfn or .wfx) from a DFT single-point energy calculation for the conformers of interest.
-
Use specialized software (e.g., AIMAll, Multiwfn) to perform the QTAIM and NCI analyses.
-
QTAIM: Analyze the bond critical points (BCPs) to identify and characterize intramolecular interactions. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCPs provide information about the strength and nature of the interaction.
-
NCI: Generate 3D plots of the reduced density gradient (RDG) to visualize regions of non-covalent interactions. The color-coding of the isosurfaces indicates the type of interaction (e.g., green for van der Waals, blue for hydrogen bonds, red for steric repulsion).[17]
-
III. Data Presentation and Interpretation
The results of the computational study should be presented in a clear and concise manner to facilitate interpretation and comparison.
A. Conformer Geometry and Energetics
A table summarizing the key geometrical parameters and relative energies of the most stable conformers is essential.
| Conformer | C-S-N-C Dihedral (°) | Dihedral Angle Between Rings (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -64.6 | 83.4 | 0.00 | 95.2 |
| 2 | 175.2 | 35.5 | 2.50 | 4.8 |
| ... | ... | ... | ... | ... |
Note: The values presented in this table are hypothetical and for illustrative purposes. The C-S-N-C dihedral angle of -64.55° and the dihedral angle of 83.367° between the benzene rings have been reported in the crystal structure of a solvated form of the title compound.[3] Another crystal structure reports a dihedral angle of 35.47° between the aromatic rings.[19]
B. Potential Energy Surface
The PES scan results should be plotted to visualize the energy barriers to rotation around the key bonds. This provides insight into the conformational flexibility of the molecule.
C. QTAIM and NCI Results
The visualization of NCI plots, with color-coded isosurfaces, provides a qualitative understanding of the stabilizing and destabilizing intramolecular interactions. The quantitative data from the QTAIM analysis of BCPs can be tabulated to provide a more rigorous characterization of these interactions.
IV. Conclusion and Future Directions
This guide has outlined a robust and comprehensive computational workflow for the theoretical modeling of the conformation of this compound. By employing a hierarchical approach, from rapid molecular mechanics searches to detailed quantum mechanical analyses, researchers can gain a deep understanding of the molecule's conformational landscape. The insights derived from such studies are invaluable for rational drug design, materials science, and fundamental chemical research.
Future work could involve extending this analysis to include explicit solvent molecules in a molecular dynamics (MD) simulation to capture the dynamic interplay between the solute and its environment. Furthermore, the calculated conformational preferences can be used to generate pharmacophore models for virtual screening campaigns or to guide the design of conformationally constrained analogs with improved biological activity.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Computational chemistry - Wikipedia [en.wikipedia.org]
- 9. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating common QTAIM and NCI interpretations of the electron density concentration through IQA interaction energies … [ouci.dntb.gov.ua]
- 19. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid: An Application Note and Laboratory Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid, a key intermediate in various pharmaceutical and materials science applications. The protocol details a robust and scalable laboratory procedure based on the Schotten-Baumann reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
This compound, also known as N-p-tosyl-4-aminobenzoic acid, is a sulfonamide derivative of significant interest. Its structure, incorporating both a carboxylic acid and a sulfonamide group, makes it a versatile building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and antihypertensive drugs. The benzoic acid portion allows for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a detailed and reliable protocol for its laboratory-scale synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][2][3][4] In this procedure, the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct formed during the reaction and to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.
The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond, releasing a chloride ion. The overall reaction is as follows:
Reaction Scheme:
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Aminobenzoic acid | ≥99% | Sigma-Aldrich | 150-13-0 | |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | ≥98% | Sigma-Aldrich | 98-59-9 | Corrosive, handle with care. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Flammable, toxic. |
| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific | 7647-01-0 | Corrosive. |
| Deionized Water | 7732-18-5 | |||
| Ethanol | 95% | Fisher Scientific | 64-17-5 | For recrystallization. |
| Round-bottom flask (250 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Reflux condenser | ||||
| Heating mantle | ||||
| Buchner funnel and filter paper | ||||
| Beakers and graduated cylinders |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of anhydrous pyridine.
-
Addition of Tosyl Chloride: While stirring the solution, slowly add 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in small portions. The addition should be done carefully to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle and maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 400 mL of a vigorously stirred ice-water mixture.
-
Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with several portions of cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as white crystals.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data
| Analysis | Expected Result |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.32 g/mol |
| Melting Point | 248-250 °C |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.85 (s, 1H, COOH), 10.55 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.0 Hz, 2H, Ar-H), 7.15 (d, J=8.8 Hz, 2H, Ar-H), 2.32 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 3423 (N-H stretch), 3198 (O-H stretch), 1693 (C=O stretch), 1334, 1159 (S=O stretch)[5] |
| Mass Spectrometry (ESI-) | m/z 290.0 [M-H]⁻ |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
Reagent Hazards
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| p-Toluenesulfonyl chloride | Corrosive, Health Hazard | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8] |
| Pyridine | Flammable, Health Hazard, Irritant | Flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes skin and eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Use only outdoors or in a well-ventilated area.[9] |
| Hydrochloric acid (conc.) | Corrosive, Irritant | Causes severe skin burns and eye damage. May cause respiratory irritation. | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (nitrile or neoprene).
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors of pyridine and hydrochloric acid.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time or increase the temperature slightly. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Improve the efficiency of the recrystallization process. Use a different solvent system if necessary. |
| Oily Product | Presence of impurities. | Triturate the oily product with a non-polar solvent like hexane to induce crystallization. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for a variety of research and development applications. The mechanistic insights and troubleshooting guide further support the successful execution of this important chemical transformation.
References
- 1. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]
- 2. Collection - Development of a Continuous SchottenâBaumann Route to an Acyl Sulfonamide - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Potential of 4-(4-Methylphenylsulfonamido)benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial properties of the synthetic compound 4-(4-Methylphenylsulfonamido)benzoic acid. This document outlines the theoretical basis for its potential activity, rooted in the well-established mechanisms of sulfonamides, and provides detailed, step-by-step protocols for a suite of essential antimicrobial assays. The methodologies described herein are designed to be self-validating, incorporating established standards to ensure the generation of reliable and reproducible data. This guide is intended to serve as a foundational resource for the systematic investigation of this compound's efficacy against a panel of clinically relevant microorganisms.
Introduction: The Scientific Rationale
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities for their therapeutic potential. The compound this compound, a derivative of both benzoic acid and a sulfonamide, presents an interesting candidate for investigation. Sulfonamides, a class of synthetic antimicrobial agents, have a long history in clinical use.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][3] As bacteria are incapable of utilizing preformed folic acid from their environment, unlike humans, this pathway is a selective target for antimicrobial agents.[2][4] The bacteriostatic nature of sulfonamides, which inhibits bacterial growth and replication, allows the host's immune system to clear the infection.[2][4]
The benzoic acid moiety may also contribute to the compound's potential antimicrobial effects, as various benzoic acid derivatives have demonstrated antibacterial activity.[5][6] The lipophilicity and electronic properties conferred by the substituents on the benzene ring can influence the compound's ability to penetrate bacterial cell membranes and interact with molecular targets.[5]
This document provides the necessary protocols to rigorously assess whether this compound exhibits clinically relevant antimicrobial activity.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
| CAS Number | 37028-85-6 | [7] |
| Molecular Formula | C14H13NO4S | [7] |
| Molecular Weight | 291.33 g/mol | |
| Structure | ||
|
|
Core Experimental Protocols
The following protocols are adapted from established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and standardized results.[8]
Preparation of Stock Solutions
A critical first step is the preparation of a high-concentration stock solution of the test compound, from which working dilutions will be made.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Perform serial dilutions of the stock solution in sterile DMSO or a suitable sterile broth to create a range of working concentrations for the assays.
-
Note on Solubility: It is crucial to determine the solubility of the compound in the chosen solvent and assay medium to prevent precipitation, which can lead to inaccurate results. A preliminary solubility test is recommended.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Working solutions of this compound
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Multichannel pipette
Protocol:
-
In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound). Well 12 will be the sterility control (containing only MHB).
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[9][10]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile paper disks (6 mm diameter)
-
Working solutions of this compound
-
Positive control antibiotic disks (e.g., sulfamethoxazole)
-
Negative control disk (impregnated with solvent, e.g., DMSO)
-
Calipers or ruler
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the agar.
-
Include positive and negative control disks on the same plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Data Interpretation and Expected Outcomes
| Assay | Primary Metric | Interpretation |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | The lower the MIC value, the more potent the antimicrobial activity. |
| Disk Diffusion | Zone of Inhibition Diameter in mm | A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. |
It is important to compare the results obtained for this compound with those of a known effective sulfonamide antibiotic to benchmark its relative potency.
Potential Mechanism of Action
The anticipated mechanism of action for this compound is the inhibition of bacterial folic acid synthesis.
Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
As a structural analog of p-aminobenzoic acid (PABA), this compound is expected to competitively inhibit the enzyme dihydropteroate synthase (DHPS).[11] This inhibition would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. The resulting depletion of these vital building blocks would lead to the cessation of bacterial growth and replication.[3]
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the assay medium, consider using a co-solvent or adjusting the pH. However, be mindful that these changes could affect microbial growth or the compound's activity.
-
Inoculum Density: An inoculum that is too dense or too light can lead to erroneous MIC values. Strict adherence to the 0.5 McFarland standard is crucial.
-
Solvent Effects: The solvent used to dissolve the test compound (e.g., DMSO) may have its own antimicrobial properties at higher concentrations. A solvent toxicity control should always be included in the assays.
Conclusion
These application notes provide a robust and scientifically grounded framework for the initial antimicrobial evaluation of this compound. By following these detailed protocols, researchers can generate reliable data to determine the compound's spectrum of activity and potency. Positive results from these assays would warrant further investigation into its mechanism of action, toxicity, and potential as a lead compound in the development of new antimicrobial agents.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. study.com [study.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. This compound|lookchem [lookchem.com]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. woah.org [woah.org]
- 11. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Crystallization of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
Introduction: The Critical Role of Crystallization in the Purification of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is an aromatic sulfonamide carboxylic acid with significant potential in pharmaceutical development. The precise control of its solid-state form through crystallization is paramount for ensuring purity, stability, and consistent bioavailability. The presence of both a carboxylic acid and a sulfonamide group allows for strong intermolecular hydrogen bonding, which can lead to the formation of stable crystalline lattices. Specifically, the crystal structure of this compound reveals head-to-head centrosymmetric dimers formed by O-H···O hydrogen bonds between the carboxylic acid moieties, a common and stable motif for this functional group.[1] However, the conformational flexibility of the molecule and the potential for different hydrogen bonding networks create a risk of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties.[2][3][4][5]
These application notes provide a comprehensive guide to the experimental setup and protocols for the crystallization of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. We will explore various crystallization techniques, from established single-solvent methods to more advanced anti-solvent and cooling crystallization strategies. The causality behind experimental choices, such as solvent selection, will be explained through the application of solubility principles. Furthermore, we will detail the necessary analytical techniques to characterize the resulting crystalline material, ensuring the desired solid form is achieved with high purity and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is essential for designing robust crystallization processes.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Melting Point | ~230 °C (503 K) | [1] |
| Appearance | White to off-white crystalline solid | - |
Pre-Crystallization Procedures: Strategic Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process. A suitable solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature for cooling crystallization. For anti-solvent crystallization, a solvent/anti-solvent pair must be miscible, with the compound being highly soluble in the solvent and poorly soluble in the anti-solvent.
A qualitative approach to solvent selection involves considering the polarity and hydrogen bonding capabilities of the solvent in relation to the solute. As 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid possesses both hydrogen bond donors (carboxylic acid and N-H of the sulfonamide) and acceptors (carbonyl and sulfonyl oxygens), polar, protic solvents like alcohols, and polar, aprotic solvents capable of accepting hydrogen bonds are likely candidates.
Hansen Solubility Parameters (HSP) for Solvent Screening
A more quantitative method for solvent selection involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" by breaking down the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solvent is more likely to dissolve a solute if their HSP values are similar.
Below is a table of HSP for a selection of common laboratory solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data sourced from various Hansen Solubility Parameter databases.[7][8]
Based on the structure of the target molecule, solvents such as methanol, ethanol, and acetone are predicted to be good primary solvents due to their ability to engage in hydrogen bonding and their moderate polarity. Toluene, being non-polar, is a potential anti-solvent.
References
- 1. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
Application Notes and Protocols: 4-(4-Methylphenylsulfonamido)benzoic acid in Medicinal Chemistry
Introduction: A Versatile Scaffold in Drug Discovery
4-(4-Methylphenylsulfonamido)benzoic acid, also known as 4-(p-tolylsulfonamido)benzoic acid, is a bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, which incorporates a p-toluenesulfonamide moiety linked to a benzoic acid, provides a robust and highly adaptable scaffold for the design and synthesis of a diverse range of biologically active compounds. The sulfonamide group, a well-established pharmacophore, coupled with the carboxylic acid handle for further chemical modification, makes this compound a valuable starting point for developing novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound. We will delve into its primary role as a scaffold for potent enzyme inhibitors, with a particular focus on carbonic anhydrases, and also explore its utility in the development of anticancer and antimicrobial agents. Detailed, field-proven protocols for its synthesis and the evaluation of its derivatives are provided to facilitate further research and development in this promising area.
Chemical Properties and Synthesis
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 37028-85-6[1]
-
Molecular Formula: C₁₄H₁₃NO₄S[1]
-
Molecular Weight: 291.32 g/mol [1]
The molecule's structure features a p-toluenesulfonyl group, which provides a degree of lipophilicity and potential for specific interactions with biological targets. The benzoic acid moiety offers a site for hydrogen bonding and salt formation, which can be crucial for receptor binding and pharmacokinetic properties.
Synthetic Protocol: A Reliable and High-Yield Approach
The synthesis of this compound is typically achieved through the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in an aqueous basic solution. This straightforward and high-yielding method makes the compound readily accessible for further derivatization.[1]
Materials and Reagents:
-
4-Aminobenzoic acid
-
p-Toluenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
Step-by-Step Procedure:
-
Dissolution of 4-Aminobenzoic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (72.9 mmol) of 4-aminobenzoic acid in 100 mL of a 5% (w/v) sodium carbonate solution in water. Gentle warming may be required to facilitate dissolution.
-
Addition of p-Toluenesulfonyl Chloride: While stirring the solution at room temperature, add 14.0 g (73.4 mmol) of p-toluenesulfonyl chloride in small portions over 15-20 minutes.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Precipitation: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining salts.
-
Recrystallization: For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight. A typical yield for this reaction is in the range of 90-98%.[1]
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -SO₂NH-).
-
Mass Spectrometry (MS): To determine the molecular weight.
Applications in Medicinal Chemistry
The true value of this compound in medicinal chemistry lies in its role as a versatile scaffold. The core structure can be readily modified at the carboxylic acid group, the sulfonamide nitrogen, or the aromatic rings to generate libraries of compounds with diverse biological activities.
Carbonic Anhydrase Inhibitors
The most well-documented application of the this compound scaffold is in the development of carbonic anhydrase (CA) inhibitors.[2][3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][4]
The sulfonamide moiety is a key pharmacophore for CA inhibition, as the -SO₂NH₂ group can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition. The benzoic acid portion of the molecule can be modified to introduce various "tail" groups that can interact with amino acid residues in the active site, thereby influencing the potency and isoform selectivity of the inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
The Sulfonamide Group: Essential for zinc binding in the CA active site.
-
The Benzoic Acid Moiety: Provides a point for derivatization to introduce "tail" groups. Modifications at this position can significantly impact inhibitory potency and selectivity.
-
The p-Tolyl Group: Can be replaced with other substituted aryl or alkyl groups to fine-tune lipophilicity and interactions with the enzyme's active site.
DOT Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: General mechanism of carbonic anhydrase inhibition.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to evaluate the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivatives
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozymes and the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the CA isozyme, HEPES buffer, and the pH indicator. In the other syringe, prepare a solution of CO₂-saturated water.
-
Reaction Initiation: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Inhibition Measurement: To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compound before mixing with the CO₂ solution.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data for Representative Derivatives
| Compound/Derivative Class | Target Isoform(s) | Reported Activity (Kᵢ/IC₅₀) | Reference |
| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar | [4] |
| 4-Sulfamoyl-benzenecarboxamides | hCA II, IV | Low nanomolar | [3] |
Anticancer Applications
Derivatives of this compound have also been investigated for their potential as anticancer agents. The sulfonamide moiety is present in several clinically used anticancer drugs, and modifications of the this compound scaffold can lead to compounds with cytotoxic activity against various cancer cell lines.
Potential Mechanisms of Action:
-
Carbonic Anhydrase IX and XII Inhibition: These tumor-associated CA isoforms are overexpressed in many hypoxic tumors and are involved in pH regulation, cell proliferation, and metastasis. Their inhibition is a validated anticancer strategy.
-
Other Kinase Inhibition: The scaffold can be modified to target other kinases involved in cancer cell signaling pathways.
DOT Diagram: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Applications
The sulfonamide class of compounds has a long history as antimicrobial agents, and derivatives of this compound have been explored for their antibacterial and antifungal activities.[5][6]
Mechanism of Action:
The classic mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the inhibition of bacterial growth.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the bacterial growth medium in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound is a highly valuable and readily accessible scaffold in medicinal chemistry. Its synthetic tractability and the proven biological activity of the sulfonamide pharmacophore make it an excellent starting point for the development of novel therapeutic agents. The primary application of this scaffold has been in the design of potent carbonic anhydrase inhibitors, with derivatives showing promise for the treatment of glaucoma and cancer. Furthermore, its potential in developing new anticancer and antimicrobial agents warrants further investigation. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of the full therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the structure-activity relationships of novel derivatives and exploring their efficacy in preclinical and clinical studies.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparation of N-(4-Carboxyphenyl)-p-toluenesulfonamide Derivatives
Introduction: The Versatility of the N-(Aryl)-Sulfonamide Scaffold
The N-(4-Carboxyphenyl)-p-toluenesulfonamide core structure represents a privileged scaffold in medicinal chemistry and materials science. This molecule uniquely combines the structural features of a sulfonamide, a well-established pharmacophore found in numerous therapeutic agents, with a reactive carboxylic acid handle.[1][2] The sulfonamide group often serves as a bioisostere for amides, offering similar geometry but with modified metabolic stability and hydrogen bonding capabilities.[3] The true synthetic value of this compound, however, lies in the strategic placement of the carboxylic acid group, which provides a versatile anchor point for chemical diversification.
This guide provides detailed protocols for the synthesis of the parent N-(4-Carboxyphenyl)-p-toluenesulfonamide scaffold and subsequent derivatization of its carboxylic acid moiety to generate esters and a diverse array of amides. The methodologies are designed for researchers in drug discovery and chemical biology, emphasizing not only the procedural steps but also the underlying chemical principles and self-validating characterization techniques essential for robust scientific outcomes.
Synthesis of the Core Scaffold: N-(4-Carboxyphenyl)-p-toluenesulfonamide
The foundational step is the reliable synthesis of the starting material. The most direct and widely adopted method is the nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. This reaction, a classic example of N-sulfonylation, proceeds efficiently under basic conditions.
Underlying Principle: Schotten-Baumann Reaction
The synthesis operates under Schotten-Baumann conditions, where a base is used to deprotonate the amine nucleophile, increasing its reactivity towards the electrophilic sulfonyl chloride. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the core scaffold.
Detailed Protocol
Materials and Reagents:
-
4-Aminobenzoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Deionized water
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
pH paper or meter
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Vacuum filtration apparatus
Procedure:
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (10.0 mmol, 1.37 g) and sodium carbonate (15.0 mmol, 1.59 g) in 50 mL of deionized water. Stir until all solids have dissolved. Cool the solution in an ice bath.
-
Reaction: Separately, dissolve p-toluenesulfonyl chloride (11.0 mmol, 2.10 g) in 20 mL of acetone. Add this TsCl solution dropwise to the stirring aqueous solution of 4-aminobenzoic acid over 15-20 minutes.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) by checking for the disappearance of the 4-aminobenzoic acid spot.
-
Work-up: After the reaction is complete, filter the mixture by gravity to remove any unreacted p-toluenesulfonyl chloride or its hydrolysis product, p-toluenesulfonic acid.
-
Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3. A voluminous white precipitate of N-(4-Carboxyphenyl)-p-toluenesulfonamide will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying and Validation: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The structure and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point (MP) determination.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for generating a diverse library of derivatives. The two most common and powerful transformations are esterification and amidation.
Esterification via Fischer-Helferich Method
This classic method utilizes an acid catalyst in an excess of alcohol, which serves as both the solvent and a reactant, to drive the equilibrium towards the ester product. p-Toluenesulfonic acid (p-TsOH) is an excellent catalyst for this transformation.[4][5]
3.1.1 Mechanistic Insight The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent elimination of a water molecule yields the ester. The use of excess alcohol shifts the equilibrium to favor product formation.
3.1.2 Protocol: Synthesis of Methyl 4-(p-tolylsulfonamido)benzoate
Materials and Reagents:
-
N-(4-Carboxyphenyl)-p-toluenesulfonamide
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dean-Stark apparatus (optional, for higher boiling alcohols)
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask, add N-(4-Carboxyphenyl)-p-toluenesulfonamide (5.0 mmol, 1.46 g) and 50 mL of anhydrous methanol.
-
Catalysis: Add a catalytic amount of p-TsOH·H₂O (0.25 mmol, 48 mg).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Dilute the remaining solution with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 25 mL of saturated NaHCO₃ solution to neutralize the acid catalyst, followed by 25 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification and Validation: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Confirm the structure of the resulting methyl ester by NMR and MS analysis.
Amide Bond Formation via Coupling Reagents
The formation of an amide bond is one of the most performed reactions in drug discovery.[6] It requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group towards amines under mild conditions. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.
3.2.1 Mechanistic Insight EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. The byproduct, a urea derivative, is typically water-soluble, simplifying purification. To improve efficiency and minimize side reactions, an additive like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included to form a more stable active ester intermediate.
3.2.2 General Protocol for Amide Synthesis
This protocol is a general template and can be adapted for a wide range of primary and secondary amines.
Materials and Reagents:
-
N-(4-Carboxyphenyl)-p-toluenesulfonamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Desired amine (e.g., benzylamine, morpholine, etc.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
Quantitative Data for Amide Synthesis (Example)
| Reagent | Molar Eq. | Amount (for 1 mmol scale) |
|---|---|---|
| N-(4-Carboxyphenyl)-p-toluenesulfonamide | 1.0 | 291 mg |
| EDC·HCl | 1.2 | 230 mg |
| NHS | 1.1 | 127 mg |
| Amine (e.g., Benzylamine) | 1.1 | 118 mg (121 µL) |
| DIPEA | 2.5 | 435 µL |
| Anhydrous DCM | - | 10 mL |
Experimental Workflow Diagram
Caption: Workflow for EDC/NHS mediated amide coupling.
Procedure:
-
Activation: In a flame-dried, N₂-purged round-bottom flask, dissolve N-(4-Carboxyphenyl)-p-toluenesulfonamide (1.0 mmol), EDC·HCl (1.2 mmol), and NHS (1.1 mmol) in 10 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath and stir for 30 minutes.
-
Coupling: To the activated mixture, add the desired amine (1.1 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction by TLC for the consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Validation: The resulting crude amide should be purified by silica gel column chromatography or recrystallization. The final product's identity and purity must be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Conclusion
N-(4-Carboxyphenyl)-p-toluenesulfonamide is a highly valuable and adaptable starting material for chemical synthesis. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent derivatization into esters and amides. By understanding the principles behind each step and employing rigorous analytical validation, researchers can confidently generate diverse libraries of novel compounds for applications in drug discovery and beyond.
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors | PLOS One [journals.plos.org]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 4-(4-Methylphenylsulfonamido)benzoic Acid
Introduction
4-(4-Methylphenylsulfonamido)benzoic acid (p-Ts-4-ABA), with CAS Number 37028-85-6, is a vital organic intermediate in the synthesis of various compounds, particularly in medicinal chemistry and materials science.[1][2] Its structure, comprising a benzoic acid moiety linked to a toluenesulfonamide group, imparts a unique combination of rigidity and functionality. The sulfonamide group is a well-known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties.[3][4] As such, rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and quality for downstream applications in research and drug development.
This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and providing researchers with the necessary tools for unambiguous structural elucidation and purity assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical techniques.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Appearance | Colorless, block-like single crystals | [5] |
| CAS Number | 37028-85-6 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time is a qualitative identifier, while the peak area provides quantitative information about the amount of the compound present.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Results: The main peak corresponding to this compound should be well-resolved from any impurity peaks. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. For assay determination, a calibration curve should be constructed using certified reference standards. This method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][5][6]
Caption: HPLC workflow for purity and assay determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
¹H NMR Spectroscopy
Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum at room temperature.
Expected Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift in DMSO-d₆. |
| ~10.8 | Singlet | 1H | -SO₂NH- | The sulfonamide proton is also acidic and appears as a singlet. |
| ~7.8-8.0 | Doublet | 2H | Ar-H | Protons ortho to the carboxylic acid group on the benzoic acid ring. |
| ~7.6-7.8 | Doublet | 2H | Ar-H | Protons ortho to the sulfonyl group on the toluene ring. |
| ~7.3-7.5 | Doublet | 2H | Ar-H | Protons meta to the carboxylic acid group on the benzoic acid ring. |
| ~7.2-7.4 | Doublet | 2H | Ar-H | Protons meta to the sulfonyl group on the toluene ring. |
| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons of the toluene group. |
¹³C NMR Spectroscopy
Protocol:
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Expected Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~144 | Quaternary Ar-C (para to -CH₃) |
| ~142 | Quaternary Ar-C (para to -NH-) |
| ~136 | Quaternary Ar-C (-SO₂-) |
| ~131 | Ar-CH (ortho to -COOH) |
| ~130 | Ar-CH (meta to -SO₂) |
| ~127 | Ar-CH (ortho to -SO₂) |
| ~125 | Quaternary Ar-C (-COOH) |
| ~118 | Ar-CH (meta to -COOH) |
| ~21 | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to deduce structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
Protocol:
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Solvent: Acetonitrile/water (50:50) with 0.1% formic acid.
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the solvent.
-
Ionization Mode: Both positive and negative ion modes should be explored.
-
Analysis: Acquire the full scan mass spectrum.
Expected Results:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 292.06. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 290.05.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Key expected fragments include:
-
Loss of the carboxylic acid group (-COOH, 45 Da)
-
Cleavage of the S-N bond
-
Loss of SO₂ (64 Da)
-
Caption: Predicted ESI-MS fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands are characteristic of specific functional groups, providing a molecular fingerprint of the compound.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Sulfonamide |
| ~3060 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Methyl |
| ~1690 | C=O stretch | Carboxylic acid |
| ~1600, ~1510 | C=C stretch | Aromatic rings |
| ~1330, ~1160 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide |
The presence of these characteristic bands provides strong evidence for the structure of this compound.[5][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is due to electronic transitions and is characteristic of the chromophores present in the molecule. For this compound, the aromatic rings are the primary chromophores.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Acquisition: Scan the spectrum from 200 to 400 nm.
Expected Results: The UV-Vis spectrum is expected to show absorption maxima (λₘₐₓ) characteristic of the substituted benzene rings. Based on similar structures, λₘₐₓ values are anticipated in the range of 230-280 nm.[8][9]
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.
Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the compound is expected. The purity of the sample can also be estimated from the shape of the melting endotherm.[10]
-
TGA: The TGA curve will show the onset temperature of decomposition. A stable compound will exhibit minimal mass loss until a high temperature is reached. The decomposition may occur in single or multiple steps, providing further insight into the thermal degradation pathway.[10]
Conclusion
The analytical techniques detailed in these application notes provide a comprehensive framework for the characterization of this compound. The synergistic use of chromatographic, spectroscopic, and thermal methods ensures a thorough evaluation of the compound's identity, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this important chemical entity, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. This compound|lookchem [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 8. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 9. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 10. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Characterization of 4-(4-Methylphenylsulfonamido)benzoic acid as a Carbonic Anhydrase Inhibitor
Abstract: This guide provides a detailed framework for researchers engaged in the evaluation of novel carbonic anhydrase inhibitors, using 4-(4-Methylphenylsulfonamido)benzoic acid as a representative test compound. We delve into the foundational principles of carbonic anhydrase function and sulfonamide-based inhibition, followed by robust, step-by-step protocols for determining inhibitory potency (IC₅₀) and characterizing the kinetic mechanism of action (Kᵢ). The methodologies are designed to ensure scientific rigor through the inclusion of essential controls and detailed data analysis pathways, making this document a critical resource for professionals in enzymology and drug development.
Foundational Principles: Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial for fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction vital for pH homeostasis, CO₂ transport, and electrolyte balance.[2][3][4] The catalytic core of human CAs features a zinc ion (Zn²⁺) tetrahedrally coordinated by three conserved histidine residues and a water molecule.[5][6] This zinc ion is the cornerstone of the enzyme's catalytic power; it lowers the pKa of the bound water, facilitating the generation of a zinc-bound hydroxide ion.[6][7] This hydroxide acts as a potent nucleophile, attacking the CO₂ substrate to form bicarbonate.[5][7]
Sulfonamides (R-SO₂NH₂) represent the archetypal class of CA inhibitors. Their mechanism of action is a classic example of structure-based drug design.[1] The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong zinc-binding group, coordinating directly to the catalytic Zn²⁺ ion and displacing the essential water/hydroxide molecule, thereby rendering the enzyme inactive.[8][9] The test compound, this compound, possesses this key sulfonamide functional group, making it a prime candidate for CA inhibition.
Figure 1: Sulfonamide Inhibition Mechanism. The inhibitor's sulfonamide group displaces the catalytic water/hydroxide from the Zn²⁺ ion.
Assay Principle: Colorimetric Measurement of Esterase Activity
The screening protocol leverages the inherent esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[10] The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[10] In the presence of an effective inhibitor like this compound, the rate of this reaction is attenuated. The degree of this attenuation allows for the quantitative determination of the inhibitor's potency.
Materials and Reagents
-
Enzyme: Human or Bovine Erythrocyte Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound (CAS No. 37028-85-6).
-
Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).[11]
-
Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5.[10]
-
Organic Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade.
-
Labware: Clear, flat-bottom 96-well microplates, precision pipettes and tips, reagent reservoirs.
-
Instrumentation: Microplate reader with kinetic measurement capabilities at 400-405 nm.
Experimental Protocols
The evaluation is conducted in two main phases: an initial screening to determine the half-maximal inhibitory concentration (IC₅₀) and a subsequent kinetic analysis to elucidate the mechanism of inhibition and determine the inhibition constant (Kᵢ).
Figure 2: Overall experimental workflow for inhibitor characterization.
Protocol 1: Reagent Preparation
Causality: Proper reagent preparation is critical for assay reproducibility. Stock solutions in DMSO allow for consistent serial dilutions, while working solutions in aqueous buffer ensure compatibility with the enzymatic reaction.
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water. Adjust the pH to 7.5 at room temperature using HCl. Bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA powder in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[10]
-
CA Enzyme Working Solution (e.g., 2X final concentration): Immediately before use, dilute the CA stock solution to the desired working concentration with cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in 100% DMSO. This solution must be prepared fresh daily as p-NPA can hydrolyze over time.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO to create 10 mM stock solutions.
-
Inhibitor Working Solutions: Prepare a series of dilutions of the test compound and positive control in DMSO. These will be further diluted in the assay plate.
Protocol 2: Primary Inhibition Assay (IC₅₀ Determination)
Causality: This protocol establishes a dose-response relationship. Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated, ensuring an accurate measurement of potency.
-
Plate Setup: Designate wells for Blanks, Maximum Activity (Vehicle Control), Test Compound, and Positive Control. All measurements should be performed in triplicate.
-
Blank: 190 µL Assay Buffer (No enzyme).
-
Maximum Activity: 168 µL Assay Buffer + 2 µL DMSO.
-
Test/Positive Control: 168 µL Assay Buffer + 2 µL of corresponding inhibitor dilution in DMSO.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the Blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a 3 mM p-NPA solution (prepared by diluting the 30 mM stock 1:10 in Assay Buffer) to all wells, bringing the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
Protocol 3: IC₅₀ Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (milli-Absorbance Units/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_MaxActivity - Rate_Blank))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[12]
Protocol 4: Kinetic Analysis for Kᵢ and Mechanism Determination
Causality: By varying both substrate and inhibitor concentrations, we can understand how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). This reveals the inhibitor's binding mechanism (e.g., competitive, non-competitive), which is visualized using a Lineweaver-Burk plot.[13][14][15]
-
Experimental Design: Set up a matrix of reactions. Use at least five concentrations of the substrate (p-NPA) bracketing its Kₘ value. For each substrate concentration, run the assay with at least four different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Procedure: Follow the assay procedure outlined in Protocol 2 for each condition in the matrix.
-
Data Collection: Determine the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
Protocol 5: Kinetic Data Analysis
-
Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S].
-
Lineweaver-Burk Plot: To visualize the inhibition mechanism, create a double-reciprocal plot of 1/V₀ versus 1/[S] for each inhibitor concentration.[14][16]
-
Competitive Inhibition: Lines will intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.[15]
-
Non-competitive Inhibition: Lines will intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.[15]
-
Uncompetitive Inhibition: Lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.[15]
-
-
Calculate Kᵢ: The inhibition constant (Kᵢ) can be determined by secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration) or by non-linear regression fitting of the raw V₀ vs. [S] data to the appropriate inhibition model equation.[13]
Data Presentation
Quantitative results should be summarized for clarity and comparative analysis.
Table 1: Inhibitory Potency (IC₅₀) against Carbonic Anhydrase II
| Compound | IC₅₀ (nM) |
|---|---|
| This compound | Experimental Value |
| Acetazolamide (Positive Control) | Experimental Value (e.g., 10-20 nM) |
Table 2: Summary of Kinetic Parameters
| Parameter | Value |
|---|---|
| Kₘ (for p-NPA) | Experimental Value |
| Vₘₐₓ | Experimental Value |
| Inhibition Type | Determined from Plots |
| Kᵢ | Calculated Value |
Conclusion and Further Steps
This application note provides a comprehensive and scientifically grounded methodology for the initial characterization of this compound as a carbonic anhydrase inhibitor. By determining its IC₅₀ and elucidating its kinetic mechanism of inhibition, researchers can gain crucial insights into its potential as a therapeutic agent. Subsequent studies should involve screening against a panel of different human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile, a critical factor for developing targeted therapeutics.[4][17][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 15. Khan Academy [khanacademy.org]
- 16. fiveable.me [fiveable.me]
- 17. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Method for growing single crystals of 4-(4-Methylphenylsulfonamido)benzoic acid
Application Note & Protocol Guide
Topic: Methodologies for Growing High-Quality Single Crystals of 4-(4-Methylphenylsulfonamido)benzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative
This compound is a molecule of significant interest, belonging to a class of sulfonamide-containing carboxylic acids. The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, governs its physicochemical properties, including solubility, stability, and, critically, its potential interactions with biological targets. For drug development professionals and material scientists, obtaining a high-quality single crystal is not merely a procedural step but the gateway to definitive structural elucidation through Single Crystal X-ray Diffraction (SCXRD).[1] This knowledge is paramount for structure-activity relationship (SAR) studies, polymorph screening, and intellectual property validation.
This guide provides a detailed exposition of field-proven protocols for growing single crystals of this compound. It moves beyond simple recipes to explain the underlying principles, enabling researchers to troubleshoot and adapt these methods effectively.
Foundational Principles of Crystallization
Successful crystallization is an exercise in precisely controlling solubility to achieve a state of supersaturation. The process hinges on two kinetic events: nucleation (the initial formation of a stable crystalline aggregate) and growth (the subsequent orderly addition of molecules to the nucleus).[2] The goal of single-crystal growth is to favor the growth phase while strictly limiting nucleation. Rapidly achieving high supersaturation leads to the formation of many nuclei simultaneously, resulting in a microcrystalline powder. Conversely, slowly and carefully approaching the supersaturation point allows a small number of nuclei to form and then grow into large, well-ordered single crystals.[2][3]
Preliminary Step: Synthesis of Starting Material
High-purity starting material is a prerequisite for successful crystallization. While the target compound is commercially available, synthesis in-house ensures a known purity profile. A reliable method involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride.[4]
Protocol for Synthesis:
-
To a flask containing 20 mL of water, add 1 mmol of 4-aminobenzoic acid and 1 mmol of p-toluenesulfonyl chloride.
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Slowly add concentrated HCl (12 M) to the resulting solution to precipitate the product.
-
Continue stirring for 5 minutes, then collect the white solid by filtration.
-
Wash the solid with cold water and dry under vacuum. Purity should be assessed by NMR or LC-MS before proceeding.
Experimental Protocols for Single Crystal Growth
No single method guarantees success; therefore, several complementary techniques should be employed in parallel. The following protocols are presented in order of increasing complexity.
Method A: Slow Cooling from a Single Solvent System
This technique leverages the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.[1][5] A literature precedent has shown that single crystals of the title compound (as a solvate) can be successfully grown from N,N-dimethylformamide (DMF).[4]
Protocol:
-
Place approximately 20-30 mg of purified this compound into a small, clean glass vial (e.g., a 4 mL vial).
-
Add DMF dropwise while gently warming the vial (to ~50-60°C) and swirling until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling.[6][7]
-
Once dissolved, add one final drop of DMF to ensure no premature precipitation occurs.
-
Filter the hot solution through a syringe filter (PTFE, 0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[6]
-
Cap the vial and place it into an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask filled with warm water) to slow the rate of cooling.[5][8]
-
Allow the container to cool undisturbed to room temperature over 24-48 hours.
-
Check for the presence of well-defined, block-like crystals.
Method B: Slow Evaporation
This is often the simplest method to set up.[5] It is effective when a solvent is found in which the compound is moderately soluble at room temperature. The gradual removal of the solvent increases the compound's concentration, leading to supersaturation and crystallization.[8]
Protocol:
-
Dissolve 10-20 mg of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a narrow vial (an NMR tube can be excellent for this purpose).[8][9] Use just enough solvent to fully dissolve the solid.
-
Cover the vial with parafilm or a cap.
-
Pierce the covering with a single needle. Rationale: The diameter of the needle hole controls the rate of solvent evaporation. A slower rate is almost always preferable for growing larger, higher-quality crystals.[5][10]
-
Place the vial in a quiet, vibration-free location (e.g., a fume hood with the sash down).
-
Monitor the vial over several days to weeks for crystal growth.
Method C: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method, particularly for small quantities of material.[9][11] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible, more volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.[12]
Protocol:
-
Prepare a concentrated solution of the compound (5-10 mg) in a small inner vial (e.g., a 0.5 mL vial) using a minimal amount of a "good" solvent like Tetrahydrofuran (THF) or DMF.
-
In a larger outer vial (e.g., a 20 mL scintillation vial), pour a 1-2 mL layer of a volatile "anti-solvent" such as diethyl ether or hexane.[11][12]
-
Carefully place the uncapped inner vial into the larger outer vial, ensuring the walls do not touch.[11]
-
Seal the outer vial tightly and leave it undisturbed.
-
Mechanism: The volatile anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the overall solubility of the compound, gently pushing it toward crystallization.[13][14]
-
Monitor for crystal growth over several days.
Summary of Crystallization Conditions & Visual Schematics
Table 1: Recommended Starting Conditions
| Parameter | Method A: Slow Cooling | Method B: Slow Evaporation | Method C: Vapor Diffusion |
| Solvent(s) | N,N-Dimethylformamide (DMF) | Acetone or Ethyl Acetate | Solvent: THFAnti-solvent: Diethyl Ether |
| Temperature | Cool from ~60°C to RT | Room Temperature | Room Temperature |
| Typical Time | 1-3 days | 3-14 days | 2-10 days |
| Key Variable | Cooling Rate | Evaporation Rate | Diffusion Rate |
| Pros | Proven success for this compound | Simple setup | Excellent for small scales; gentle |
| Cons | Risk of oiling out if cooled too fast | Can evaporate to dryness | Requires careful solvent pairing |
Diagrams of Experimental Setups
Caption: General workflow from synthesis to structural analysis.
Caption: Simplified schematics of the three crystallization setups.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; compound is too soluble in the chosen solvent. | Slow Evaporation: Allow more solvent to evaporate. Slow Cooling: Start with a more concentrated solution. Vapor Diffusion: Use a more powerful anti-solvent. |
| Amorphous Powder Precipitates | Supersaturation was achieved too quickly, favoring nucleation over growth. | Slow down the process: reduce the cooling rate, use a smaller pinhole for evaporation, or choose a less volatile anti-solvent.[9] |
| "Oiling Out" | The compound's melting point is lower than the crystallization temperature, or the concentration is too high. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling process.[9] Consider using a different solvent system. |
| Many Tiny Crystals | Too many nucleation sites (e.g., dust) or excessively rapid crystallization. | Filter the initial solution while hot.[6] Significantly slow down the crystallization process (see above). Try introducing a single seed crystal to a barely saturated solution. |
Conclusion and Best Practices
Growing high-quality single crystals of this compound is a systematic process of controlling solubility and kinetics. The methods of Slow Cooling , Slow Evaporation , and Vapor Diffusion provide a robust toolkit for tackling this challenge. Success often relies on patience, meticulous preparation of high-purity material, and running multiple small-scale experiments in parallel to screen different conditions. The ultimate validation of success is the acquisition of a crystal that yields a high-resolution structure upon X-ray diffraction analysis, providing unequivocal insight into the molecule's nature.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iucr.org [iucr.org]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. unifr.ch [unifr.ch]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
Application Note & Protocols: Developing Assays to Test the Biological Efficacy of New Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the biological efficacy of novel sulfonamide antibiotics. Sulfonamides, competitive inhibitors of dihydropteroate synthase (DHPS), are a critical class of synthetic antimicrobials that function by disrupting the bacterial folic acid synthesis pathway.[1][2][3] The rise of antibiotic resistance necessitates robust and reliable methods for screening and characterizing new chemical entities.[1][4] This document outlines a tiered approach, beginning with foundational whole-cell screening assays to determine basic efficacy, followed by more complex mechanistic and cell-based assays to elucidate the compound's mode of action and potential for clinical success. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and offer insights into data interpretation and troubleshooting, ensuring scientific integrity and reproducibility.
Introduction: The Sulfonamide Mechanism of Action
Sulfonamides exert their bacteriostatic effect by acting as structural analogs of para-aminobenzoic acid (PABA).[2][3] Bacteria, unlike mammals, cannot uptake folate from the environment and must synthesize it de novo.[5][6][7] The enzyme dihydropteroate synthase (DHPS) is a crucial component of this pathway, catalyzing the condensation of PABA with 7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[6][8] By competitively inhibiting DHPS, sulfonamides block the production of folic acid, a precursor required for the synthesis of nucleotides (DNA and RNA) and certain amino acids.[2][5][9] This ultimately halts bacterial growth and replication.[9][10] The selective toxicity of sulfonamides is due to mammalian cells lacking the DHPS enzyme and instead obtaining folate through their diet.[4][5][6]
The primary mechanism of resistance involves mutations in the bacterial folP gene, which encodes DHPS.[1] These mutations can reduce the enzyme's binding affinity for sulfonamides while preserving its function with the natural substrate, PABA.[1] Another significant resistance mechanism is the acquisition of plasmid-borne sul genes (sul1, sul2, etc.), which encode for highly resistant DHPS variants.[1][4][11] Therefore, a comprehensive evaluation of new sulfonamides must assess their potency against both susceptible and resistant bacterial strains.
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-(4-Methylphenylsulfonamido)benzoic Acid Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The 4-(4-methylphenylsulfonamido)benzoic acid scaffold represents a privileged structure in medicinal chemistry. The sulfonamide group (-SO₂NH-) is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The inherent structural features of these derivatives, combining the rigidity of the aromatic rings with the hydrogen bonding capacity of the sulfonamide linkage and the carboxylic acid group, make them versatile candidates for interacting with various biological targets.
This guide provides a detailed framework for the in vitro evaluation of novel derivatives of this compound. The protocols outlined herein are designed not merely as procedural steps but as self-validating systems, providing researchers with the rationale behind experimental choices to ensure robust and reproducible data. We will explore key assays to probe the anticancer and anti-inflammatory potential of these compounds, which are two of the most promising therapeutic avenues for this class of molecules.[4][5]
Part 1: Anticancer Activity Evaluation
Scientific Rationale: Targeting Cancer Cell Proliferation
Sulfonamide derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[1][2] These can include the inhibition of carbonic anhydrases, which are crucial for pH regulation in hypoxic tumors, disruption of the cell cycle, and induction of apoptosis.[1][6] The initial step in evaluating a novel this compound derivative is to assess its cytotoxic effect on cancer cell lines.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the in vitro anticancer evaluation of novel derivatives.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
Test this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[7][8] Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Data Presentation and Interpretation
The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Table 1: Example Cytotoxicity Data for a Series of Derivatives
| Compound ID | Derivative Substitution | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Lead-01 | Unsubstituted | 45.2 ± 3.1 | 62.8 ± 4.5 |
| Deriv-02 | 4-Fluoro | 12.7 ± 1.2 | 18.9 ± 2.3 |
| Deriv-03 | 3,4-Dichloro | 5.8 ± 0.7 | 9.1 ± 1.1 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.2 ± 0.2 |
Part 2: Anti-inflammatory Activity Evaluation
Scientific Rationale: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are central to this process. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] The sulfonamide moiety is a key feature of several selective COX-2 inhibitors (e.g., celecoxib).[5]
Hypothetical Signaling Pathway
Caption: Inhibition of the COX-2 pathway by a test compound.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the peroxidase activity of COX, which generates a fluorescent product from a non-fluorescent probe.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)[13]
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the desired concentration in the assay buffer. Prepare a working solution of arachidonic acid.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
80 µL of Reaction Mix (containing assay buffer, probe, and cofactor).
-
10 µL of the test compound at various concentrations (or vehicle for control).
-
For the positive control, add a known COX-2 inhibitor like Celecoxib.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[12][14]
Data Presentation and Interpretation
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Table 2: Example COX-2 Inhibition Data
| Compound ID | Derivative Substitution | COX-2 IC₅₀ (µM) |
| Lead-01 | Unsubstituted | 25.6 ± 2.8 |
| Deriv-02 | 4-Fluoro | 8.3 ± 0.9 |
| Deriv-03 | 3,4-Dichloro | 1.5 ± 0.2 |
| Celecoxib | Positive Control | 0.04 ± 0.01 |
Part 3: Mechanistic Insight - Carbonic Anhydrase Inhibition
Scientific Rationale: A Key Target in Cancer and Beyond
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[15][16] They are involved in numerous physiological processes. Certain CA isoforms (e.g., CA IX and XII) are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6] The sulfonamide group is a classic zinc-binding group, making it an excellent pharmacophore for designing CA inhibitors.[15]
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the principle that CA can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[15]
Materials:
-
Human Carbonic Anhydrase (e.g., CA II or CA IX)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)[15][17]
-
96-well clear, flat-bottom plate
-
Microplate reader
Step-by-Step Protocol:
-
Assay Setup: To each well of a 96-well plate, add:
-
140 µL of Tris-HCl buffer.
-
20 µL of the test compound at various concentrations (or vehicle).
-
-
Enzyme Addition: Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[15]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.[15]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[15]
Data Presentation and Interpretation
Determine the reaction rate from the slope of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited enzyme. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Table 3: Example Carbonic Anhydrase Inhibition Data
| Compound ID | Derivative Substitution | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) |
| Lead-01 | Unsubstituted | 850 ± 75 | 450 ± 40 |
| Deriv-02 | 4-Fluoro | 320 ± 28 | 150 ± 15 |
| Deriv-03 | 3,4-Dichloro | 98 ± 11 | 42 ± 5 |
| Acetazolamide | Positive Control | 12 ± 1.5 | 25 ± 3 |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(4-Methylphenylsulfonamido)benzoic Acid
Welcome to the technical support center for the purification of crude 4-(4-Methylphenylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural and physicochemical properties of this compound. This molecule possesses both a carboxylic acid group and a sulfonamide group, bestowing it with amphoteric characteristics that can be leveraged for purification.
Structure:
The key to successful purification lies in exploiting the differences in properties between the target molecule and its potential impurities. Common impurities can include unreacted starting materials such as 4-aminobenzoic acid and p-toluenesulfonyl chloride, as well as byproducts from side reactions.
II. Purification Strategy Selection: A Logic-Based Workflow
The choice of purification method is contingent on the nature and quantity of the impurities present in the crude material. The following decision tree provides a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound.
A. Recrystallization
Recrystallization is often the most effective method for purifying solid sulfonamides when the crude material is of relatively high purity.[1]
Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is too nonpolar for your compound at the desired temperature.
-
Causality: The presence of both a carboxylic acid and a sulfonamide group imparts significant polarity to the molecule. A solvent that is too nonpolar will not have sufficient interaction with these functional groups to overcome the crystal lattice energy.
-
Solution:
-
Add a more polar co-solvent: If you are using a nonpolar solvent like hexanes or toluene, gradually add a more polar solvent such as ethyl acetate or acetone dropwise to the heated mixture until the solid dissolves.
-
Switch to a more polar solvent system: Consider using solvent systems known to be effective for sulfonamides, such as ethanol/water or isopropanol/water.[2] The goal is to find a solvent or solvent pair in which your compound is soluble at high temperatures but sparingly soluble at room temperature.[2]
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.
-
Causality: This is often due to a very high concentration of the solute or a rapid cooling rate. The large sulfonamide group can also contribute to a lower melting point compared to simpler benzoic acids, making oiling out more likely.
-
Solutions:
-
Add more solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. This provides more time for ordered crystal lattice formation.[2]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
Introduce a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: The recovery of my purified product after recrystallization is very low.
A3: Low recovery can be attributed to several factors.
-
Causality:
-
Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3]
-
Premature crystallization during hot filtration can lead to loss of product on the filter paper.
-
Washing the collected crystals with a solvent in which they are too soluble.
-
-
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Cool the mother liquor: After collecting the first crop of crystals, cool the filtrate in an ice bath to induce further crystallization.
-
Use ice-cold washing solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[2]
-
| Solvent System | Polarity | Suitability for Recrystallization |
| Ethanol/Water | High | Good starting point. The compound should be soluble in hot ethanol and crystallization induced by the addition of hot water. |
| Ethyl Acetate/Hexanes | Medium | Effective for removing more nonpolar impurities. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed.[1] |
| Isopropanol/Water | High | Similar to ethanol/water, offers a different solubility profile.[2] |
| Acetone/Water | High | Acetone is a strong solvent; water acts as the anti-solvent. |
Table 1: Common Solvent Systems for Recrystallization of Sulfonamides.
B. Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral impurities.[4] Given that this compound has both an acidic carboxylic acid group and a weakly acidic sulfonamide proton, this method requires careful pH control.
Q4: I am not sure which aqueous solution to use for the extraction.
A4: The choice of aqueous solution depends on the pKa of the functional groups in your target molecule and the impurities you want to remove.
-
Causality: To extract an acidic compound into the aqueous layer, the pH of the aqueous solution must be significantly higher than the pKa of the acidic proton, converting it to its more water-soluble salt form. Conversely, to extract a basic compound, the pH must be significantly lower than the pKa of its conjugate acid.[5]
-
pKa Estimation:
-
Carboxylic Acid Proton: The pKa of benzoic acid is approximately 4.2. The electron-withdrawing sulfonamide group will likely lower this value slightly, making it a relatively strong organic acid. A recent computational study suggests that the pKa of similar substituted benzoic acids can be accurately predicted.[6][7]
-
Sulfonamide Proton: The pKa of p-toluenesulfonamide is approximately 10.2.[1][3] This proton is significantly less acidic than the carboxylic acid proton.
-
-
Solution:
-
To remove neutral and basic impurities: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with a weak base such as a saturated sodium bicarbonate solution (pH ~8.4). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt and drawing it into the aqueous layer, while neutral and basic impurities remain in the organic layer.
-
To separate from other acidic impurities: If you have a more acidic impurity, you can use a buffered aqueous solution at a specific pH to selectively extract one of the acids.[8]
-
Q5: After acidifying the aqueous layer, no precipitate is formed, or the precipitate is an oil.
A5: This can happen if the product is more water-soluble than anticipated or if it "oils out" upon protonation.
-
Causality: The protonated form of the molecule may have some residual water solubility. Oiling out can occur if the concentration is too high or if the acidification is done too quickly, generating localized heat.
-
Solutions:
-
Cool the aqueous layer: Before and during acidification with a strong acid (e.g., 6M HCl), cool the aqueous extract in an ice bath to minimize the solubility of the product and reduce the risk of oiling out.[9]
-
Back-extraction: If no solid forms, extract the acidified aqueous solution with an organic solvent like ethyl acetate (3 x volume of the aqueous layer). The neutral product will partition into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to recover the product.[10]
-
For oily precipitates: If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal. If this fails, perform a back-extraction as described above.
-
Caption: Workflow for Acid-Base Extraction.
C. Column Chromatography
For very impure samples or when separating compounds with similar properties, column chromatography is the method of choice.
Q6: My compound is streaking on the TLC plate, making it difficult to choose a solvent system for column chromatography.
A6: Streaking of acidic compounds on silica gel is a common problem.
-
Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which results in tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in a more defined spot on the TLC plate.
Q7: I am having trouble separating my product from a very polar impurity.
A7: If your product and a polar impurity are co-eluting, you may need to adjust the stationary or mobile phase.
-
Causality: The polarity of the mobile phase may not be optimal for achieving differential migration of the compounds on the stationary phase.
-
Solutions:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution where you gradually increase the polarity of the mobile phase over time. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the percentage of a more polar solvent (e.g., methanol). This can help to resolve compounds with close Rf values.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For sulfonamides, options include alumina or reverse-phase silica gel (C18).
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common impurities arise from the starting materials of the synthesis. The synthesis typically involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride.[11] Therefore, unreacted 4-aminobenzoic acid and residual p-toluenesulfonyl chloride are likely impurities. Additionally, p-toluenesulfonic acid can be present due to the hydrolysis of p-toluenesulfonyl chloride.
Q2: Can I use sodium hydroxide instead of sodium bicarbonate for the acid-base extraction?
A2: While sodium hydroxide is a stronger base and will certainly deprotonate the carboxylic acid, it is generally not recommended in this case. The sulfonamide proton is also acidic (pKa ~10.2), and a strong base like NaOH could potentially deprotonate it, leading to the formation of a dianion which might have different solubility properties and could complicate the purification. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without affecting the sulfonamide proton.
Q3: How do I know if my final product is pure?
A3: The purity of your final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): This will confirm the structure of your compound and help to identify any remaining impurities.
-
LC-MS: This will provide the mass of your compound and can be used to assess its purity.
-
V. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, washing with a small amount of cold deionized water.
-
Dry the solid under vacuum.
VI. References
-
Guidechem. p-Toluenesulfonamide 70-55-3 wiki. --INVALID-LINK--
-
BenchChem. Troubleshooting common issues in sulfonamide synthesis and solutions. --INVALID-LINK--
-
LookChem. This compound. --INVALID-LINK--
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). --INVALID-LINK--
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). --INVALID-LINK--
-
University of California, Los Angeles. Acid-Base Extraction. --INVALID-LINK--
-
Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. --INVALID-LINK--
-
YouTube. Intro to Designing Acid-Base Extractions - Part 1 of 2. (2013-06-14). --INVALID-LINK--
-
Wikipedia. Acid–base extraction. --INVALID-LINK--
-
PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019-05-29). --INVALID-LINK--
-
PubMed Central. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024-03-12). --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 4. N-Methyl-p-toluenesulfonamide CAS#: 640-61-9 [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
Challenges in scaling up N-(4-Carboxyphenyl)-p-toluenesulfonamide production
Technical Support Center: N-(4-Carboxyphenyl)-p-toluenesulfonamide
Welcome to the technical support guide for the synthesis and scale-up of N-(4-Carboxyphenyl)-p-toluenesulfonamide. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process, organized in a question-and-answer format.
Problem 1: Low Reaction Yield
Q: My synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide is resulting in a consistently low yield (<75%). What are the likely causes and how can I improve it?
A: Low yield is a common issue when scaling up this synthesis, which is typically a Schotten-Baumann reaction.[1][2][3] The primary causes can be broken down into three main categories: incomplete reaction, side reactions, and product loss during workup.
Potential Causes & Solutions:
-
Inadequate pH Control: The reaction requires a basic medium to neutralize the HCl generated, driving the reaction forward.[3] If the pH is too low, the starting amine (4-aminobenzoic acid) becomes protonated, reducing its nucleophilicity. If the pH is too high, the competing hydrolysis of p-toluenesulfonyl chloride (TsCl) to p-toluenesulfonic acid (TsOH) accelerates significantly.[1][4]
-
Solution: Maintain the pH of the aqueous phase between 9-11 during the addition of TsCl. Use a reliable pH meter and have a controlled addition pump for your base (e.g., 20% NaOH solution) to make immediate adjustments.
-
-
Poor Mass Transfer in Biphasic Systems: At scale, inefficient mixing between the organic phase (containing TsCl) and the aqueous phase (containing the amine salt) can severely limit the reaction rate.[1]
-
Solution: Ensure high-torque overhead agitation. The goal is to create a fine emulsion to maximize the interfacial surface area between the two phases. Consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt, which can significantly enhance the reaction rate by transporting the aminobenzoate anion into the organic phase.[4]
-
-
Competitive Hydrolysis of Tosyl Chloride: TsCl readily hydrolyzes in water, especially at elevated temperatures and high pH.[1] This is a primary pathway for reagent loss.
-
Solution: Maintain a low reaction temperature (0-10 °C) during the addition of TsCl to minimize hydrolysis. Add the TsCl solution subsurface to the vigorously stirred reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze.
-
-
Product Loss During Workup: The product has amphipathic properties due to the carboxylic acid and the sulfonamide groups. During acidification for precipitation, if the pH is too low (e.g., <2), the sulfonamide nitrogen can be protonated, increasing its water solubility.
-
Solution: Acidify the reaction mixture slowly to a pH of 3-4 to ensure complete precipitation of the carboxylic acid form. After filtration, wash the filter cake with a minimal amount of cold water or a dilute acid solution (pH 4) to remove inorganic salts without dissolving the product.
-
Problem 2: Product Purity Issues (Off-Color, OOS by HPLC)
Q: My isolated product is pinkish-brown instead of white, and HPLC analysis shows several impurities. What are these impurities and how can I remove them?
A: Off-color and out-of-spec purity are typically due to unreacted starting materials, byproducts from side reactions, or impurities present in the initial reagents.
Common Impurities & Mitigation Strategies:
| Impurity | Common Cause(s) | Mitigation & Removal Strategy |
| 4-Aminobenzoic Acid (PABA) | Incomplete reaction; incorrect stoichiometry. | During workup, after acidification, PABA is less soluble than the product at neutral or high pH but can be removed by washing the organic layer with a dilute base before final product precipitation.[5] A hot aqueous slurry at pH 7-8 can also selectively dissolve PABA. |
| p-Toluenesulfonic Acid (TsOH) | Hydrolysis of p-toluenesulfonyl chloride. | TsOH is highly water-soluble.[6] Ensure thorough washing of the crude product with water after filtration. A basic wash (e.g., with NaHCO₃ solution) during an organic extraction phase will effectively remove it into the aqueous layer.[6] |
| Bis-tosylated Amine | Excess TsCl; reaction temperature too high. | This impurity is less polar than the desired product. It can be challenging to remove. The primary solution is prevention: use a strict 1.0-1.05 molar equivalent of TsCl and maintain low temperatures. It can often be removed via recrystallization from a polar solvent system where it is less soluble. |
| Oxidation Products | Air exposure of 4-aminobenzoic acid, which is light and air-sensitive.[5] | Use high-purity, fresh PABA.[5] During workup, consider adding a small amount of a reducing agent like sodium bisulfite. For color removal, a charcoal treatment during the recrystallization step is highly effective. |
Effective Purification Protocol: Recrystallization is the most effective method for purifying the final product.[6]
-
Solvent Selection: A mixture of ethanol and water is often an excellent choice. The product should be highly soluble in hot ethanol but poorly soluble in water.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, add 1-2% w/w of activated carbon and hold at temperature for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon and any particulate matter.
-
Slowly add hot water to the hot filtrate until the solution just begins to turn cloudy (the cloud point).
-
Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Slow cooling is critical for forming large, easily filterable crystals with high purity.
-
Problem 3: Physical Product Issues (Fine Powder, Gummy Solid)
Q: During isolation, my product either crashes out as a very fine powder that is difficult to filter or as an oily, gummy precipitate. How can I improve the crystal morphology?
A: The physical form of the precipitate is highly dependent on the conditions during the isolation (acidification) and purification (crystallization) steps.
Causes & Solutions:
-
"Crashing Out" / Fine Particles: This is caused by rapid, uncontrolled precipitation. When the acid is added too quickly, localized areas of very low pH cause instantaneous nucleation, leading to extremely small particles.
-
Solution: Control the rate of acidification. Add the acid (e.g., 3M HCl) slowly to the vigorously stirred, cooled solution. Maintain a temperature of 10-20 °C during precipitation. Allowing the slurry to age for 1-2 hours after acidification can promote particle growth (Ostwald ripening).
-
-
Oiling Out / Gummy Precipitate: This occurs when the product precipitates from a solution at a temperature above its melting point in that specific solvent matrix, or when it has a high concentration of impurities that depress the melting point.
-
Solution: Ensure the temperature during precipitation is well below the melting point of the product (~245-248 °C). If "oiling out" occurs during recrystallization, it means you have added too much anti-solvent (water) too quickly. The solution is to add more of the primary solvent (ethanol) to bring the oil back into solution, heat if necessary, and then add the anti-solvent more slowly at a slightly higher temperature before commencing the slow cooling phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction at an industrial scale? A1: While organic bases like pyridine are used in lab-scale synthesis, they are not ideal for large-scale production due to cost, toxicity, and recovery issues.[7] The most common and cost-effective base is an inorganic one, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), used as an aqueous solution.[1] NaOH is typically preferred for its lower cost. The key is controlled addition to maintain the optimal pH range (9-11).
Q2: How critical is the quality of the p-toluenesulfonyl chloride (TsCl)? A2: It is highly critical. Lower-grade TsCl can contain p-toluenesulfonic acid as an impurity from hydrolysis during storage. This acid will consume your base, throwing off stoichiometry and pH control from the start. It can also contain isomeric impurities. Always use a high-purity grade of TsCl and consider assaying it before use in a critical large-scale run.
Q3: What are the primary safety concerns when scaling up this process? A3:
-
Exotherm Control: The reaction between TsCl and the amine is exothermic.[1] Combined with the heat of neutralization, this can lead to a runaway reaction if addition rates are not controlled. Ensure the reactor has adequate cooling capacity and that the TsCl is added at a rate that allows the cooling system to maintain the target temperature (0-10 °C).
-
Reagent Handling: p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Appropriate personal protective equipment (PPE), including respiratory protection, is mandatory. 4-aminobenzoic acid is a potential sensitizer.[5]
-
Dust Control: Handling large quantities of powdered reagents requires engineering controls (e.g., fume hoods, contained charging systems) to prevent inhalation.
Q4: Can I monitor the reaction progress in-process? A4: Yes, in-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical procedure involves taking a small aliquot of the reaction mixture, quenching it with acetonitrile and a buffer, and analyzing for the disappearance of 4-aminobenzoic acid. Thin-Layer Chromatography (TLC) can also be used as a faster, qualitative check.
Key Experimental Protocols
Protocol 1: Synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide (1 kg Scale)
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a high-torque overhead stirrer, temperature probe, pH probe, and two addition funnels with a solution of 4-aminobenzoic acid (1.00 kg, 7.29 mol) in 8 L of water.
-
Basification: Cool the reactor contents to 10 °C. Add a 20% w/v aqueous solution of sodium hydroxide (~1.5 L) slowly until the 4-aminobenzoic acid is fully dissolved and the pH is stable at ~10.5.
-
TsCl Addition: Prepare a solution of p-toluenesulfonyl chloride (1.46 kg, 7.65 mol, 1.05 equiv) in 4 L of a suitable organic solvent like toluene or dichloromethane.
-
Reaction: Cool the reactor jacket to 0 °C. Begin vigorous stirring. Add the TsCl solution dropwise via an addition funnel over 2-3 hours. Simultaneously, add 20% NaOH solution from the second funnel as needed to maintain the pH between 9.5 and 10.5. The internal temperature should not exceed 10 °C.
-
Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Check for completion by HPLC or TLC.
-
Workup - Phase Separation: Stop stirring and allow the layers to separate. Drain and discard the lower organic layer.
-
Precipitation: Cool the aqueous layer to 15 °C. Slowly add 6M HCl with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the slurry is 3.5.
-
Isolation: Age the slurry for 1 hour at 10-15 °C. Filter the solid product using a large Büchner funnel. Wash the filter cake with 2 x 2 L of cold deionized water.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: ~1.9 kg (85% yield) of crude product.
Visualizations & Diagrams
Chemical Synthesis Pathway
The synthesis follows a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[2][3]
Caption: Reaction scheme for N-(4-Carboxyphenyl)-p-toluenesulfonamide synthesis.
Troubleshooting Flowchart: Low Product Purity
This diagram provides a logical workflow for diagnosing and solving purity issues identified by HPLC analysis.
Caption: Decision tree for troubleshooting low product purity.
Process Flow Diagram for Scale-Up
This diagram outlines the unit operations involved in scaling up the production process from the laboratory to a pilot plant.
Caption: General process flow diagram for scaled-up production.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Sulfonylation of 4-Aminobenzoic Acid
Welcome to the technical support center for the sulfonylation of 4-aminobenzoic acid (4-ABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. The unique bifunctional nature of 4-ABA, possessing both a nucleophilic amine and a carboxylic acid, presents specific challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of your target sulfonamides.
The Challenge: Balancing Reactivity
The core of this synthesis is the reaction between the amino group of 4-ABA and a sulfonyl chloride (R-SO₂Cl). However, the presence of the carboxylic acid group can complicate the reaction. It can act as a competing nucleophile under certain conditions or become deprotonated by the base, affecting solubility and reactivity. Therefore, a robust strategy often involves a protection-reaction-deprotection sequence.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the sulfonylation of 4-aminobenzoic acid.
Question: Why is my reaction yield consistently low or non-existent?
Answer: Low yields in this specific sulfonylation can stem from several critical factors:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive towards moisture, hydrolyzing into the corresponding and unreactive sulfonic acid.[1] This consumes your electrophile before it can react with the 4-ABA.
-
Inappropriate Base: The choice of base is critical. An inappropriate base can either be too weak to effectively neutralize the HCl byproduct, or it can promote side reactions.
-
Poor Solubility: 4-Aminobenzoic acid has limited solubility in many common aprotic organic solvents like dichloromethane (DCM). If your starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) via a Fischer esterification.[2] The resulting ester is typically much more soluble in organic solvents, facilitating a homogeneous reaction. Alternatively, using a more polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) may improve solubility, but be mindful of potential side reactions with these solvents.
-
Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?
Answer: The formation of multiple products is a common challenge. Here are the likely side products and their solutions:
-
Bis-sulfonylation: The initially formed sulfonamide still has an N-H proton, which can be deprotonated and react with a second molecule of sulfonyl chloride. This is more prevalent with primary amines.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the amine (4-ABA or its ester derivative), around 1.1 to 1.2 equivalents, to ensure the sulfonyl chloride is the limiting reagent.[1]
-
-
Carboxylic Acid Reactivity: Although less likely than amine reactivity, the carboxylate (formed by deprotonation of the carboxylic acid) could potentially react with the sulfonyl chloride to form a mixed anhydride, which is unstable and can lead to other products.
-
Solution: The most effective solution is to protect the carboxylic acid as an ester.[2] This completely removes this potential side reaction pathway.
-
Question: I've protected the carboxylic acid as an ester, but now I'm having trouble with the final deprotection (saponification) step. What should I do?
Answer: Deprotection of the ester to recover the carboxylic acid can sometimes be challenging, especially if the sulfonamide moiety is sensitive to the reaction conditions.
-
Incomplete Saponification: The reaction may not be going to completion.
-
Solution: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents of LiOH or NaOH).[2] The reaction can be gently heated if it is sluggish at room temperature, but monitor carefully for any degradation of the product. Reaction times of 2-4 hours are typical, but should be monitored by TLC until the starting ester is fully consumed.[2]
-
-
Product Degradation: The sulfonamide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]
-
Solution: Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture is often preferred over NaOH as it can be effective at lower temperatures.[2] When acidifying the reaction mixture to precipitate the product, do so carefully and at a low temperature (e.g., in an ice bath) to avoid localized high acid concentrations.
-
Frequently Asked Questions (FAQs)
Q1: Why is pyridine often recommended as both a base and a solvent?
A1: Pyridine serves a dual role. As a base, it neutralizes the HCl generated during the reaction. Its use as a solvent can also be advantageous as it can help to solubilize the starting materials. However, it is a relatively high-boiling point solvent and can be difficult to remove completely. For many applications, using a base like triethylamine in a solvent like DCM or THF is a more practical choice.[1][2]
Q2: Can I use an inorganic base like NaOH under Schotten-Baumann conditions?
A2: While Schotten-Baumann conditions (using an aqueous base) are a classic method for sulfonamide synthesis, they significantly increase the risk of hydrolyzing the highly reactive sulfonyl chloride.[1] For laboratory-scale synthesis where yield and purity are critical, using an organic base in an anhydrous organic solvent is generally the preferred and more reliable method.[1]
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[2][4] Spot the reaction mixture alongside your starting material(s) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. For more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.[5][6]
Q4: What is the best way to purify the final sulfonamide product?
A4: For solid products, recrystallization is often the most effective method for achieving high purity.[1] Common solvent systems include ethanol/water or ethyl acetate/hexane.[3][4] If recrystallization is not effective, column chromatography on silica gel may be necessary.
Visualizing the Process
General Sulfonylation Mechanism
Caption: General mechanism of sulfonamide formation.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for sulfonylation.
Experimental Protocols
Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | Inert solvents that dissolve reactants well (especially the ester).[1] |
| Base | Pyridine or Triethylamine (TEA) | Non-nucleophilic base to neutralize HCl byproduct without competing with the amine.[2][3] |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls the exothermic reaction; warming to RT drives it to completion.[2][3] |
| Reaction Time | 4-16 hours | Typically sufficient for completion; should be monitored by TLC.[2][3] |
| Stoichiometry | 1.1 eq. Amine / 1.0 eq. Sulfonyl Chloride / 2.0 eq. Base | Slight excess of amine prevents bis-sulfonylation; sufficient base to neutralize HCl.[2] |
Protocol 1: Protection of 4-ABA (Fischer Esterification)
-
Setup: To a round-bottom flask, add 4-aminobenzoic acid (1.0 equiv.).
-
Solvent and Catalyst: Add methanol or ethanol in a sufficient amount to create a stirrable slurry. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equiv.).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Sulfonamide Formation (Hinsberg Reaction)[2]
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the 4-aminobenzoic acid ester (from Protocol 1) (1.0 equiv.) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (2.0 equiv.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide ester.
Protocol 3: Deprotection of the Ester (Saponification)[2]
-
Setup: Dissolve the sulfonamide ester (from Protocol 2) (1.0 equiv.) in a 3:1 mixture of THF and deionized water.
-
Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 equiv.) and stir the mixture at room temperature.
-
Reaction: Stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final carboxylic acid product.
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for 4-ABA sulfonylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid () for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve impurities in 4-(4-Methylphenylsulfonamido)benzoic acid analysis
Prepared by: Senior Application Scientist, Analytical Chemistry Division
This technical guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the analysis of 4-(4-Methylphenylsulfonamido)benzoic acid. It provides in-depth, field-proven insights into identifying and managing impurities to ensure analytical data integrity and regulatory compliance.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. How do I determine their source and resolve the issue?
A1: The appearance of extraneous peaks is a common analytical challenge. The source can be the sample itself (impurities), the analytical system, or the mobile phase. A systematic approach is crucial for efficient troubleshooting.
Causality and Investigation:
The first step is to differentiate between random/system-related peaks and peaks that are genuinely sample-related (i.e., impurities or degradants). This is achieved by running a sequence of diagnostic injections.
-
Blank Injection: Inject your sample diluent (e.g., Acetonitrile/Water). The presence of peaks here points to contamination in your diluent, autosampler, or carryover from a previous injection.
-
Mobile Phase Blank: If the blank injection is clean, the issue might be the mobile phase. Prepare a fresh batch of mobile phase, ensuring high-purity (HPLC-grade) solvents and additives are used. Contaminated solvents or microbial growth in aqueous buffers can introduce artifacts.
-
Sample Re-analysis: If blanks are clean, the peaks are likely related to the sample. These can be categorized as process-related impurities, starting materials, by-products, or degradation products.[1][2]
The following workflow provides a logical sequence for diagnosing the issue.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q2: An unknown peak in my chromatogram is above the identification threshold. What is the standard workflow for structural elucidation?
A2: When an impurity exceeds the identification threshold defined by regulatory bodies like the ICH (International Council for Harmonisation), its structure must be determined.[2][3] The modern analytical workflow for this is a multi-step process combining chromatography and spectroscopy.
Expertise & Logic:
The goal is to gather orthogonal data points that, when combined, provide an unambiguous structural assignment.
-
Mass-to-Charge Ratio (m/z): The first step is to obtain the molecular weight of the impurity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal tool. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, providing a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Fragmentation Data (MS/MS): By inducing fragmentation of the parent ion within the mass spectrometer (MS/MS or MS²), you can obtain structural fragments. This data provides clues about the molecule's substructures. For instance, cleavage of the sulfonamide bond is a likely fragmentation pathway.
-
Definitive Structural Analysis (NMR): For absolute confirmation, the impurity must be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is used to collect a sufficient quantity (typically >1 mg) of the pure impurity. ¹H and ¹³C NMR spectra will reveal the complete carbon-hydrogen framework and connectivity.
The diagram below illustrates this standard industry workflow.
Caption: Workflow for structural elucidation of an unknown impurity.
Experimental Protocol: Impurity Identification by HPLC-MS
This protocol provides a starting point for developing a method to obtain mass data for impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF) with an ESI source.
-
Chromatography: Use the same column and a compatible mobile phase as your HPLC-UV method. Crucially, replace non-volatile buffers like phosphate with volatile alternatives such as 0.1% formic acid or 10 mM ammonium acetate. Non-volatile buffers will foul the MS source.
-
Sample Preparation: Prepare the this compound sample at a concentration of ~0.5-1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
MS Acquisition:
-
Mode: Run in both positive (ESI+) and negative (ESI-) modes to determine which provides better sensitivity. For this molecule, the carboxylic acid makes ESI- a strong candidate ([M-H]⁻), while the nitrogen can be protonated in ESI+ ([M+H]⁺).
-
Full Scan: Acquire data over a mass range of m/z 100-600 to capture the parent compound and potential impurities. The expected mass for the parent compound is 291.33 g/mol .
-
Data Analysis: Extract the mass spectrum for each impurity peak in the chromatogram to determine its molecular weight.
-
Q3: My impurity levels are above the ICH Q3A qualification threshold. What are my next steps?
A3: Exceeding the qualification threshold is a significant event in drug development that requires generating data to establish the biological safety of that impurity at the observed level.[1][4]
Trustworthiness and Actionable Steps:
The ICH Q3A(R2) guideline provides a clear framework.[1][3][5] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.
-
Confirm and Characterize: First, ensure the impurity level is accurate and reproducible. The impurity must be structurally identified (as per the workflow in Q2) if it is not already known.
-
Literature and Database Search: Conduct a thorough search to determine if the impurity is a known metabolite of the drug substance in animals or humans. Significant metabolites are generally considered qualified.[4]
-
Toxicology Assessment: If the impurity is not a known metabolite, a toxicological assessment is required. This can range from in-silico toxicity predictions (e.g., for potential mutagenicity) to specific toxicology studies on the isolated impurity. The level of testing depends on the impurity's structure and the maximum daily dose of the drug.
-
Process Optimization: Concurrently, efforts should be made to reduce or remove the impurity through optimization of the manufacturing process (e.g., modifying reaction conditions, improving purification steps). This is often the most practical and cost-effective long-term solution.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: The compound is typically synthesized by reacting 4-aminobenzoic acid with p-toluenesulfonyl chloride. Based on this reaction, the most probable impurities are:
Table 1: Potential Impurities and Their Origin
| Impurity Name | Structure | Origin |
| 4-Aminobenzoic acid | Unreacted starting material | |
| p-Toluenesulfonyl chloride | Unreacted starting material | |
| p-Toluenesulfonic acid | Hydrolysis of p-toluenesulfonyl chloride | |
| Bis-tosylated impurity | Structure not readily available | A potential by-product where the carboxylic acid is converted to a mixed anhydride with p-toluenesulfonic acid. |
Q2: What is a reliable starting HPLC method for impurity profiling of this compound?
A2: A reversed-phase HPLC method with UV detection is the standard for analyzing this compound and its potential impurities. The following method provides a robust starting point that can be optimized for specific impurity profiles. The acidic nature of the analyte makes a low pH mobile phase ideal to ensure the carboxylic acid is protonated, leading to better retention and peak shape.[6]
Table 2: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase (pH ~2.1) to suppress ionization of the carboxylic acid, improving peak shape.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B | A gradient is necessary to elute both polar (e.g., p-toluenesulfonic acid) and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. A full UV scan of the main peak is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Q3: What are the key features to look for in MS and NMR spectra to confirm the identity of this compound?
A3: Spectroscopic analysis provides definitive structural confirmation.
-
Mass Spectrometry (MS):
-
Molecular Ion: Look for a peak at m/z 292.1 [M+H]⁺ in positive mode or m/z 290.1 [M-H]⁻ in negative mode. The exact mass should be 291.0565 g/mol .[8]
-
Fragmentation (MS/MS): Key fragments can help confirm the structure.
Table 4: Expected Mass Spectrometry Fragmentation
-
| Fragment Description | Expected m/z (Positive Mode) | Structure of Fragment |
| Loss of H₂O from carboxyl | 274.1 | [M+H-H₂O]⁺ |
| Loss of COOH group | 246.1 | [M+H-HCOOH]⁺ |
| p-Toluenesulfonyl cation | 155.0 | [CH₃-C₆H₄-SO₂]⁺ |
| 4-Aminobenzoic acid fragment | 138.1 | [HOOC-C₆H₄-NH₃]⁺ |
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >12 ppm.
-
Sulfonamide Proton (-SO₂NH-): A singlet around 10-11 ppm.
-
Aromatic Protons: Two sets of doublets for the p-substituted rings. The protons on the benzoic acid ring will be around 7.8-8.0 ppm, and the protons on the toluene ring will be around 7.4-7.7 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm.[9]
-
Q4: What are the standard regulatory thresholds for impurities I need to be aware of?
A4: The ICH Q3A(R2) guideline "Impurities in New Drug Substances" is the primary reference.[1][3] It establishes thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds trigger requirements for reporting, identification, and toxicological qualification.
Table 3: ICH Q3A(R2) Thresholds for Impurities[1][2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Understanding and applying these thresholds is fundamental to ensuring the quality and safety of pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Stability issues of 4-(4-Methylphenylsulfonamido)benzoic acid in different solvents
Technical Support Center: 4-(4-Methylphenylsulfonamido)benzoic acid
Welcome to the technical support center for this compound (p-Ts-Abz-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in various solvent systems. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended solvents for dissolving and storing stock solutions of this compound?
A1: For long-term stability, aprotic, polar solvents are highly recommended.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.[1] These solvents are non-reactive towards both the sulfonamide and carboxylic acid functional groups.
-
Best Practices for Storage: Store stock solutions in these solvents at -20°C or -80°C in tightly sealed vials with desiccants to prevent moisture absorption.
Q2: Can I use alcoholic solvents like methanol or ethanol?
A2: While the compound is soluble in alcohols like methanol and ethanol, it is not recommended for long-term storage . The carboxylic acid moiety can undergo esterification with the alcohol, especially under acidic conditions or over extended periods, forming the corresponding methyl or ethyl ester. This is a common reaction for carboxylic acids and can lead to a gradual decrease in the purity of your parent compound.
Q3: What are the primary degradation pathways for this molecule?
A3: The two main points of instability are the sulfonamide (S-N) bond and the carboxylic acid group.
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under harsh acidic or basic conditions, which would yield p-toluenesulfonic acid and 4-aminobenzoic acid. While generally stable, sulfonamides can be sensitive to environmental pH.[2]
-
Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient light over time can lead to the formation of impurities.
-
Thermal Degradation: While aromatic carboxylic acids are generally quite thermally stable, prolonged exposure to high temperatures can potentially lead to decarboxylation.[4] However, this typically requires significant heat (e.g., >200°C).
Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A4: The pH of the solution is critical. The molecule has two acidic protons: one on the carboxylic acid group (-COOH) and one on the sulfonamide nitrogen (-SO₂NH-).
-
In basic conditions (high pH): Both groups will be deprotonated, forming a more water-soluble salt. However, very high pH can promote hydrolysis of the sulfonamide bond.
-
In acidic conditions (low pH): The carboxylic acid will be protonated. Strongly acidic conditions can catalyze both hydrolysis of the sulfonamide and potential esterification if an alcohol is present.
-
Recommendation: For experiments in aqueous buffers, work within a pH range of 4-8, where the compound is generally more stable.[5] Always prepare fresh solutions for aqueous assays and avoid prolonged storage.
Troubleshooting Guide: Stability Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Purity of my compound decreases over time in a methanol stock solution.
-
Symptom: You observe a new, less polar spot on a TLC plate or a new peak with a longer retention time in your reverse-phase HPLC analysis.
-
Probable Cause: Esterification. The carboxylic acid group of your compound is likely reacting with the methanol solvent to form 4-(4-Methylphenylsulfonamido)benzoic methyl ester. This new molecule is less polar, explaining the change in chromatographic behavior.
-
Diagnostic Steps:
-
Analyze your stored solution by LC-MS.
-
Look for a mass corresponding to your parent compound + 14 Da (the mass difference between -H and -CH₃).
-
-
Solution:
-
Discard the methanolic stock solution.
-
Prepare a new stock solution in a high-quality, anhydrous aprotic solvent like DMSO or DMF.
-
For working solutions, dilute the DMSO stock into your aqueous or alcoholic media immediately before use.
-
Issue 2: Inconsistent results and appearance of multiple degradation products after leaving the compound in solution on the lab bench.
-
Symptom: Your analytical chromatogram (e.g., HPLC/UPLC) shows multiple small peaks that were not present in the initial analysis. Potency in your assay appears to have dropped.
-
Probable Cause: Photodegradation. Sulfonamides and aromatic systems can be susceptible to degradation upon exposure to UV and even ambient laboratory light.[2][6] This process can generate various radical-mediated byproducts.
-
Diagnostic Steps:
-
Prepare two fresh solutions.
-
Wrap one vial completely in aluminum foil and leave the other exposed to ambient light on the bench for 24-48 hours.
-
Analyze both samples by HPLC. A significant increase in impurities in the light-exposed sample confirms photodegradation.
-
-
Solution:
-
Always store both solid compound and solutions protected from light.
-
Use amber vials or foil-wrapped containers for all solutions.
-
Minimize the time solutions are exposed to light during experimental setup.
-
Issue 3: Significant degradation observed after heating the compound in an aqueous buffer.
-
Symptom: When performing an experiment that requires heating (e.g., thermal shift assay, cell treatment at 37°C for extended periods), you see a significant loss of the parent compound and the appearance of more polar impurities.
-
Probable Cause: Hydrolysis. Elevated temperatures can accelerate the rate of hydrolysis of the sulfonamide bond, especially if the pH of your buffer is not neutral. This would break the molecule into p-toluenesulfonic acid and 4-aminobenzoic acid.
-
Diagnostic Steps:
-
Analyze your heat-treated sample by LC-MS.
-
Search for the masses of the expected hydrolysis products: 4-aminobenzoic acid (137.14 g/mol ) and p-toluenesulfonic acid (172.20 g/mol ).
-
-
Solution:
-
Verify and adjust the pH of your buffer to be as close to neutral as possible before adding the compound.
-
If the experimental protocol allows, reduce the heating time or temperature.
-
Include a "time-zero" control (sample without heating) and a "vehicle + heat" control in your experimental design to isolate the effect of thermal degradation.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Data & Protocols
Table 1: Summary of Solvent Stability & Recommendations
| Solvent | Solvent Type | Recommended For | Potential Issues | Storage Recommendations |
| DMSO | Aprotic, Polar | Long-term storage , stock solutions | Hygroscopic (absorbs water) | Store at -20°C or -80°C with desiccant |
| DMF | Aprotic, Polar | Long-term storage , stock solutions | Can degrade at high temperatures | Store at -20°C or -80°C |
| Methanol | Protic, Polar | Short-term use, working solutions | Esterification of carboxylic acid | Not recommended for >24h storage |
| Ethanol | Protic, Polar | Short-term use, working solutions | Esterification of carboxylic acid | Not recommended for >24h storage |
| Acetonitrile | Aprotic, Polar | HPLC mobile phase, short-term use | Lower solubility compared to DMSO/DMF | Use fresh, not for long-term stock |
| Water (Buffered) | Protic, Polar | Aqueous assays, working solutions | Hydrolysis at non-neutral pH | Prepare fresh immediately before use |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework to systematically evaluate the stability of this compound under various stress conditions.
Objective: To identify the primary degradation pathways and develop appropriate handling and storage conditions.
Materials:
-
This compound
-
Solvents: DMSO, Methanol, Water (HPLC-grade)
-
Reagents: 1M HCl, 1M NaOH, 30% H₂O₂
-
Equipment: HPLC/UPLC system with PDA/UV detector, LC-MS system, pH meter, calibrated oven, photostability chamber or UV lamp.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the compound in DMSO. This will be your Master Stock.
-
-
Preparation of Stressed Samples (Final concentration ~0.1 mg/mL):
-
Acid Hydrolysis: Mix 100 µL of Master Stock with 4.9 mL of Methanol and 5 mL of 1M HCl.
-
Base Hydrolysis: Mix 100 µL of Master Stock with 4.9 mL of Methanol and 5 mL of 1M NaOH.
-
Oxidative Degradation: Mix 100 µL of Master Stock with 4.9 mL of Methanol and 5 mL of 3% H₂O₂ (diluted from 30%).
-
Thermal Degradation: Mix 100 µL of Master Stock with 9.9 mL of buffered water (pH 7.0).
-
Photolytic Degradation: Mix 100 µL of Master Stock with 9.9 mL of Methanol.
-
Control Sample: Mix 100 µL of Master Stock with 9.9 mL of Methanol.
-
-
Incubation:
-
Time-Zero Analysis: Immediately analyze an aliquot from the Control Sample.
-
Incubate the Acid, Base, and Oxidative samples at 60°C for 24 hours.
-
Incubate the Thermal sample in the oven at 60°C for 24 hours.
-
Place the Photolytic sample in a photostability chamber (or under a UV lamp) for 24 hours.
-
Keep the Control Sample at 4°C in the dark.
-
-
Analysis:
-
After incubation, neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage degradation.
-
Characterize major degradation products using LC-MS to confirm their identity (e.g., ester, hydrolysis products).
-
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Synthesis
Welcome to the technical support center for p-toluenesulfonyl chloride (TsCl) applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using TsCl and avoid common side reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of p-toluenesulfonyl chloride (TsCl) in synthesis?
A1: The primary role of TsCl is to convert a poor leaving group, the hydroxyl group (-OH) of an alcohol, into an excellent leaving group, the tosylate group (-OTs).[1][2][3][4] This transformation is critical because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group, which prevents alcohols from readily participating in nucleophilic substitution (SN2) and elimination (E2) reactions.[3][5] The resulting tosylate group is a weak base, stabilized by resonance, making it an excellent leaving group analogous to a halide.[6] This "activation" of the alcohol facilitates a wide range of subsequent transformations.[2] Importantly, the tosylation reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond is not broken during the process.[5][7][8]
Q2: Why is a base, such as pyridine or triethylamine (TEA), required for tosylation?
A2: A base is essential for two primary reasons. First, the reaction between an alcohol and TsCl generates hydrochloric acid (HCl) as a byproduct.[1][9] The base neutralizes this acid, preventing it from causing unwanted side reactions, such as acid-catalyzed degradation of sensitive substrates. Second, the base assists in deprotonating the oxonium ion intermediate that forms after the alcohol's oxygen attacks the electrophilic sulfur of TsCl, thus driving the reaction to completion to form the neutral tosylate ester.[1][6][8]
Pyridine is a commonly used base that serves a dual role; it not only neutralizes HCl but can also act as a nucleophilic catalyst.[10] It attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[10] Triethylamine (TEA) is a non-nucleophilic amine base often used as an alternative.[11]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) and when should I use it?
A3: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst. It is significantly more reactive than pyridine and rapidly attacks TsCl to form a highly electrophilic N-tosyl-DMAP-pyridinium intermediate.[12] This intermediate is much more susceptible to attack by the alcohol, even sterically hindered or less reactive alcohols. You should consider using a catalytic amount of DMAP (e.g., 0.1-0.3 equivalents) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA when you observe slow or incomplete reactions, particularly with secondary or tertiary alcohols.[11][13][14]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental problems. Each answer explains the mechanistic origin of the side reaction and provides actionable protocols to mitigate it.
Problem 1: My desired tosylate is being converted into an alkyl chloride.
A: This is a common and often unexpected side reaction. The formation of an alkyl chloride occurs when the chloride ion (Cl⁻), generated as a byproduct from TsCl and neutralized by the base (e.g., forming triethylammonium hydrochloride), acts as a nucleophile and displaces the newly formed tosylate leaving group.[11][13][15]
Causality & Prevention:
-
Substrate Electronics: This side reaction is particularly prevalent with substrates that can stabilize a positive charge at the carbon center, such as benzylic, allylic, or propargylic alcohols, especially those with electron-withdrawing groups.[11] These substrates make the tosylate group exceptionally labile and prone to SN1 or SN2 displacement by chloride.
-
Solvent Effects: Polar aprotic solvents like DMF can accelerate the nucleophilic substitution by chloride.[11] Using less polar solvents like dichloromethane (DCM) or toluene may suppress this side reaction.
-
Base and Stoichiometry: An excess of triethylamine can lead to a higher concentration of chloride ions. Using pyridine, which forms a more stable pyridinium hydrochloride salt, or minimizing the excess of TEA can be beneficial.[13]
Troubleshooting Protocol:
-
Modify the Base/Solvent System: Switch from TEA in DCM to pyridine as both the base and solvent. Pyridine is less likely to facilitate the release of free, highly nucleophilic chloride ions.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C) to slow down the rate of the secondary substitution reaction, which often has a higher activation energy than the initial tosylation.
-
Use an Alternative Sulfonylating Agent: If chlorination persists, consider using p-toluenesulfonic anhydride (Ts₂O). This reagent does not produce chloride ions as a byproduct, completely eliminating this side reaction pathway.[14]
| Parameter | Standard Protocol (Risk of Chlorination) | Recommended Protocol (Minimize Chlorination) |
| Substrate | Electron-deficient benzylic alcohol | (Same substrate) |
| Reagent | TsCl (1.2 eq.) | TsCl (1.2 eq.) OR Ts₂O (1.2 eq.) |
| Base | TEA (1.5 eq.) | Pyridine (solvent) |
| Solvent | DCM or THF | Pyridine or Toluene |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Problem 2: My reaction is yielding an alkene instead of the substitution product.
A: The tosylate group is an excellent leaving group for both substitution (SN2) and elimination (E2) reactions. The outcome is a competition between these two pathways and is highly dependent on the substrate structure, the nature of the nucleophile/base, and the reaction conditions.[7]
Causality & Prevention:
-
Substrate Structure: Elimination is favored for more sterically hindered substrates. The order of preference for SN2 is primary > secondary >> tertiary. For tertiary tosylates, elimination is almost always the exclusive outcome.[7]
-
Nucleophile vs. Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) are excellent for promoting E2 elimination.[7] Strong, non-hindered nucleophiles (e.g., NaN₃, NaCN, I⁻) favor SN2.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are known to accelerate SN2 reactions.[7]
Troubleshooting Protocol:
-
Assess Your Nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide), consider if a less basic alternative exists. For Williamson ether synthesis, using a milder base to generate the alkoxide in situ at low temperatures can help.
-
Lower the Reaction Temperature: Run the substitution reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even room temperature before resorting to heating.
-
Choose an Appropriate Solvent: Use a polar aprotic solvent like DMF or DMSO to maximize the rate of the SN2 reaction, allowing it to outcompete the E2 pathway.
Problem 3: My TsCl seems to be decomposing and my yields are low.
A: This indicates hydrolysis of your p-toluenesulfonyl chloride. TsCl is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive p-toluenesulfonic acid.[9][16] This not only consumes your reagent but the resulting acid can complicate the reaction and purification.
Causality & Prevention:
-
Moisture Contamination: The most common cause is the presence of water in your solvent, on your glassware, or in your reagents (including the alcohol substrate or base).
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM should be dried over an appropriate agent like CaH₂.[1]
-
Reagents: Ensure your alcohol substrate and base (e.g., pyridine, TEA) are anhydrous. Liquid reagents can be stored over molecular sieves.
-
-
Proper Reagent Handling: p-Toluenesulfonyl chloride is a solid. Weigh it quickly and avoid prolonged exposure to ambient air. Store it in a desiccator.
-
Reaction Setup: Assemble your reaction under an inert atmosphere. Add reagents via syringe through a septum.
Problem 4: I'm trying to mono-tosylate a diol, but I'm getting di-tosylated product and unreacted starting material.
A: Achieving regioselective mono-tosylation is a significant challenge because the second hydroxyl group can react after the first one is tosylated.[17] The key is to manipulate kinetics and stoichiometry to favor the mono-functionalized product.
Causality & Prevention:
-
Stoichiometry: Using an excess of TsCl will inevitably lead to the di-tosylate.
-
Reactivity: Primary alcohols are significantly more reactive towards TsCl than secondary alcohols due to less steric hindrance. This intrinsic difference can be exploited.[4][16]
-
Reaction Control: Slow addition of the limiting reagent (TsCl) into a solution of the diol ensures that the TsCl concentration is always low, reducing the probability of a second tosylation event on the same molecule.[18]
Troubleshooting Protocol for Mono-Tosylation:
-
Use the Diol in Excess: Reverse the typical stoichiometry. Use a large excess of the diol (e.g., 5 equivalents) relative to TsCl (1 equivalent). This statistically favors the reaction of TsCl with an unreacted diol molecule over a mono-tosylated one.[18]
-
Slow Addition at Low Temperature: Dissolve the excess diol and base in your solvent and cool the mixture to 0 °C or below. Prepare a separate solution of TsCl in the same solvent and add it dropwise (or via syringe pump) over several hours.[18]
-
Exploit Steric/Electronic Differences: If you have a primary and a secondary alcohol, the primary alcohol will react preferentially. Running the reaction at a very low temperature (e.g., -20 °C to 0 °C) can further enhance this kinetic selectivity.
| Parameter | Goal: Di-tosylation | Goal: Mono-tosylation |
| TsCl Stoichiometry | >2.2 equivalents | 0.8-1.0 equivalents |
| Diol Stoichiometry | 1.0 equivalent | 3-5 equivalents |
| TsCl Addition | All at once | Slow, dropwise addition over hours |
| Temperature | 0 °C to Room Temperature | -20 °C to 0 °C |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. hgekc.com [hgekc.com]
- 17. [PDF] Regioselective Mitsunobu-tosylation of 1,2-diols | Semantic Scholar [semanticscholar.org]
- 18. jchemlett.com [jchemlett.com]
Technical Support Center: Synthesis and Purification of 4-(4-Methylphenylsulfonamido)benzoic acid
Welcome to the technical support center for the synthesis and purification of 4-(4-Methylphenylsulfonamido)benzoic acid (p-Ts-PABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your synthesis.
Introduction
This compound is a vital building block in medicinal chemistry, often utilized in the design of various therapeutic agents. Its synthesis, typically achieved through the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride, can present several challenges related to purity.[1] This guide provides a systematic approach to identify and resolve common issues encountered during its synthesis and purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, offering potential causes and validated solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly starting materials (4-aminobenzoic acid and p-toluenesulfonyl chloride).
-
Minimal or no precipitate forms upon acidification of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, rendering it unreactive towards the amine. | Use freshly opened or properly stored p-toluenesulfonyl chloride. Consider purifying the reagent by recrystallization from petroleum ether if its quality is uncertain. |
| Incorrect pH of the reaction medium | The reaction is typically performed under basic conditions to deprotonate the amine and neutralize the HCl byproduct. If the base is insufficient, the reaction will not proceed efficiently. | Ensure the reaction mixture is basic (pH 8-10) throughout the addition of p-toluenesulfonyl chloride. Use a suitable base such as sodium carbonate or sodium hydroxide. |
| Low reaction temperature | While the reaction is often carried out at room temperature, low temperatures can significantly slow down the reaction rate.[1] | If the reaction is sluggish, consider gently heating the mixture to 40-50 °C to increase the rate of reaction. Monitor the progress by TLC. |
Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize
Symptoms:
-
Upon acidification, an oil or a sticky precipitate forms instead of a crystalline solid.
-
The crude product is difficult to filter and handle.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of excess unreacted starting materials | Unreacted 4-aminobenzoic acid or p-toluenesulfonyl chloride can act as impurities that inhibit crystallization. | Ensure the reaction goes to completion by monitoring with TLC. If starting materials remain, consider adjusting the stoichiometry or reaction time. A pre-purification step, such as washing the crude product with a solvent that selectively dissolves the impurities, may be necessary. |
| Incorrect pH during workup | If the pH is not acidic enough, the product will remain as the carboxylate salt, which is more soluble in water and may not precipitate effectively. | Acidify the reaction mixture to a pH of 2-3 with a strong acid like HCl to ensure complete protonation of the carboxylic acid. |
| Rapid cooling during precipitation | Cooling the reaction mixture too quickly can lead to the formation of an amorphous solid or oil instead of well-defined crystals. | Allow the acidified mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of a crystalline product. |
Issue 3: Product is Colored (Pink, Yellow, or Brown)
Symptoms:
-
The isolated solid is not white or off-white.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of 4-aminobenzoic acid | The starting material, 4-aminobenzoic acid, can be susceptible to air oxidation, leading to colored impurities that are carried through the synthesis. | Use high-purity 4-aminobenzoic acid. If the starting material is discolored, it can be purified by recrystallization from water with the use of charcoal. |
| Side reactions at elevated temperatures | Heating the reaction mixture for extended periods or at high temperatures can lead to decomposition and the formation of colored byproducts. | Maintain careful temperature control throughout the reaction. If heating is necessary, do so gently and for the minimum time required. |
| Trapped impurities | Colored impurities can become trapped within the crystal lattice of the product during precipitation. | Recrystallization of the crude product is the most effective way to remove colored impurities. The use of activated charcoal during recrystallization can help adsorb these impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] For this compound, a mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
Melting Point: A sharp melting point range close to the literature value (around 230-232 °C) is indicative of high purity.[5] Impurities will typically cause a depression and broadening of the melting point range.[6]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any impurities. For instance, the absence of signals corresponding to the starting materials in the NMR spectra is a good indicator of purity.
Q3: What are the characteristic peaks I should look for in the IR spectrum of this compound?
A3: The IR spectrum will show characteristic absorptions for the different functional groups present in the molecule. Key peaks to look for include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7]
-
A C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.[8]
-
N-H stretching vibration around 3200-3400 cm⁻¹.[1]
-
Asymmetric and symmetric SO₂ stretches from the sulfonamide group, usually found around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[9]
Q4: My ¹H NMR spectrum looks complex. What are the expected chemical shifts for the aromatic protons?
A4: The aromatic region of the ¹H NMR spectrum will show two distinct AA'BB' systems. The protons on the benzoic acid ring will appear as two doublets, as will the protons on the toluene ring. The exact chemical shifts will depend on the solvent used, but you can generally expect the protons ortho to the carboxylic acid and the sulfonamide group to be shifted downfield compared to the meta protons. The methyl group of the tosyl moiety will appear as a singlet around 2.4 ppm.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the title compound.
Materials:
-
4-Aminobenzoic acid
-
p-Toluenesulfonyl chloride
-
Sodium carbonate
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (1 equivalent) and sodium carbonate (2 equivalents) in 100 mL of water.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in 50 mL of a suitable organic solvent like acetone or THF.
-
Slowly add the p-toluenesulfonyl chloride solution to the stirred aqueous solution of 4-aminobenzoic acid at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of the crude product.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[2]
-
To the hot filtrate, add hot water dropwise until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.
Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
References
- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. scribd.com [scribd.com]
- 5. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Crystal Growth for X-ray Crystallography
<_ _>
A Senior Application Scientist's Guide to Overcoming Common Crystallization Challenges
Welcome to the technical support center for crystal growth in X-ray crystallography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their crystallization experiments. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions and achieve high-quality, diffraction-ready crystals.
Frequently Asked Questions (FAQs)
Q1: I've screened hundreds of conditions and see no crystals at all. What are the most likely reasons?
A1: This is a common and often frustrating starting point. The primary culprits for a complete lack of crystallization fall into two main categories: the protein sample itself and the screening conditions.
-
Sample Quality: The purity and homogeneity of your protein are paramount. Impurities or protein aggregates can inhibit the formation of a well-ordered crystal lattice.[1] It is crucial to ensure your protein is >95% pure and monodisperse. Techniques like Dynamic Light Scattering (DLS) can be invaluable for assessing aggregation before setting up crystallization trials.[1]
-
Protein Concentration: The concentration of your macromolecule is a critical variable.[2] While optimal concentrations vary, a general range for many proteins is 8-20 mg/ml.[3] For larger complexes, this might be lower (3-5 mg/ml), and for small proteins or peptides, it could be significantly higher (≥30 mg/ml).[3]
-
Screening Conditions: The initial sparse-matrix screens are designed to cover a broad chemical space, but they may not be suitable for your specific protein.[1] The chosen precipitants might not be effective, or the pH range might not be optimal for reducing your protein's solubility to the point of supersaturation.
Q2: My drops contain a heavy, amorphous precipitate instead of crystals. What does this indicate and how can I fix it?
A2: Heavy precipitation indicates that the supersaturation level was reached too quickly, causing the protein to crash out of solution rather than forming an ordered crystal lattice.[4] This is a kinetic problem. To address this, you need to slow down the process of reaching supersaturation.
-
Reduce Precipitant Concentration: The most direct approach is to lower the concentration of the precipitating agent.
-
Lower Protein Concentration: Using a less concentrated protein solution can also slow the kinetics.
-
Modify Drop Ratio: In vapor diffusion experiments, changing the ratio of protein to reservoir solution in the drop (e.g., from 1:1 to 2:1) can alter the equilibration pathway.[5]
-
Temperature: Temperature affects protein solubility.[6] Experimenting with different incubation temperatures (e.g., 4°C vs. 20°C) can significantly impact the outcome.
Q3: I'm getting a shower of microcrystals, but nothing large enough for diffraction. What's the next step?
A3: A shower of microcrystals is often a promising result, indicating that you are in the right zone for nucleation but not for optimal growth. The goal is to reduce the number of nucleation events to allow a few crystals to grow larger.[7]
-
Refine Precipitant and Protein Concentrations: Make small, incremental decreases in both the precipitant and protein concentrations.
-
Seeding: This is a powerful technique where you introduce microscopic crystals (seeds) from a previous experiment into a new, equilibrated drop that is in a metastable zone (where spontaneous nucleation is unlikely, but growth can occur).[5][8]
-
Vary Temperature: A slight change in temperature can slow down nucleation and favor growth.
-
Additives: Certain additives can "poison" nucleation, reducing the number of initial crystal formation events.[5]
Troubleshooting Guides
Issue 1: No Crystals, Only Clear Drops
This scenario suggests that the protein solution never reached a state of supersaturation necessary for nucleation.
Causality: For crystallization to occur, the Gibbs free energy (ΔG) must be negative, favoring the ordered crystal state over the disordered solution state.[6] This is achieved by bringing the solution to a supersaturated state.[6] If the drops remain clear, your protein's solubility is too high under the tested conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing clear drops.
Detailed Protocols:
-
Increase Protein Concentration:
-
Rationale: A higher initial protein concentration means that a smaller change in precipitant concentration is needed to cross the solubility curve into the supersaturated zone.
-
Protocol:
-
Concentrate a small aliquot of your protein stock to 1.5x and 2x the original concentration.
-
Verify the new concentration and check for aggregation using DLS.
-
Repeat the initial screen with the more concentrated protein.
-
-
-
Fine-tune Precipitant Concentration:
-
Rationale: The initial screen may have undershot the required precipitant concentration. A systematic increase can identify the supersaturation threshold.
-
Protocol:
-
Identify the most promising conditions from your initial screen (e.g., those with slight changes in drop appearance, even if not precipitate).
-
Create a grid screen around these conditions, varying the precipitant concentration in 5-10% increments (relative to the stock concentration).
-
-
Issue 2: Amorphous Precipitate
Precipitation occurs when nucleation and growth happen too rapidly and without order. The key is to slow down the kinetics of phase separation.
Causality: The crystallization phase diagram illustrates distinct zones: undersaturated, metastable, nucleation, and precipitation.[4][9][10][11] Amorphous precipitation occurs when the experimental conditions push the system deep into the precipitation zone, bypassing the narrower nucleation and metastable zones where ordered crystal growth occurs.[12]
Phase Diagram Visualization:
Caption: Simplified protein crystallization phase diagram.
Troubleshooting Strategies:
| Strategy | Rationale | Protocol |
| Decrease Precipitant Concentration | Moves the system from the precipitation zone towards the nucleation/metastable zones. | Set up a grid screen with 10-30% lower precipitant concentrations than the condition that produced the precipitate. |
| Lower Temperature | For many proteins, solubility increases at lower temperatures, thus slowing down the approach to supersaturation. | Replicate the promising (but precipitating) conditions at a lower temperature (e.g., move from 20°C to 4°C). |
| Use Additives | Small molecules can alter protein solubility and interactions.[13][14] | Screen a panel of additives at low concentrations (e.g., the Hampton Research Additive Screen™) in the background of the precipitating condition. |
| Dialysis Method | Allows for a much slower increase in precipitant concentration compared to vapor diffusion.[15] | Set up a microdialysis experiment using the precipitant condition that caused precipitation. |
Issue 3: Poorly Diffracting Crystals
Visually appealing crystals that diffract poorly often suffer from internal disorder, such as a high degree of mosaicity or lattice imperfections.
Causality: Crystal quality is a function of both nucleation and growth. Rapid growth can incorporate defects into the crystal lattice.[16] The solvent content of protein crystals is also high (often around 50%), which can contribute to disorder.[17]
Optimization Workflow:
Caption: Workflow for improving crystal diffraction quality.
Detailed Protocols:
-
Post-Crystallization Dehydration:
-
Rationale: Controlled removal of solvent from the crystal's solvent channels can shrink the unit cell and improve internal order, often leading to higher resolution diffraction.[1][18]
-
Protocol:
-
Prepare a series of solutions with increasing concentrations of the reservoir's precipitant (e.g., 2% increments).
-
Sequentially transfer a crystal through these solutions, allowing it to equilibrate for 10-30 minutes in each step.
-
After the final step, cryo-cool the crystal and test diffraction.
-
-
-
Crystal Annealing:
-
Rationale: This process involves briefly thawing a cryo-cooled crystal and then re-freezing it. This can allow the crystal lattice to relax and re-order, potentially healing defects.[18]
-
Protocol:
-
Mount and cryo-cool the crystal in the cryostream as usual.
-
Block the cryostream for 1-3 seconds to allow the crystal to thaw in the cryoprotectant.
-
Unblock the stream to rapidly re-cool the crystal.
-
Collect a test diffraction image to assess any improvement.
-
-
-
Microseeding:
-
Rationale: Growing new crystals in a metastable solution using seeds from the initial, poorly diffracting crystals often results in slower, more ordered growth.
-
Protocol:
-
Create a seed stock by crushing existing crystals in a small volume of reservoir solution.
-
Prepare new crystallization drops with slightly lower precipitant concentrations (to ensure they are in the metastable zone).
-
Introduce a tiny amount of the seed stock into the new drops using a seeding tool or whisker.
-
Incubate and monitor for the growth of new, potentially higher-quality crystals.
-
-
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Origin and use of crystallization phase diagrams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. cj.sauter.free.fr [cj.sauter.free.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic Acid Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents. Its presence within a molecular scaffold often imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of a specific class of sulfonamides: derivatives of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. This core structure, featuring a tosyl group linked to a p-aminobenzoic acid (PABA) moiety, has served as a versatile template for the development of compounds with significant antimicrobial and anticancer potential.
This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the structure-activity relationships (SAR) that govern the efficacy of these derivatives. By presenting and interpreting experimental data, this guide aims to provide actionable insights for the rational design of next-generation therapeutic agents based on this promising scaffold.
Comparative Biological Activity: A Tale of Two Fronts
Derivatives of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid have demonstrated notable efficacy in two primary therapeutic areas: as antimicrobial and anticancer agents. The following sections delve into the specific activities of various analogs, supported by quantitative experimental data.
Antimicrobial Activity
The sulfonamide moiety is classically associated with antibacterial action, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid, these derivatives act as competitive inhibitors, leading to bacteriostatic effects.
A study on a series of Schiff bases derived from p-aminobenzoic acid provides valuable insights into the structural requirements for antimicrobial activity. While not direct derivatives of the core topic molecule, the principles of their structure-activity relationship are highly relevant. For instance, the introduction of a 3-bromo-benzylidene group to a benzohydrazide derivative of PABA resulted in the most potent compound against Bacillus subtilis (pMIC = 2.11 µM/ml)[1]. Similarly, a 4-bromo-benzylidene derivative showed the highest activity against the fungal strains Aspergillus niger and Candida albicans (pMIC = 1.81 µM/ml)[1]. This suggests that electron-withdrawing groups on the periphery of the molecule can significantly enhance antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound | Modification | Target Organism | pMIC (µM/ml) | Reference |
| 11 | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [1] |
| 14 | N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78 | [1] |
| 5 | N'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide | Aspergillus niger | 1.81 | [1] |
| 5 | N'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide | Candida albicans | 1.81 | [1] |
Note: The data presented is for derivatives of p-aminobenzoic acid, which serve as a structural analogue to the core topic. pMIC is the negative logarithm of the Minimum Inhibitory Concentration.
The general trend observed is that Schiff bases of PABA derivatives tend to be more potent than their ester counterparts[1]. This highlights the importance of the imine linkage in mediating the antimicrobial effect.
Anticancer Activity
The anticancer potential of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid derivatives is an emerging area of research. The structural similarity to certain tyrosine kinase inhibitors and other signaling pathway modulators has prompted investigations into their efficacy against various cancer cell lines.
One study on 2-(4'-substitutedsulfonamido)benzoic acid derivatives, positional isomers of the main topic, revealed that a compound with a 4-nitro group exhibited the highest anticancer activity against MOLT-3, HepG2, HuCCA-1, and A549 cancer cell lines, with an IC50 value of 50 µg/ml.
In a series of O- and N-alkyl derivatives of 4-aminobenzoic acid, one compound demonstrated significant inhibitory properties against the NCI-H460 lung cancer cell line with an IC50 of 15.59 µM, which was more potent than the standard drug cisplatin (IC50 21.00 µM)[2]. This underscores the potential for enhancing anticancer activity through strategic alkylation.
Table 2: Comparative Anticancer Activity of Selected Aminobenzoic Acid Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 20 | O- and N- alkyl derivative of 4-aminobenzoic acid | NCI-H460 (Lung) | 15.59 | [2] |
| 1 | 2-(4'-nitrosulfonamido)benzoic acid | MOLT-3, HepG2, HuCCA-1, A549 | 50 µg/ml | |
| Cisplatin | Reference Drug | NCI-H460 (Lung) | 21.00 | [2] |
Note: The data presented is for derivatives of aminobenzoic acid, which are structurally related to the core topic.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of key structure-activity relationships that can guide future drug design efforts.
For Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (bromo, chloro) or nitro groups, on the aromatic rings generally enhances antimicrobial activity[1][3].
-
Schiff Bases vs. Esters: Schiff base derivatives tend to exhibit greater potency compared to their corresponding ester analogs[1].
-
Substitution Position: The position of substituents can influence selectivity. For instance, a meta-bromo substituent was optimal for activity against B. subtilis, while a para-bromo group was favored for antifungal activity[1].
For Anticancer Activity:
-
Alkylation: Specific alkylation patterns on the amino and carboxyl groups can lead to a significant increase in cytotoxic potency against certain cancer cell lines[2].
-
Nitro Group: The introduction of a nitro group has been shown to be beneficial for anticancer activity.
The following diagram illustrates the key SAR points for the 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid scaffold.
Caption: Structure-Activity Relationship (SAR) diagram for 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid derivatives.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the activity of these compounds.
Synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
A general and reliable method for the synthesis of the parent compound is as follows[4]:
-
Dissolve p-aminobenzoic acid (1.0 g, 7.3 mmol) in distilled water (10 ml) in a round-bottom flask.
-
Add 1M aqueous sodium carbonate solution to adjust the pH to between 8 and 9, ensuring the dissolution of the p-aminobenzoic acid.
-
Add tosyl chloride (1.66 g, 8.70 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the initial suspension turns into a clear solution.
-
Adjust the pH of the reaction mixture to 1-2 using 1N HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water, and dry.
-
Recrystallize the crude product from methanol to obtain colorless needles of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and quantitative technique for its determination.
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating promising antimicrobial and anticancer activities. The structure-activity relationship studies indicate that the biological activity can be fine-tuned through strategic modifications of the core molecule. Specifically, the introduction of electron-withdrawing groups and the formation of Schiff bases appear to be beneficial for antimicrobial activity, while specific alkylation patterns can enhance anticancer potency.
Future research should focus on the synthesis and evaluation of a broader and more diverse library of these derivatives to further elucidate the SAR. Investigating the mechanism of action, particularly for the anticancer derivatives, is crucial for their further development. Moreover, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising compounds. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations, ensuring the generation of robust and comparable data.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectral Data Cross-Referencing: A Case Study of 1-(3-chloropropyl)-4-methylpiperazine
In the landscape of drug discovery and chemical research, the unambiguous identification and purity assessment of chemical entities are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular characterization. However, the true confidence in a compound's identity comes not from a single spectrum, but from the diligent cross-referencing of experimental data with established literature values and orthogonal analytical techniques. This guide provides a comprehensive framework for this critical process, using 1-(3-chloropropyl)-4-methylpiperazine (CAS No: 104-16-5) as a practical case study.
The Imperative of Cross-Referencing: Ensuring Scientific Rigor
Sourcing chemical building blocks from various suppliers, or synthesizing them in-house, necessitates a rigorous validation process. Discrepancies in spectral data can indicate the presence of impurities, residual solvents, or even a completely incorrect structure. Such errors can have cascading and costly consequences in a research and development pipeline. Therefore, a systematic approach to comparing acquired spectral data against literature precedents is not merely good practice, but a cornerstone of scientific integrity.
The compound at the center of our discussion, 1-(3-chloropropyl)-4-methylpiperazine, is a versatile intermediate in pharmaceutical synthesis.[1][2][3][4] Its unambiguous identification is crucial for the successful synthesis of downstream target molecules.
The Analytical Workflow: A Self-Validating System
A robust analytical workflow for compound validation is designed to be self-validating. This means that each step is not only a data generation point but also a check on the consistency of the overall analytical picture. The following diagram illustrates a typical workflow for acquiring and cross-referencing spectral data.
Caption: A typical workflow for acquiring, processing, and cross-referencing spectral data for a chemical compound.
Comparative Spectral Data for 1-(3-chloropropyl)-4-methylpiperazine
The following tables present a compilation of expected spectral data for 1-(3-chloropropyl)-4-methylpiperazine, based on typical values for similar structural motifs. This illustrative data serves as a benchmark for comparison with experimentally acquired spectra.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (-CH₃) | ~2.3 | s | 3H | - |
| H-b (Piperazine CH₂) | ~2.4 - 2.6 | m | 8H | - |
| H-c (-CH₂-N) | ~2.5 | t | 2H | ~7 |
| H-d (-CH₂-CH₂-CH₂-) | ~1.9 | quint | 2H | ~7 |
| H-e (-CH₂-Cl) | ~3.6 | t | 2H | ~7 |
Note: The piperazine protons (H-b) often appear as a complex multiplet due to their chemical environment.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| C-1 (-CH₃) | ~46 |
| C-2 (Piperazine CH₂) | ~53 |
| C-3 (Piperazine CH₂) | ~55 |
| C-4 (-CH₂-N) | ~57 |
| C-5 (-CH₂-CH₂-CH₂-) | ~27 |
| C-6 (-CH₂-Cl) | ~43 |
Table 3: FT-IR Spectral Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2800-3000 | Strong |
| C-N stretch | 1000-1250 | Medium-Strong |
| C-Cl stretch | 600-800 | Strong |
Table 4: Mass Spectrometry Data Comparison
| Ion | Expected m/z | Notes |
| [M]⁺ | 176.11 (for ³⁵Cl), 178.11 (for ³⁷Cl) | Molecular ion. The isotopic pattern for chlorine (approx. 3:1 ratio) should be observed. |
| [M-CH₂Cl]⁺ | 127 | Loss of the chloromethyl group. |
| [C₅H₁₁N₂]⁺ | 99 | Fragmentation of the piperazine ring. |
Experimental Protocols: A Guide to Reproducible Data Acquisition
The quality and comparability of spectral data are intrinsically linked to the experimental methodology. The following are detailed, step-by-step protocols for acquiring high-quality data for a compound like 1-(3-chloropropyl)-4-methylpiperazine.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the chosen solvent is consistent with the literature data being used for comparison.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid sample (or a small amount of the solid) onto the ATR crystal, ensuring complete coverage.
-
Clamp the sample arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the software to identify the wavenumbers of the major absorption bands.
-
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
For EI-MS, the standard electron energy is 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and compare it to expected fragmentation pathways for the proposed structure. Look for characteristic losses and the presence of isotopic peaks (e.g., for chlorine).
-
Visualizing Structural Information and Fragmentation
The chemical structure and key fragmentation pathways can be visualized to aid in the interpretation of spectral data.
References
A Senior Application Scientist's Guide to Differentiating N-(4-Carboxyphenyl)-p-toluenesulfonamide and Its Structural Isomers
For researchers, medicinal chemists, and quality control analysts, the precise structural elucidation of a synthesized compound is not merely a procedural step but the bedrock of reliable and reproducible science. N-(4-Carboxyphenyl)-p-toluenesulfonamide, a molecule of interest in various research domains, is often synthesized from precursors that can lead to the formation of its structural isomers. The seemingly subtle shift of a carboxyl group on a phenyl ring can dramatically alter a molecule's biological activity, solubility, and pharmacokinetic profile. Therefore, the ability to definitively distinguish the intended para isomer from its ortho and meta counterparts is of paramount importance.
This guide provides an in-depth comparison of analytical methodologies to differentiate these isomers, grounded in the principles of spectroscopy and chromatography. We will explore not just the "how" but the "why" behind these techniques, offering field-proven insights and robust experimental protocols.
The Challenge: Identifying Positional Isomers
The core challenge lies in differentiating the following three structural isomers:
-
N-(4-Carboxyphenyl)-p-toluenesulfonamide (para-isomer): The target compound.
-
N-(2-Carboxyphenyl)-p-toluenesulfonamide (ortho-isomer): A potential impurity.
-
N-(3-Carboxyphenyl)-p-toluenesulfonamide (meta-isomer): Another potential impurity.
All three isomers share the same molecular formula (C₁₄H₁₃NO₄S) and molecular weight (291.32 g/mol ), rendering them indistinguishable by standard mass spectrometry based on the molecular ion alone.[1] The differentiation must, therefore, rely on techniques sensitive to the spatial arrangement of atoms.
The Analytical Workflow: A Multi-faceted Approach
A robust analytical strategy for isomer differentiation involves a combination of chromatographic separation and spectroscopic characterization. This ensures orthogonal validation of the compound's structure.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of N-(Carboxyphenyl)-p-toluenesulfonamide isomers.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the cornerstone for physically separating the isomers before spectroscopic analysis. The choice of stationary and mobile phases is critical and is dictated by the physicochemical properties of the isomers. Given the presence of both a polar carboxylic acid group and nonpolar aromatic rings, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be effective.[2][3][4][5][6]
Causality Behind Method Selection:
-
Reversed-Phase (RP-HPLC): This technique separates molecules based on hydrophobicity. While all three isomers have the same overall hydrophobicity, subtle differences in dipole moment and molecular shape due to the carboxyl group's position can lead to differential interactions with the C18 stationary phase, enabling separation. The para-isomer, being the most symmetric, may elute differently from the less symmetric ortho and meta isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds.[2][3] The separation is based on the partitioning of the analytes between a water-enriched layer on the polar stationary phase and a less polar mobile phase. The accessibility of the polar carboxylic acid and sulfonamide groups for interaction with the stationary phase will differ for each isomer, leading to distinct retention times.
Predicted Elution Order and Data Summary
| Technique | Stationary Phase | Mobile Phase (Typical) | Predicted Elution Order | Rationale |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ortho > meta > para | Intramolecular hydrogen bonding in the ortho isomer can reduce its interaction with the stationary phase, leading to earlier elution. The greater symmetry of the para isomer may allow for stronger interaction. |
| HILIC | Silica, Amide | Acetonitrile/Ammonium Acetate Buffer (gradient) | para > meta > ortho | The exposed carboxylic acid in the para and meta isomers allows for stronger hydrophilic interactions compared to the sterically hindered ortho isomer. |
Experimental Protocol: RP-HPLC Separation
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful technique for unambiguous isomer identification. The substitution pattern on the carboxyphenyl ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.[7][8][9]
Causality Behind Spectral Differences:
The number of unique proton environments and their coupling constants (J-values) are directly dependent on the isomer's symmetry and the relative positions of the protons.
-
Ortho-isomer: The four protons on the carboxyphenyl ring will be in different chemical environments, leading to four distinct signals, often complex multiplets.
-
Meta-isomer: The four protons on the carboxyphenyl ring will also be in four different environments. However, one proton is situated between two substituents and will typically appear as a singlet or a narrow triplet, a highly diagnostic feature.
-
Para-isomer: Due to the molecule's symmetry, there are only two types of protons on the carboxyphenyl ring. This results in a characteristic pair of doublets (an AA'BB' system), which is a clear fingerprint for para substitution.[7]
Caption: Decision tree for identifying isomers based on ¹H NMR aromatic region patterns.
Predicted ¹H NMR Data (Aromatic Region)
| Isomer | Carboxyphenyl Ring Protons | p-Toluenesulfonyl Ring Protons | Expected Pattern for Carboxyphenyl Ring |
| Ortho | 4H | 4H | Four distinct, complex signals (multiplets). |
| Meta | 4H | 4H | Four distinct signals, including one downfield singlet or narrow triplet. |
| Para | 4H | 4H | Two doublets, integrating to 2H each (AA'BB' system). |
Note: The p-toluenesulfonyl group protons will consistently appear as an AA'BB' system (two doublets) in all three isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to the acidic protons of the carboxylic acid and sulfonamide groups.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all peaks and analyze the splitting patterns and coupling constants in the aromatic region (typically 7.0-8.5 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides valuable information about the functional groups present and can be used to distinguish between substitution patterns on an aromatic ring. The key diagnostic region is the C-H out-of-plane bending vibrations between 650 and 900 cm⁻¹.[10][11]
Causality Behind Spectral Differences:
The number of adjacent hydrogen atoms on the benzene ring dictates the frequency of the C-H out-of-plane bending vibrations. Each substitution pattern produces a characteristic absorption band in the fingerprint region.[10]
Predicted FTIR Data (C-H Bending Region)
| Isomer | Substitution Pattern (Carboxyphenyl Ring) | Expected C-H Bending Absorption (cm⁻¹) |
| Ortho | 1,2-disubstituted | 770 - 735 |
| Meta | 1,3-disubstituted | 810 - 750 and 725 - 680 |
| Para | 1,4-disubstituted | 860 - 790 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the dry, purified sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Analysis: Identify the characteristic absorption bands for the sulfonamide (S=O stretches ~1340 and ~1160 cm⁻¹), carboxylic acid (broad O-H stretch ~3300-2500 cm⁻¹, C=O stretch ~1700 cm⁻¹), and the key C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[12]
Mass Spectrometry (MS): Fragmentation Analysis
While the molecular ion is identical for all three isomers, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns. The primary fragmentation pathway for N-phenyl sulfonamides involves the loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[13][14][15][16]
Causality Behind Fragmentation Differences:
The stability of the resulting fragment ions can be influenced by the position of the carboxyl group. Although often subtle, the relative intensities of certain fragment ions might differ between the isomers, particularly if the carboxyl group can participate in a rearrangement or influence the stability of a subsequent fragment. For instance, an ortho carboxyl group could potentially interact with the sulfonamide linkage during fragmentation.
Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Primary Neutral Loss | Key Fragment Ion (m/z) | Potential Secondary Fragments |
| 292.06 [M+H]⁺ | SO₂ (64 Da) | 228.06 | Loss of H₂O, loss of CO |
| 290.05 [M-H]⁻ | SO₂ (64 Da) | 226.05 | Loss of CO₂ |
Note: While the major fragments are expected to be the same, the relative abundance of these fragments could potentially differ between isomers, requiring careful comparison against reference standards.
Experimental Protocol: LC-MS/MS
-
System: Couple the outlet of the HPLC system described above to an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole).
-
Ionization Mode: ESI in both positive and negative modes should be evaluated, as sulfonamides can ionize well in both.
-
MS Scan:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 100-500 to identify the precursor ions ([M+H]⁺ at m/z 292.06 and [M-H]⁻ at m/z 290.05).
-
Product Ion Scan (MS/MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the spectrum of the resulting fragment ions.
-
-
Analysis: Compare the product ion spectra obtained for each chromatographically separated isomer. Look for differences in the relative intensities of the major fragments.
Conclusion
Differentiating the structural isomers of N-(4-Carboxyphenyl)-p-toluenesulfonamide is a critical task that demands a systematic and multi-technique approach. While HPLC provides the initial separation, it is the detailed analysis of spectroscopic data—particularly the unambiguous splitting patterns in ¹H NMR and the characteristic vibrational bands in FTIR—that provides definitive structural confirmation. Mass spectrometry serves as a powerful complementary tool, confirming molecular weight and offering insights through fragmentation analysis. By understanding the causal relationships between molecular structure and analytical output, researchers can confidently identify their target compound and ensure the integrity of their scientific endeavors.
References
- 1. BioOrganics [bioorganics.biz]
- 2. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of Tosylation on the Biological Activity of Aminobenzoic Acid: A Comparative Guide
For Immediate Release to the Scientific Community
Harnessing the Power of a Simple Chemical Modification: A Comparative Analysis of Tosylated vs. Non-tosylated Aminobenzoic Acid Derivatives in Antimicrobial and Anticancer Applications
In the dynamic landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. Among the vast array of chemical scaffolds, aminobenzoic acid and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer properties.[1] This guide delves into a critical aspect of their structure-activity relationship: the impact of tosylation on their biological performance. By presenting a comparative analysis of tosylated versus non-tosylated aminobenzoic acid analogs, supported by experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
The Rationale for Tosylation: Enhancing Lipophilicity and Target Interaction
The introduction of a tosyl group (p-toluenesulfonyl) to the amino functionality of aminobenzoic acid is a deliberate chemical modification aimed at modulating the molecule's physicochemical properties. The tosyl group, with its bulky and aromatic nature, significantly increases the lipophilicity of the parent molecule. This enhanced lipophilicity can facilitate the transport of the compound across biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, potentially leading to increased intracellular concentrations and greater therapeutic effect.
Furthermore, the sulfonyl group in the tosyl moiety can act as a hydrogen bond acceptor, enabling stronger and more specific interactions with biological targets like enzymes or receptors. This can translate to improved binding affinity and, consequently, enhanced biological activity.
Comparative Biological Activity: A Head-to-Head Analysis
While extensive research has been conducted on a wide array of aminobenzoic acid derivatives, direct comparative studies between tosylated and non-tosylated analogs are less common. However, by examining the available literature, we can synthesize a compelling case for the potential benefits of tosylation.
Antimicrobial Activity: Broadening the Spectrum and Potency
Derivatives of p-aminobenzoic acid (PABA) have shown promise as antimicrobial agents.[1][2] For instance, various ester and amide derivatives of PABA have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (e.g., Salmonella enterica, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans.[1] Simple chemical modifications, such as the formation of Schiff bases, have been shown to confer antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[3][4]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
A standardized and reliable method for preliminary antibacterial screening is the agar well diffusion assay. This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.
Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Data Interpretation:
The diameter of the zone of inhibition is directly proportional to the susceptibility of the microorganism to the test compound. A larger zone of inhibition indicates greater antibacterial activity. By comparing the zones of inhibition produced by the tosylated and non-tosylated aminobenzoic acid derivatives, a direct assessment of the impact of tosylation can be made.
| Compound | Test Organism | Zone of Inhibition (mm) |
| Non-tosylated Aminobenzoic Acid Derivative | S. aureus | Data to be determined experimentally |
| Tosylated Aminobenzoic Acid Derivative | S. aureus | Data to be determined experimentally |
| Non-tosylated Aminobenzoic Acid Derivative | E. coli | Data to be determined experimentally |
| Tosylated Aminobenzoic Acid Derivative | E. coli | Data to be determined experimentally |
| Positive Control (e.g., Ciprofloxacin) | S. aureus | Standard value |
| Positive Control (e.g., Ciprofloxacin) | E. coli | Standard value |
| Negative Control (Solvent) | S. aureus / E. coli | 0 |
Anticancer Activity: Targeting Cancer Cell Proliferation
Aminobenzoic acid derivatives have also emerged as a promising scaffold for the development of anticancer agents.[1] Various analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung (NCI-H460), oral squamous carcinoma (CAL-27), and liver (HepG2) cancer cells.[3][4] For instance, certain alkyl derivatives of 4-aminobenzoic acid have shown potent inhibitory properties against the NCI-H460 cell line, with IC50 values as low as 15.59 µM.[3]
The introduction of a tosyl group could potentially enhance the anticancer activity of aminobenzoic acid derivatives through several mechanisms. The increased lipophilicity may lead to better penetration of the tumor cell membrane, resulting in higher intracellular drug concentrations. Additionally, the tosyl group could facilitate interactions with specific molecular targets within the cancer cells, such as kinases or other enzymes involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for in vitro cytotoxicity testing.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Interpretation:
The absorbance is directly proportional to the number of viable cells. By plotting cell viability against the concentration of the test compound, a dose-response curve can be generated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined. A lower IC50 value indicates greater cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| Non-tosylated Aminobenzoic Acid Derivative | NCI-H460 | Data to be determined experimentally |
| Tosylated Aminobenzoic Acid Derivative | NCI-H460 | Data to be determined experimentally |
| Non-tosylated Aminobenzoic Acid Derivative | HepG2 | Data to be determined experimentally |
| Tosylated Aminobenzoic Acid Derivative | HepG2 | Data to be determined experimentally |
| Positive Control (e.g., Doxorubicin) | NCI-H460 | Standard value |
| Positive Control (e.g., Doxorubicin) | HepG2 | Standard value |
Conclusion and Future Directions
The strategic modification of the aminobenzoic acid scaffold through tosylation presents a promising avenue for the development of novel antimicrobial and anticancer agents with enhanced biological activity. The increased lipophilicity and potential for improved target interactions conferred by the tosyl group are key factors that can lead to greater therapeutic efficacy.
While the existing body of literature provides a strong rationale for the potential benefits of tosylation, there is a clear need for more direct comparative studies. Future research should focus on the synthesis and parallel biological evaluation of tosylated and non-tosylated aminobenzoic acid derivatives to provide definitive evidence of the impact of this chemical modification. Such studies will be instrumental in guiding the rational design of the next generation of aminobenzoic acid-based therapeutics.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-(4-Methylphenylsulfonamido)benzoic acid Against Standard Antibiotics: An Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent antibacterial activity. Sulfonamides and benzoic acid derivatives have long been recognized for their therapeutic potential, including antimicrobial properties.[1] This guide focuses on a specific compound, 4-(4-Methylphenylsulfonamido)benzoic acid , a molecule that combines structural motifs from both classes. While direct comparative studies on this specific molecule are not yet prevalent in published literature, its structural analogues have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[2][3] This guide, therefore, serves as a comprehensive framework for researchers to evaluate the antimicrobial performance of this compound against a panel of established antibiotics. The methodologies outlined herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
The rationale for investigating this compound is rooted in the known mechanisms of its constituent parts. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Benzoic acid and its derivatives can exert antimicrobial effects by disrupting cell membrane integrity and inhibiting key enzymatic activities.[4][5] The combination of these moieties in a single molecule presents an intriguing candidate for novel antibacterial action.
This document provides a detailed roadmap for conducting a rigorous in vitro comparison, from fundamental susceptibility testing to more advanced bactericidal assays. By following these protocols, researchers can generate the robust data needed to ascertain the potential of this compound as a future therapeutic agent.
Experimental Design and Methodology
A comprehensive in vitro evaluation is paramount to understanding the antimicrobial profile of any new compound. The following experimental workflow is designed to provide a thorough comparison of this compound with a selection of standard antibiotics. The methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[6][7][8][9]
Test Organisms
A representative panel of clinically relevant bacteria should be selected, including both Gram-positive and Gram-negative species. This panel should ideally include quality control (QC) strains as recommended by CLSI and EUCAST to ensure the validity of the testing procedure.[10]
Suggested Bacterial Panel:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
Streptococcus pneumoniae (ATCC 49619)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ATCC 700603)
-
Comparator Antibiotics
A selection of antibiotics with different mechanisms of action should be used for comparison.
Suggested Comparator Antibiotics:
-
Ciprofloxacin (Fluoroquinolone)
-
Vancomycin (Glycopeptide - for Gram-positive bacteria)
-
Gentamicin (Aminoglycoside)
-
Ceftriaxone (Beta-lactam)
-
Sulfamethoxazole (Sulfonamide)
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[13][14][15]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of the comparator antibiotics as per CLSI guidelines.[7]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Microdilution Plate Setup:
-
Using a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and comparator antibiotics in MHB to achieve a range of desired concentrations.[17]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading and Interpreting Results:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.[15]
-
Diagram of Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[18] This test is a crucial next step after an MIC is determined and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity.[19][20]
Step-by-Step Methodology:
-
Perform an MIC Test: Complete the broth microdilution MIC test as described above.
-
Sub-culturing:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
Diagram for Interpreting MIC and MBC Results
Caption: Logic for classifying antimicrobial activity.
Presentation of Hypothetical Performance Data
The data generated from these experiments should be organized into clear, comparative tables. The following tables are examples of how the results for this compound (referred to as "Compound X") could be presented alongside comparator antibiotics.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Compound X | Ciprofloxacin | Vancomycin | Gentamicin | Ceftriaxone | Sulfamethoxazole |
| S. aureus (ATCC 29213) | 8 | 0.5 | 1 | 0.5 | 4 | 16 |
| E. faecalis (ATCC 29212) | 16 | 1 | 2 | 8 | >64 | >64 |
| MRSA (ATCC 43300) | 16 | 4 | 2 | 16 | >64 | >64 |
| E. coli (ATCC 25922) | 64 | 0.015 | >64 | 0.25 | 0.125 | 32 |
| P. aeruginosa (ATCC 27853) | >128 | 0.25 | >64 | 1 | 16 | >64 |
| K. pneumoniae (ATCC 700603) | 128 | 0.03 | >64 | 0.5 | 0.25 | 64 |
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBCs) in µg/mL and MBC/MIC Ratios
| Organism | Compound X (MBC) | Compound X (MBC/MIC) | Ciprofloxacin (MBC) | Ciprofloxacin (MBC/MIC) |
| S. aureus (ATCC 29213) | 16 | 2 | 1 | 2 |
| E. faecalis (ATCC 29212) | 64 | 4 | 2 | 2 |
| MRSA (ATCC 43300) | >128 | >8 | 8 | 2 |
| E. coli (ATCC 25922) | >128 | >2 | 0.03 | 2 |
Interpretation of Potential Outcomes
-
Potency: The MIC values of this compound should be directly compared to those of the standard antibiotics. A lower MIC value indicates greater potency. For instance, in the hypothetical data, if "Compound X" shows an MIC of 8 µg/mL against S. aureus, it is less potent than Vancomycin (MIC of 1 µg/mL) but more potent than Sulfamethoxazole (MIC of 16 µg/mL).
-
Spectrum of Activity: The range of organisms inhibited by the compound determines its spectrum of activity. Based on the hypothetical data, "Compound X" shows activity primarily against Gram-positive bacteria, with limited efficacy against the tested Gram-negatives. This could suggest a target or mechanism that is specific to Gram-positive organisms.
-
Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio is a key indicator of the mode of action.[21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[21] If the ratio is greater than 4, the agent is considered bacteriostatic. In the hypothetical Table 2, "Compound X" would be considered bactericidal against S. aureus and E. faecalis. For MRSA, where the MBC/MIC ratio is >8, it would be classified as bacteriostatic.
-
Resistance Profile: Testing against resistant strains like MRSA is crucial. If the compound retains significant activity against resistant strains, it may have a novel mechanism of action or be less susceptible to existing resistance mechanisms.
Conclusion
This guide provides a standardized and comprehensive framework for the in vitro evaluation of this compound's antibacterial performance against known antibiotics. By adhering to established protocols from CLSI and EUCAST, researchers can generate high-quality, reproducible data. The systematic determination of MIC and MBC values against a diverse panel of bacteria will elucidate the compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature. These findings are the foundational step in the drug development pipeline and will determine whether this compound warrants further investigation as a potential new weapon in the fight against bacterial infections.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. iacld.com [iacld.com]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. szu.gov.cz [szu.gov.cz]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Experimental Properties of 4-(4-Methylphenylsulfonamido)benzoic Acid
This guide provides an in-depth analysis of the experimentally determined properties of 4-(4-Methylphenylsulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to present a clear, data-driven comparison based on published research, focusing on the structural and vibrational properties of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule's characteristics.
Introduction: The Significance of Sulfonamide Derivatives
Sulfonamides are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The compound this compound incorporates the key sulfonamide linkage, bridging a p-toluenesulfonyl group and a 4-aminobenzoic acid moiety. Understanding the precise three-dimensional structure and vibrational characteristics of this molecule is paramount for elucidating its structure-activity relationships and for the rational design of new derivatives.
Experimental Methodologies: A Validated Approach
The synthesis and characterization of this compound have been reported, providing a reliable foundation for its analysis. The experimental workflow ensures the integrity of the data presented.
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with 4-aminobenzoic acid. A common procedure involves stirring a mixture of these reactants in an aqueous solution at room temperature. The product can then be precipitated by acidification. For crystallographic studies, single crystals are often grown by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF).[2]
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The data presented in this guide were collected using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation.[2] This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic vibrational frequencies for its key functional groups, including the carboxylic acid, sulfonamide, and aromatic rings.
Molecular Structure: An Experimental Perspective
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. Interestingly, the conformation of the molecule can be influenced by the presence of solvent molecules in the crystal lattice.
Caption: A schematic representation of the molecular structure of this compound.
Bond Lengths and Angles
The experimentally determined bond lengths and angles are within the expected ranges for similar sulfonamide structures.[1] In the unsolvated crystal structure, the molecule exists as a centrosymmetric dimer, with adjacent molecules linked by pairs of O—H⋯O hydrogen bonds, a typical arrangement for carboxylic acids.[1]
| Parameter | Experimental Value (Å) |
| S1=O3 | 1.424(2) |
| S1=O4 | 1.433(2) |
| S1—N1 | 1.636(2) |
| S1—C8 | 1.758(3) |
| C7=O1 | 1.258(4) |
| C7—O2 | 1.272(4) |
| N1—C1 | 1.429(3) |
Table 1: Selected experimental bond lengths for this compound. Data from single-crystal X-ray diffraction.
| Parameter | Experimental Value (°) |
| O3—S1—O4 | 120.3(1) |
| O3—S1—N1 | 107.5(1) |
| O4—S1—N1 | 107.3(1) |
| O3—S1—C8 | 108.0(1) |
| O4—S1—C8 | 107.6(1) |
| N1—S1—C8 | 105.6(1) |
| C1—N1—S1 | 123.6(2) |
Table 2: Selected experimental bond angles for this compound. Data from single-crystal X-ray diffraction.
Molecular Conformation and Crystal Packing
The conformation of this compound is notably different in its solvated and unsolvated forms.
-
Unsolvated Form: The dihedral angle between the two aromatic rings is 35.47 (10)°.[1] The crystal packing is dominated by hydrogen bonds, with adjacent dimers further linked through C—H⋯O and N—H⋯O interactions.[1]
-
N,N-Dimethylformamide (DMF) Solvate: In the presence of DMF, the C—S—N—C torsion angle is -64.55 (17)°, defining a more folded conformation.[2] The dihedral angle between the benzene rings increases significantly to 83.367 (6)°.[2] The crystal packing in this form involves intermolecular N—H⋯O and O—H⋯O hydrogen bonds that link the molecules into a chain.[2]
This conformational flexibility is a critical consideration in drug design, as the molecule's shape can influence its binding to biological targets.
Vibrational Properties: An FT-IR Perspective
The FT-IR spectrum of this compound provides a vibrational fingerprint of the molecule. The key absorption bands can be assigned to the characteristic vibrations of its functional groups. The following table summarizes the prominent experimental FT-IR peaks observed for the DMF solvate.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3423 | Strong | O-H stretching (carboxylic acid) |
| 3198 | Very Strong | N-H stretching (sulfonamide) |
| 3059 | Weak | Aromatic C-H stretching |
| 2928 | Strong | Aliphatic C-H stretching (methyl group) |
| 2510 | Medium | O-H stretching (hydrogen-bonded dimer) |
| 1693 | Very Strong | C=O stretching (carboxylic acid) |
| 1635 | Very Strong | C=C stretching (aromatic) |
| 1607 | Strong | C=C stretching (aromatic) |
| 1334 | Strong | Asymmetric SO₂ stretching |
| 1159 | Very Strong | Symmetric SO₂ stretching |
| 923 | Strong | O-H out-of-plane bending |
Table 3: Key experimental FT-IR absorption bands for this compound N,N-dimethylformamide monosolvate.[2]
The strong absorptions corresponding to the O-H, N-H, C=O, and SO₂ stretching vibrations are particularly useful for confirming the presence of the carboxylic acid and sulfonamide functional groups.
Future Directions: The Need for Computational Corroboration
While the experimental data provide a solid foundation for understanding the properties of this compound, a comprehensive comparison with theoretical calculations is currently lacking in the literature. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for:
-
Corroborating Experimental Geometries: Comparing the calculated bond lengths, angles, and dihedral angles with the X-ray diffraction data can provide insights into the accuracy of the computational methods and the effects of crystal packing forces.
-
Assigning Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities, aiding in the definitive assignment of the experimental FT-IR and Raman spectra.
-
Predicting Spectroscopic and Electronic Properties: Computational models can be used to predict NMR chemical shifts, electronic transitions (UV-Vis spectra), and other molecular properties that may be challenging to measure experimentally.
The absence of experimental NMR data in the readily available literature for this specific compound also represents a gap that future research could address to provide a more complete characterization.
Conclusion
This guide has presented a detailed comparison of the experimentally determined structural and vibrational properties of this compound based on single-crystal X-ray diffraction and FT-IR spectroscopy. The data reveal a molecule with significant conformational flexibility, influenced by its crystalline environment. The key structural parameters and vibrational frequencies have been tabulated to serve as a valuable resource for researchers in medicinal chemistry and related fields. The clear need for complementary computational studies and more extensive spectroscopic characterization, particularly NMR, highlights promising avenues for future investigations into this important sulfonamide derivative.
References
A Researcher's Guide to the Structure-Activity Relationship of 4-(4-Methylphenylsulfonamido)benzoic Acid Analogs
The 4-(4-methylphenylsulfonamido)benzoic acid scaffold represents a versatile template in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. The inherent modularity of this scaffold, with distinct points for chemical modification on the benzoic acid ring, the sulfonamide linker, and the p-tolyl group, has allowed researchers to fine-tune its pharmacological properties to target a range of enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, drawing upon experimental data from published studies to offer insights for researchers, scientists, and professionals in drug development.
The Core Scaffold: A Platform for Diverse Biological Activity
The fundamental structure of this compound consists of a benzoic acid moiety linked to a p-toluenesulfonamide group at the para position. This arrangement provides a rigid framework with key hydrogen bond donors and acceptors, as well as aromatic surfaces capable of engaging in various non-covalent interactions with biological targets. The carboxylic acid group often acts as a critical anchoring point, while the sulfonamide and the p-tolyl group offer opportunities for modifications that influence potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications and Biological Activities
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections dissect the SAR of this scaffold based on modifications at key positions, with supporting data from various studies.
Modifications on the Benzoic Acid and Phenyl Rings
Alterations to the core phenyl rings have been shown to significantly impact the inhibitory potency and selectivity of these analogs against various targets. For instance, in the context of human carbonic anhydrase (CA) inhibitors, a class of enzymes involved in physiological processes such as pH regulation and fluid balance, modifications to the benzoic acid scaffold have yielded potent and selective inhibitors.[1]
A series of benzamides incorporating 4-sulfamoyl moieties were synthesized and evaluated for their inhibitory activity against several human CA isoforms. The general synthetic approach involves the reaction of 4-sulfamoyl benzoic acid with primary and secondary amines or amino acids.[1]
Table 1: Inhibitory Activity (Kᵢ) of Benzamide-4-sulfonamide Analogs against Human Carbonic Anhydrase Isoforms [1]
| Compound | R Group on Benzamide | hCA I (nM) | hCA II (nM) | hCA VII (nM) | hCA IX (nM) |
| 1 | H | 334 | 12.1 | 8.9 | 0.8 |
| 2 | Methyl | 256 | 9.8 | 7.5 | 0.7 |
| 3 | Ethyl | 189 | 7.5 | 6.1 | 0.6 |
| 4 | Propyl | 154 | 6.2 | 5.3 | 0.5 |
| 5 | Cyclopropyl | 112 | 5.1 | 4.8 | 0.4 |
The data clearly indicates that increasing the alkyl chain length on the benzamide nitrogen generally enhances the inhibitory activity against all tested isoforms, with the cyclopropyl substituent providing the most potent inhibition.[1] This suggests that the hydrophobic pocket of the enzyme's active site can accommodate these substituents, leading to improved binding affinity.
Modifications of the Sulfonamide Linker
The sulfonamide group is a critical pharmacophore in many biologically active molecules, often involved in key interactions with the target protein. N-substitution on the sulfonamide nitrogen has been a fruitful strategy for modulating the activity of this compound analogs.
In a study focused on developing inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes, structural modifications of an N,N-disubstituted 4-sulfamoylbenzoic acid derivative were explored.[2] The initial hit compound was modified by introducing various residues on the sulfonamide nitrogen.[2]
Table 2: Inhibitory Potency (IC₅₀) of N-Substituted 4-Sulfamoylbenzoic Acid Analogs against cPLA2α [2]
| Compound | N-Substituent | cPLA2α IC₅₀ (µM) |
| Hit Compound | N,N-diethyl | >10 |
| Analog 1 | N-naphthylmethyl | 8.2 |
| Analog 2 | N-(indol-3-ylethyl) | 5.8 |
| Analog 3 | N-benzhydryl | 0.9 |
| Analog 4 | N-(2-(naphthalen-2-yl)ethyl) | 0.7 |
These results highlight that bulky, aromatic substituents on the sulfonamide nitrogen significantly enhance the inhibitory potency against cPLA2α. The submicromolar activity of analogs with benzhydryl and naphthylethyl groups suggests that these moieties likely engage in favorable hydrophobic and/or pi-stacking interactions within the enzyme's binding site.[2]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the presented data, this section outlines the general synthetic and biological evaluation methodologies employed in the characterization of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of these analogs typically starts from 4-aminobenzoic acid, which is reacted with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to form the core this compound structure.[3] Subsequent modifications can be carried out on the carboxylic acid group or by utilizing different substituted starting materials.
Step-by-Step Synthesis:
-
Sulfonamide Formation: Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and THF). Add p-toluenesulfonyl chloride portion-wise at room temperature. Stir the reaction mixture overnight.
-
Work-up: Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
Caption: General synthetic workflow for this compound.
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs is typically evaluated using in vitro enzyme inhibition assays. The specific protocol varies depending on the target enzyme.
Example: Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase activity can be measured using a stopped-flow spectrophotometer to monitor the CO₂ hydration reaction.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoforms and the test compounds in an appropriate buffer (e.g., Tris-HCl with a suitable pH).
-
Assay Procedure: In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of a pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme kinetic models.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the design of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that systematic modifications to the core structure can lead to significant improvements in biological activity. Future research in this area could focus on exploring a wider range of substituents, including heterocyclic moieties, to further probe the chemical space around this versatile scaffold. Additionally, detailed structural studies, such as X-ray crystallography of inhibitor-target complexes, will be crucial for a deeper understanding of the molecular interactions driving the observed SAR and for the rational design of next-generation therapeutic agents.
References
A Researcher's Guide to Bridging the Gap: Comparing In Silico and In Vitro Bioactivity for 4-(4-Methylphenylsulfonamido)benzoic Acid
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of these approaches, centered on the bioactivity of 4-(4-Methylphenylsulfonamido)benzoic acid. While direct, side-by-side comparative studies on this specific molecule are emerging, we can draw valuable insights from research on structurally similar sulfonamides. This guide will delve into the predictive power of computational models and their validation through established experimental assays, offering a framework for researchers in drug development.
The Compound in Focus: this compound
This compound belongs to the sulfonamide class of compounds, a group renowned for a wide spectrum of pharmacological activities.[1] The core structure, characterized by a sulfonyl group connected to an amino group, is a key pharmacophore that interacts with various biological targets.[2]
Chemical Structure:
The inherent versatility of the sulfonamide scaffold has led to its investigation for antimicrobial, anticancer, and enzyme inhibitory properties.[4][5][6]
In Silico Approaches: Predicting Bioactivity from the Digital Bench
Computer-Aided Drug Discovery (CADD) has revolutionized the initial stages of drug development by enabling rapid, cost-effective screening of vast chemical libraries.[1] In silico techniques, such as molecular docking and molecular dynamics, predict the binding affinity and interaction patterns of a ligand with a protein target.
Key In Silico Methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[1] The output is often a "docking score" or "binding energy," which estimates the strength of the interaction. For instance, in silico studies on novel sulfonamide derivatives have predicted their binding affinities to enzymes like dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system.
-
ADME/Tox Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound, helping to identify potential liabilities early in the discovery process.[7]
Hypothetical In Silico Workflow for this compound:
Below is a conceptual workflow for an in silico investigation of the target compound.
Caption: Conceptual workflow for in silico bioactivity prediction.
In Vitro Assays: Experimental Validation of Computational Predictions
In vitro experiments are the gold standard for validating the biological activity predicted by computational models. These assays are conducted in a controlled laboratory environment, typically using isolated proteins, cells, or microorganisms.
Common In Vitro Assays for Sulfonamides:
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The result is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, various sulfonamide derivatives have been tested for their inhibitory activity against carbonic anhydrase and urease, with some compounds showing IC50 values in the low micromolar range.[4][8]
-
Antimicrobial Susceptibility Testing: The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[5] For instance, novel sulfonamide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, with MIC values as low as 50 µg/mL against E. coli.[5]
-
Cytotoxicity Assays: These assays assess the toxicity of a compound to cells and are crucial for anticancer drug development. The half-maximal cytotoxic concentration (CC50) is a common metric.
A Typical In Vitro Experimental Workflow:
Caption: General workflow for in vitro bioactivity determination.
Comparison of In Silico and In Vitro Results: A Synthesized View
While a direct, one-to-one comparison for this compound is not extensively documented in a single study, we can extrapolate from the broader class of sulfonamides to illustrate how such a comparison would be approached.
| Parameter | In Silico (Computational) | In Vitro (Experimental) | Potential for Correlation |
| Endpoint | Binding Energy (kcal/mol), Docking Score | IC50 (µM), MIC (µg/mL) | A lower (more negative) binding energy often correlates with a lower IC50 or MIC value, indicating higher potency. |
| Target Interaction | Predicted hydrogen bonds, hydrophobic interactions, and key amino acid residues. | Confirmed through techniques like X-ray crystallography of the ligand-protein complex. | In silico predictions can guide site-directed mutagenesis experiments to validate the importance of specific residues. |
| Selectivity | Predicted binding affinity to different protein isoforms or off-targets. | IC50 values determined for a panel of related enzymes or cell lines. | Computational predictions of selectivity need to be confirmed experimentally to ensure the compound's safety and efficacy profile. |
| Throughput | High-throughput (millions of compounds) | Lower throughput (hundreds to thousands of compounds) | In silico screening is used to prioritize a smaller, more manageable number of compounds for in vitro testing. |
| Cost & Time | Relatively low cost and fast | Higher cost and more time-consuming | CADD significantly reduces the time and cost of the initial stages of drug discovery.[1] |
Bridging the Divide: Interpreting Discrepancies
It is not uncommon for discrepancies to arise between in silico predictions and in vitro results. Understanding the potential reasons for these differences is crucial for refining computational models and guiding further experimental work.
-
Simplifications in Computational Models: In silico models often use simplified representations of complex biological systems. Factors like protein flexibility, the presence of water molecules, and allosteric effects may not be fully accounted for.
-
Experimental Conditions: In vitro assay conditions, such as pH, temperature, and buffer composition, can influence the measured bioactivity and may differ from the conditions assumed in the computational model.
-
Compound Solubility and Stability: Poor solubility or degradation of the test compound under assay conditions can lead to artificially low in vitro activity.
-
Off-Target Effects: A compound may exhibit cellular activity through mechanisms other than direct inhibition of the intended target, which would not be captured by a target-specific in silico model.
Conclusion: An Iterative Approach to Drug Discovery
The comparison of in silico and in vitro results for compounds like this compound is not a one-time validation step but rather an iterative process. Computational predictions guide experimental design, and the resulting in vitro data is used to refine and improve the predictive power of the in silico models. This synergistic relationship accelerates the identification and optimization of promising drug candidates. While more direct comparative data for this compound is needed, the established methodologies for the broader sulfonamide class provide a robust framework for its future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Sulfonamide Synthesis Methods
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in a vast array of life-saving therapeutics.[1] Its prevalence demands that researchers, scientists, and drug development professionals possess a nuanced understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of the most common methods for preparing sulfonamides, moving beyond simple protocols to explain the underlying chemical principles and provide the experimental data necessary for informed methodological choices.
The Classical Approach: Synthesis from Sulfonyl Chlorides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely practiced method for constructing the sulfonamide bond.[2][3] This prevalence is largely due to the ready availability of a wide variety of sulfonyl chlorides and amines.
Mechanistic Considerations and Experimental Causality
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[4] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4][5]
The choice of solvent is critical; anhydrous dichloromethane (DCM) is common due to its inertness and ability to dissolve a wide range of substrates.[4] The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive amines, and then allowed to warm to room temperature to ensure completion.[4]
Experimental Protocol: Synthesis of N-Benzyl-2,4-dichlorobenzenesulfonamide
This protocol details the synthesis of a representative sulfonamide using the classical method.
Materials:
-
Benzylamine
-
2,4-Dichlorobenzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[4]
Workflow Diagram
Caption: Classical Sulfonamide Synthesis Workflow.
The Sulfonyl Fluoride Approach: A Milder Alternative
While effective, the high reactivity of sulfonyl chlorides can lead to poor selectivity with multifunctional substrates and instability during storage.[6] Sulfonyl fluorides have emerged as a more stable alternative, though their reduced reactivity necessitates an activation step.[7]
Mechanistic Considerations and Experimental Causality
The increased stability of sulfonyl fluorides stems from the stronger sulfur-fluorine bond compared to the sulfur-chlorine bond.[6] This stability, however, renders them less electrophilic. To overcome this, a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], is employed to activate the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack by the amine.[6][8] Tert-amyl alcohol has been identified as an effective solvent for this transformation.[7]
Experimental Protocol: Calcium Triflimide-Mediated Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from a sulfonyl fluoride.
Materials:
-
Aryl or Alkylsulfonyl fluoride
-
Amine
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
Procedure:
-
To a vial, add the sulfonyl fluoride (1.0 equivalent), amine (1.0-2.0 equivalents), and calcium triflimide (1.0 equivalent).
-
Add tert-amyl alcohol to achieve the desired concentration (e.g., 0.20 M).
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, the product can be isolated using standard purification techniques.[6][9]
Workflow Diagram
Caption: Sulfonyl Fluoride Activation Workflow.
Direct Synthesis from Sulfonic Acids and Their Salts
Methods that bypass the need to pre-form and isolate reactive sulfonyl halides offer increased efficiency and safety. The direct conversion of sulfonic acids or their salts to sulfonamides represents a significant step in this direction.
Mechanistic Considerations and Experimental Causality
This approach relies on an in situ activation of the sulfonic acid. One effective method employs cyanuric chloride and DMF, which form a Vilsmeier-type reagent that activates the sulfonic acid, making it susceptible to nucleophilic attack by an amine.[10] Microwave-assisted synthesis has also proven effective for the direct conversion of sulfonic acids and their salts, offering rapid reaction times and high yields.[11]
Experimental Protocol: Microwave-Assisted Synthesis from a Sulfonic Acid Salt
This protocol provides a rapid method for sulfonamide synthesis directly from a sodium sulfonate.
Materials:
-
Sodium sulfonate
-
Amine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetone
Procedure:
-
To a solution of the sodium sulfonate (1.0 equivalent) in acetone, add 2,4,6-trichloro-[4][6][8]-triazine (TCT) and a catalytic amount of DMF.
-
Add triethylamine (TEA) to the mixture.
-
Add the amine (1.0 equivalent).
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 100 °C for 10 minutes).
-
After cooling, the product can be isolated and purified.[10]
Workflow Diagram
Caption: Direct Synthesis from Sulfonic Acid Workflow.
Oxidative Methods: Synthesis from Thiols
The synthesis of sulfonamides from readily available thiols via an oxidative S-N coupling offers a powerful and often more sustainable alternative to traditional methods.
Mechanistic Considerations and Experimental Causality
These one-pot procedures typically involve the in situ generation of a sulfonyl chloride from a thiol through oxidative chlorination.[12] A variety of oxidizing systems can be employed, such as hydrogen peroxide with thionyl chloride or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O).[12][13] The choice of oxidant and solvent can be tailored to improve the green credentials of the synthesis, with some protocols being effective in water or other sustainable solvents.[12] The in situ generated sulfonyl chloride is then immediately trapped by an amine present in the reaction mixture to form the sulfonamide.
Experimental Protocol: One-Pot Synthesis from a Thiol using H₂O₂/SOCl₂
This protocol describes a rapid and efficient one-pot synthesis of a sulfonamide from a thiol.
Materials:
-
Thiol
-
Amine
-
Hydrogen Peroxide (H₂O₂)
-
Thionyl Chloride (SOCl₂)
-
Pyridine
Procedure:
-
To a stirred solution of the thiol (1.0 equivalent) in a suitable solvent, add hydrogen peroxide.
-
Add thionyl chloride to the mixture.
-
After a short period (e.g., 1 minute), add a mixture of the amine (1.0 equivalent) and pyridine.
-
Stir the reaction at room temperature for the specified time.
-
Isolate and purify the product using standard techniques.[13]
Workflow Diagram
Caption: Oxidative Synthesis from Thiol Workflow.
Performance Benchmark
The following table provides a comparative overview of the synthetic efficiency of the discussed methods. Yields and reaction times are indicative and can vary significantly based on the specific substrates used.
| Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | General Yield (%) | Key Advantages |
| Classical | Sulfonyl chloride, Amine, Base | DCM, Pyridine | 0 - 25 | Several hours | Variable, can be high | Well-established, versatile |
| Sulfonyl Fluoride | Sulfonyl fluoride, Amine, Ca(NTf₂)₂ | tert-Amyl alcohol | 60 | 24 hours | Good to Excellent | Milder conditions, stable precursors |
| From Sulfonic Acid | Sulfonic acid/salt, Activator, Amine | Acetone (MW) | 100 (MW) | Minutes | Good to High | Bypasses sulfonyl halide isolation |
| Oxidative (Thiol) | Thiol, Amine, Oxidant | Water, EtOH, Glycerol | Room Temp | 1 - 6 hours | Good to Excellent | Sustainable, one-pot procedure |
Conclusion
The choice of synthetic method for sulfonamide preparation is a critical decision in any research and development program. While the classical approach using sulfonyl chlorides remains a robust and versatile option, modern alternatives offer significant advantages in terms of mildness, stability of precursors, and sustainability. The use of sulfonyl fluorides provides a milder route for complex molecules, while direct synthesis from sulfonic acids and oxidative methods from thiols offer increased efficiency and greener reaction profiles. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will empower scientists to select the optimal strategy for their specific synthetic challenges.
References
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 8. "Sulfonamide synthesis via calcium triflimide activation of sulfonyl fl" by Nicholas Ball, Paramita Mukherjee et al. [scholarship.claremont.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cbijournal.com [cbijournal.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 13. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylphenylsulfonamido)benzoic acid
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle but a cornerstone of safe, ethical, and environmentally sound scientific practice. This guide provides a detailed protocol for the disposal of 4-(4-Methylphenylsulfonamido)benzoic acid (CAS No. 37028-85-6), ensuring the protection of personnel and the environment.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, established best practices for analogous sulfonamides and solid organic acids provide a clear and conservative path forward.[1] The procedures outlined below are grounded in the principles of chemical safety, waste minimization, and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before beginning any work that will generate waste, it is imperative to understand the potential hazards. Based on data from structurally similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] Some sulfonamides are also known to be potential skin sensitizers.[4][5]
Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of fine dust particles.[1][2]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound and its waste must include:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields (conforming to EN 166/NIOSH standards) | Prevents eye irritation from airborne particulates.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Protects against skin irritation and potential sensitization.[2][5] |
| Body Protection | Lab coat | Prevents contamination of personal clothing.[1] |
Wash hands thoroughly after handling the substance and before leaving the laboratory.[2]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins at the point of generation. The cardinal rule is to never mix different waste streams. This compound waste must be treated as a distinct solid chemical waste.
-
Waste Identification: This waste stream includes the pure compound, any reaction mixtures containing it, and contaminated consumables such as weigh boats, gloves, and absorbent paper.[7]
-
Segregation is Non-Negotiable: Keep this solid waste separate from liquid waste, particularly organic solvents and aqueous solutions.[8] Mixing solid waste with liquids can create unknown and potentially hazardous mixtures. Furthermore, do not combine it with incompatible chemicals, such as strong oxidizing agents, which could lead to a dangerous reaction.[4]
Step-by-Step Disposal Protocol
Follow this systematic procedure to ensure waste is handled safely and is ready for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[9][10]
Step 1: Containerization Select a waste container that is chemically compatible, robust, and sealable. For solid waste, a wide-mouth high-density polyethylene (HDPE) or glass container with a secure screw-top lid is ideal.[1][7] If possible, use the original manufacturer's container for surplus or expired reagents.[11] The container must be in good condition, free of cracks, and not leaking.
Step 2: Labeling Accurate and thorough labeling is a critical regulatory requirement.[10] Your institution's EHS department will provide specific hazardous waste tags. Affix the tag to the container and fill it out completely and legibly.[10]
The label must include:
-
The words "Hazardous Waste" .[10]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
Composition: List all components of the waste, including any residual solvents or other reagents.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant).
-
Generator Information: Your name, principal investigator, department, and lab location.[10]
Step 3: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
The container must be kept closed at all times, except when adding waste.[2]
-
Store it in a secondary containment bin to prevent the spread of material in case of a spill.[8]
-
Ensure the storage area is away from drains and incompatible materials.[2]
Step 4: Arranging for Disposal Once the container is full or you are ready to have it removed, contact your institution's EHS office to schedule a waste pickup.[9] Do not transport hazardous waste yourself. Trained EHS staff will collect the waste and manage its ultimate disposal at a licensed treatment and disposal facility.[6][9]
Decontamination and Spill Management
-
Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
-
Empty Containers: A container that held the compound is not considered "empty" by regulatory standards until all material has been removed as much as possible.[11] For containers that held acutely hazardous waste, triple rinsing is required. While this compound is not typically classified as acutely hazardous, it is good practice to rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste. The defaced and rinsed container can then often be disposed of as regular trash, but always confirm with your institutional policy.[9]
-
Minor Spills: For small spills of the solid powder, carefully sweep or vacuum the material into a waste container for disposal.[2][12] Avoid generating dust.[2] The area should then be wiped down with a damp cloth, and all cleanup materials must be disposed of as hazardous waste. Ensure you are wearing your full PPE during cleanup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant laboratory waste disposal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Mastering Safety: A Researcher's Guide to Handling 4-(4-Methylphenylsulfonamido)benzoic acid
For the diligent researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, actionable information for the safe handling of 4-(4-Methylphenylsulfonamido)benzoic acid, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the inhalation of airborne particles.
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is crucial when selecting PPE. The following table outlines the minimum required PPE for handling this compound, with recommendations for escalating protection based on the nature of the procedure.
| Procedure | Minimum PPE Requirement | Enhanced Protection (for large quantities or aerosol-generating procedures) |
| Weighing and preparing solutions | Safety glasses with side shields, nitrile gloves, and a lab coat. | Chemical splash goggles, a face shield, and a respirator with a particulate filter (N95 or higher). |
| Running reactions and work-up | Safety glasses with side shields, nitrile gloves, and a lab coat. | Chemical splash goggles and consideration of heavier-duty gloves (e.g., neoprene) for prolonged handling. |
| Purification (e.g., chromatography) | Safety glasses with side shields, nitrile gloves, and a lab coat. | Chemical splash goggles and a face shield, particularly when handling larger volumes of solvents. |
| Handling the solid compound | Safety glasses with side shields, nitrile gloves, and a lab coat. | A respirator with a particulate filter is strongly recommended to avoid inhalation of fine powders. |
Procedural Guidance for Safe Handling
1. Engineering Controls: Your First Line of Defense
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when working with the powdered form of the compound to minimize inhalation risks.[2]
2. Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is vital to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Glasses or Goggles
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence:
-
Gloves
-
Lab Coat (turn inside out as you remove it)
-
Safety Glasses or Goggles
-
Respirator (if worn)
-
Always wash your hands thoroughly with soap and water after removing your PPE.[3]
Graphviz Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill and Disposal Management
Small Spills:
In the event of a small spill, ensure the area is well-ventilated. Wearing your full PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[4] Avoid raising dust. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Waste Disposal:
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[1][5] Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
